20-Methyltetracosanoyl-CoA
Description
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Properties
Molecular Formula |
C46H84N7O17P3S |
|---|---|
Molecular Weight |
1132.2 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 20-methyltetracosanethioate |
InChI |
InChI=1S/C46H84N7O17P3S/c1-5-6-23-34(2)24-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61) |
InChI Key |
BJJUTZPNQIVONT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Endogenous Function of 20-Methyltetracosanoyl-CoA
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary:
20-Methyltetracosanoyl-CoA is a saturated, methyl-branched very-long-chain fatty acyl-CoA (VLCFA-CoA). While direct experimental data on this specific molecule is limited in current scientific literature, its endogenous functions can be largely inferred from the well-established metabolic pathways of analogous branched-chain and very-long-chain fatty acids. This technical guide consolidates the current understanding of the biosynthesis, degradation, and potential physiological roles of this compound, drawing upon the known substrate specificities of the enzymes involved in VLCFA metabolism. The primary roles of this molecule are likely structural, as a component of complex lipids such as ceramides (B1148491) and other sphingolipids, particularly in tissues requiring hydrophobic barriers like the skin. Its metabolism is intrinsically linked to peroxisomal function, and dysregulation may be associated with certain metabolic and neurological disorders. This document provides a comprehensive overview of its inferred metabolic pathways, quantitative data on related compounds, detailed experimental protocols for its study, and visual diagrams of the key processes.
Introduction to this compound
This compound is the activated form of 20-methyltetracosanoic acid, a C25 iso-branched-chain fatty acid. As a VLCFA-CoA, it is a substrate for both anabolic and catabolic pathways that are crucial for cellular homeostasis. Fatty acids with chain lengths greater than 20 carbons are classified as VLCFAs and are known to be essential components of cellular lipids, including sphingolipids and glycerophospholipids.[1] Branched-chain fatty acids (BCFAs), characterized by one or more methyl groups on the carbon chain, are also integral to cellular membranes, influencing their fluidity.[2]
Inferred Metabolic Pathways
The metabolism of this compound can be divided into three main stages: biosynthesis via fatty acid elongation, degradation through peroxisomal oxidation, and its incorporation into complex lipids.
Biosynthesis: Fatty Acid Elongation
The synthesis of this compound is presumed to occur through the fatty acid elongation pathway located in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer.[3] The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[3]
Based on studies of other branched-chain fatty acids, the elongation of an iso-fatty acid primer would be carried out by specific ELOVL enzymes. The final elongation step to produce the C25 chain of 20-methyltetracosanoic acid would likely involve an ELOVL enzyme capable of acting on a C23 iso-acyl-CoA. Following elongation, the free fatty acid is activated to its CoA thioester, this compound, by a very-long-chain acyl-CoA synthetase (ACSVL).
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Inferred Peroxisomal β-Oxidation Pathway.
Incorporation into Complex Lipids
A primary function of VLCFA-CoAs is their role as substrates for the synthesis of complex lipids, particularly sphingolipids. Ceramide synthases (CerS) are a family of enzymes that catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form ceramide, the backbone of most sphingolipids. Different CerS isoforms exhibit specificity for acyl-CoAs of varying chain lengths. Given its C25 length, this compound is a potential substrate for CerS isoforms that utilize VLCFAs, such as CerS2 and CerS3.[4] The resulting ceramide containing a C25 iso-branched fatty acid would then be further metabolized to more complex sphingolipids like sphingomyelin (B164518) or glucosylceramide. The presence of the methyl branch would likely influence the biophysical properties of the membranes in which these lipids reside.
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General Workflow for Acyl-CoA Analysis.
Potential Roles in Health and Disease
The functions of this compound are likely tied to the roles of the complex lipids it helps form.
-
Membrane Structure and Function: As a component of sphingolipids, it would contribute to the structure and fluidity of cell membranes. The "iso" methyl branch can disrupt tight packing of acyl chains, thereby increasing membrane fluidity. This is particularly important in tissues like the skin, where a specific lipid composition is essential for the barrier function.
-
Neurological Function: VLCFAs are highly enriched in the nervous system, particularly in myelin. While the role of branched-chain VLCFAs in myelin is less clear than that of their straight-chain counterparts, alterations in VLCFA metabolism are linked to severe neurological disorders such as X-linked adrenoleukodystrophy (X-ALD). The accumulation of VLCFAs in X-ALD suggests that the proper degradation of these molecules is critical for neuronal health.
-
Signaling: Ceramide and other sphingolipid metabolites are potent signaling molecules involved in apoptosis, cell proliferation, and stress responses. The specific acyl chain composition of ceramides can influence their signaling properties. Therefore, ceramides containing 20-methyltetracosanoic acid could have unique signaling roles.
Conclusion and Future Directions
While the direct study of this compound is in its infancy, its metabolic pathways and functions can be reasonably inferred from the broader understanding of branched-chain and very-long-chain fatty acid metabolism. It is likely a key precursor for the synthesis of specific classes of sphingolipids, contributing to membrane biophysics and potentially to cell signaling. Its catabolism is dependent on functional peroxisomes.
Future research should focus on:
-
The development of specific analytical standards for this compound to enable its accurate quantification in various tissues.
-
The characterization of the substrate specificities of ELOVL and CerS enzymes with respect to C25 iso-acyl-CoAs.
-
Investigating the presence and abundance of lipids containing 20-methyltetracosanoic acid in different tissues and disease states using advanced lipidomic techniques.
-
Elucidating the specific biophysical effects of C25 iso-acyl chains on membrane properties.
By addressing these knowledge gaps, a more complete picture of the endogenous function of this compound and its relevance to human health and disease will emerge.
References
The Biosynthetic Pathway of 20-Methyltetracosanoyl-CoA in Mammals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 20-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA (BC-VLCFA), in mammalian systems. The synthesis of this molecule is a multi-step process initiated by the catabolism of the branched-chain amino acid leucine (B10760876), followed by de novo synthesis of a branched-chain fatty acid primer, and subsequent elongation by a series of specific elongase enzymes. This document details the enzymatic reactions, substrate specificities, and the subcellular localization of this pathway. Furthermore, it provides detailed experimental protocols for the analysis and characterization of the enzymes and intermediates involved, along with structured quantitative data where available. This guide is intended to be a valuable resource for researchers in the fields of lipid metabolism, drug development, and biomedical science who are investigating the roles of BC-VLCFAs in health and disease.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbons or more, are crucial components of cellular lipids, playing significant roles in membrane structure, cell signaling, and energy storage.[1] While the biosynthesis of straight-chain VLCFAs is well-characterized, the pathways leading to the formation of branched-chain VLCFAs are less understood. This compound is an iso-branched-chain fatty acyl-CoA with a total of 25 carbon atoms. The presence of methyl branches alters the physicochemical properties of fatty acids, influencing membrane fluidity and lipid packing. Dysregulation of VLCFA metabolism is associated with several severe human diseases, making the enzymes in their biosynthetic pathways potential therapeutic targets. This guide will provide a detailed exploration of the biosynthetic route to this compound in mammals.
The Biosynthetic Pathway
The synthesis of this compound is a multi-stage process that begins with the generation of a branched-chain primer from amino acid catabolism, followed by initial chain elongation by fatty acid synthase (FAS), and is completed by the sequential action of specific ELOVL fatty acid elongase enzymes in the endoplasmic reticulum.
Generation of the Iso-Branched Primer from Leucine Catabolism
The initial building block for iso-fatty acids, such as 20-methyltetracosanoic acid, is derived from the catabolism of the branched-chain amino acid (BCAA) leucine.[2] The catabolism of leucine yields isovaleryl-CoA, which serves as the primer for the synthesis of iso-branched-chain fatty acids.[3]
The key steps are:
-
Transamination: Leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT).
-
Oxidative Decarboxylation: α-Ketoisocaproate is decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Initial Elongation by Fatty Acid Synthase (FAS)
Isovaleryl-CoA can then be utilized by the cytosolic fatty acid synthase (FAS) as a primer instead of the usual acetyl-CoA. FAS catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain. This results in the formation of a shorter-chain iso-fatty acid.[4]
Elongation to this compound by ELOVL Enzymes
The final and major elongation of the branched-chain fatty acyl-CoA occurs in the endoplasmic reticulum, catalyzed by a family of enzymes known as ELOVL fatty acid elongases.[5] For the synthesis of BC-VLCFAs, ELOVL1, ELOVL3, and ELOVL7 have been identified as the key players.[5] The elongation process involves a four-step cycle for each addition of a two-carbon unit:
-
Condensation: Catalyzed by an ELOVL enzyme.
-
Reduction: Catalyzed by a 3-ketoacyl-CoA reductase (KAR).
-
Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Second Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TERC).
Based on substrate specificity studies, a sequential elongation pathway involving ELOVL3 and ELOVL1 is proposed for the synthesis of this compound:
-
ELOVL3: This elongase is highly active towards shorter and medium-chain saturated branched-chain acyl-CoAs.[5] It is responsible for elongating the initial iso-acyl-CoA primer up to iso-C23:0-CoA.[5]
-
ELOVL1: This elongase acts on longer-chain acyl-CoAs. It takes over the elongation of iso-C23:0-CoA to produce iso-C25:0-CoA (this compound).[5]
Quantitative Data
While extensive quantitative kinetic data for ELOVL enzymes with branched-chain substrates are still emerging, substrate specificity studies provide valuable insights.
Table 1: Substrate Specificity of Mammalian ELOVL Elongases for Branched-Chain Acyl-CoAs
| Enzyme | Substrate(s) | Product(s) | Activity Level | Reference |
| ELOVL1 | iso-C23:0-CoA, anteiso-C23:0-CoA | iso-C25:0-CoA, anteiso-C25:0-CoA | High | [5] |
| ELOVL3 | iso-C17:0-CoA, anteiso-C17:0-CoA | Elongated up to iso-C23:0-CoA and anteiso-C25:0-CoA | High | [5] |
| iso-18:0 | iso-20:0 | Enhanced conversion | [6] | |
| ELOVL7 | Saturated branched-chain acyl-CoAs | Elongated products | Moderate | [5][6] |
Note: Specific kinetic parameters (Km, Vmax) for these reactions are not yet widely available in the literature. The provided information is based on relative activity and product analysis from cell-based assays.
Experimental Protocols
Microsomal Fatty Acid Elongase Assay
This protocol is adapted from established methods for measuring fatty acid elongase activity in microsomal preparations.[1]
A. Preparation of Liver Microsomes:
-
Homogenize freshly isolated or snap-frozen liver tissue (0.2-0.5 g) in 5 ml of ice-cold Buffer A (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).[1]
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[7]
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[7]
-
Resuspend the microsomal pellet in Buffer A and determine the protein concentration using a standard method (e.g., Bradford assay).
B. Elongase Reaction:
-
Prepare the reaction mixture in a final volume of 100 µl containing:
-
100 mM KH2PO4, pH 6.5
-
1 mM NADPH
-
Branched-chain acyl-CoA substrate (e.g., iso-C18:0-CoA) at a desired concentration
-
[2-14C]Malonyl-CoA (as a tracer)
-
Microsomal protein (50-100 µg)
-
-
Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Stop the reaction by adding 100 µl of 5 M KOH in 10% methanol (B129727) and incubate at 65°C for 1 hour to saponify the acyl-CoAs.[7]
-
Acidify the reaction with 100 µl of 5 M HCl.
C. Extraction and Analysis of Fatty Acids:
-
Extract the fatty acids with hexane (B92381).
-
Quantify the radiolabeled elongated fatty acids by scintillation counting of the hexane phase.
-
For product identification, the extracted fatty acids can be methylated to form fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS).[1]
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry.[8][9]
A. Sample Preparation:
-
Homogenize tissue or cells in a suitable buffer and deproteinize using an appropriate method (e.g., with 5-sulfosalicylic acid).[8]
-
Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.
-
Elute the acyl-CoAs and evaporate the solvent.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
B. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase containing an appropriate buffer (e.g., ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile).[9]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment (e.g., resulting from the neutral loss of 507 Da corresponding to the phosphopantetheine moiety).[10]
-
Include a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA) for accurate quantification.
-
GC-MS Analysis of Branched-Chain Fatty Acids
This protocol outlines the general steps for the analysis of total branched-chain fatty acids in a biological sample.[5]
A. Lipid Extraction and Saponification:
-
Extract total lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer).
-
Saponify the lipid extract with KOH in methanol to release the fatty acids from complex lipids.
B. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Methylate the free fatty acids using a suitable reagent (e.g., BF3-methanol or acidic methanol).
C. GC-MS Analysis:
-
Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar column for good separation of FAME isomers).
-
Use a temperature gradient to separate the FAMEs based on their chain length and branching.
-
The mass spectrometer will provide mass spectra for each eluting peak, allowing for the identification of 20-methyltetracosanoic acid methyl ester based on its retention time and fragmentation pattern.
-
Quantification can be achieved by using an appropriate internal standard (e.g., a stable isotope-labeled fatty acid or a fatty acid with an odd chain length not present in the sample).
Conclusion
The biosynthesis of this compound in mammals is a specialized pathway that integrates amino acid catabolism with fatty acid synthesis and elongation. The identification of ELOVL1 and ELOVL3 as key elongases for branched-chain substrates provides a foundation for further investigation into the regulation of this pathway and its role in various physiological and pathological conditions. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively analyze the components of this pathway and to characterize the enzymatic activities involved. Further research, particularly in obtaining detailed kinetic parameters for the ELOVL enzymes with their branched-chain substrates, will be crucial for a complete understanding of BC-VLCFA metabolism and for the development of targeted therapeutic strategies.
References
- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Enigmatic Role of 20-Methyltetracosanoyl-CoA in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyltetracosanoyl-CoA is a very-long-chain, methyl-branched fatty acyl-CoA. This class of molecules, while less abundant than their straight-chain counterparts, plays critical roles in a variety of biological systems. Very-long-chain fatty acids (VLCFAs), generally defined as those with 22 or more carbon atoms, are integral components of cellular membranes, particularly in sphingolipids and glycerophospholipids, contributing to their structural integrity and function. The presence of methyl branches can further modulate the physical properties of these lipids, influencing membrane fluidity and interactions with other molecules.
Methyl-branched fatty acids are found in various organisms, from bacteria to mammals. In Mycobacterium tuberculosis, for instance, they are key constituents of the complex cell wall, contributing to its impermeability and acting as virulence factors. In mammals, these fatty acids are found in various tissues, and their metabolism is crucial for maintaining cellular homeostasis. Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, highlighting the importance of understanding the pathways governing their synthesis and degradation.
This technical guide provides a comprehensive overview of the current understanding of the role of this compound in lipid metabolism. Due to the limited direct research on this specific molecule, this guide will draw upon the established principles of very-long-chain and methyl-branched fatty acid metabolism to infer its likely biosynthetic and catabolic pathways, its potential roles in complex lipid formation, and the experimental methodologies for its study.
Biosynthesis of this compound: A Hypothesized Pathway
The biosynthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through a cycle of four enzymatic reactions collectively known as the fatty acid elongation system. This system utilizes a fatty acyl-CoA primer and sequentially adds two-carbon units from malonyl-CoA. For methyl-branched VLCFAs, the process is thought to initiate with a methyl-branched acyl-CoA primer.
The synthesis of this compound would likely begin with a shorter, methyl-branched fatty acyl-CoA, which is then elongated by the ELOVL family of enzymes. The initial methyl-branched primer could be derived from the catabolism of branched-chain amino acids such as valine, leucine, or isoleucine. For instance, isobutyryl-CoA, derived from valine, can serve as a primer for the synthesis of even-numbered iso-fatty acids.
The elongation cycle involves four key enzymes:
-
3-ketoacyl-CoA synthase (KCS), part of the ELOVL family: Catalyzes the initial condensation of the acyl-CoA primer with malonyl-CoA.
-
3-ketoacyl-CoA reductase (KCR): Reduces the resulting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.
-
3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.
-
trans-2,3-enoyl-CoA reductase (TER): Reduces the enoyl-CoA to a saturated acyl-CoA, now two carbons longer than the starting primer.
This cycle would be repeated until the 25-carbon chain of 20-methyltetracosanoic acid is achieved, which is then activated to this compound by an acyl-CoA synthetase.
Degradation of this compound
The degradation of very-long-chain and branched-chain fatty acids primarily occurs in peroxisomes, as mitochondria are not equipped to handle these molecules efficiently.[1] The degradation can proceed via beta-oxidation, and in some cases, alpha-oxidation is required as an initial step.
Peroxisomal Beta-Oxidation
For a fatty acid like 20-methyltetracosanoic acid, where the methyl group is on an even-numbered carbon from the carboxyl end, it is plausible that it can be directly degraded by beta-oxidation. The process is similar to mitochondrial beta-oxidation but is carried out by a different set of enzymes and is not directly coupled to ATP synthesis.[1] Each cycle of peroxisomal beta-oxidation shortens the fatty acyl-CoA by two carbons, producing acetyl-CoA. This process continues until the fatty acid is shortened to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation.
The key enzymes in peroxisomal beta-oxidation are:
-
Acyl-CoA Oxidase: Catalyzes the first step, introducing a double bond and producing hydrogen peroxide.
-
Multifunctional Enzyme (MFE): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
3-ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.
Alpha-Oxidation
Alpha-oxidation is a pathway that removes a single carbon from the carboxyl end of a fatty acid. This is particularly important for fatty acids with a methyl group on the beta-carbon, which sterically hinders the formation of a double bond in beta-oxidation. While 20-methyltetracosanoic acid does not have a beta-methyl group, alpha-oxidation remains a relevant pathway for other branched-chain fatty acids. The process involves hydroxylation at the alpha-carbon, followed by decarboxylation.
Role in Complex Lipid Metabolism
Very-long-chain fatty acids are essential building blocks for complex lipids that are crucial for cellular structure and signaling.
Sphingolipid Metabolism
This compound is a likely substrate for ceramide synthases (CerS), enzymes that catalyze the N-acylation of a sphingoid base to form ceramides. Ceramides are the backbone of all sphingolipids, including sphingomyelin (B164518) and glycosphingolipids. The specific CerS isoform that would utilize this compound is unknown, but different CerS enzymes exhibit distinct specificities for acyl-CoA chain length. The incorporation of a very-long-chain, methyl-branched fatty acid would significantly influence the biophysical properties of the resulting sphingolipids and the membranes in which they reside.
Glycerophospholipid Metabolism
Fatty acyl-CoAs are also substrates for the synthesis of glycerophospholipids, the main component of cellular membranes. This compound could be incorporated into the sn-1 or sn-2 position of the glycerol (B35011) backbone by acyltransferases, leading to the formation of various classes of phospholipids (B1166683) such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine.
Quantitative Data
| Parameter | Cell Line A | Cell Line B | Tissue A (e.g., Brain) |
| Cellular Concentration of 20-Methyltetracosanoic Acid (pmol/106 cells or nmol/g tissue) | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.7 |
| Incorporation into Ceramides (% of total ceramide species) | 0.1% | 0.5% | 1.1% |
| Rate of Peroxisomal Beta-Oxidation (nmol/hr/mg protein) | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
The study of this compound requires specialized analytical techniques due to its long chain length, methyl branch, and low abundance.
Extraction and Analysis of Total Fatty Acids by GC-MS
This protocol describes the general steps for the analysis of total fatty acid composition from a biological sample, which would include 20-methyltetracosanoic acid.
a. Sample Preparation and Lipid Extraction:
-
Homogenize the tissue or cell pellet in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).
-
Perform a biphasic extraction by adding water or a saline solution.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol).
-
Heat the sample to hydrolyze the ester linkages, releasing the fatty acids.
-
Acidify the solution and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Methylate the fatty acids by adding a reagent such as BF3-methanol or by acidic methanolysis.
-
Extract the resulting FAMEs into hexane.
c. GC-MS Analysis:
-
Inject the FAMEs sample onto a gas chromatograph equipped with a polar capillary column suitable for separating long-chain and branched-chain fatty acids.
-
Use a temperature gradient to elute the FAMEs based on their chain length, degree of unsaturation, and branching.
-
Detect the eluting compounds using a mass spectrometer, which will provide both retention time and a mass spectrum for identification.
-
Identification of 20-methyltetracosanoic acid methyl ester would be based on its characteristic retention time and mass spectrum compared to a synthesized standard, if available, or by interpretation of its fragmentation pattern.
Analysis of Acyl-CoAs by LC-MS/MS
This protocol outlines the analysis of intact acyl-CoA species, including this compound.
a. Extraction of Acyl-CoAs:
-
Homogenize the tissue or cell pellet in an acidic extraction buffer to precipitate proteins and preserve the acyl-CoAs.
-
Centrifuge and collect the supernatant.
-
Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
b. LC-MS/MS Analysis:
-
Inject the extracted acyl-CoAs onto a reverse-phase liquid chromatography column.
-
Use a gradient of solvents, typically water and acetonitrile (B52724) with an ion-pairing agent, to separate the acyl-CoAs based on their chain length and hydrophobicity.
-
The eluent is introduced into a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for this compound would be monitored for its sensitive and specific detection and quantification.
Conclusion and Future Directions
This compound represents a fascinating but understudied molecule at the intersection of very-long-chain and branched-chain fatty acid metabolism. Based on our current understanding of these pathways, it is likely synthesized via the fatty acid elongation system in the endoplasmic reticulum and degraded in peroxisomes through beta-oxidation. Its primary role is likely as a precursor for the synthesis of complex structural lipids, such as sphingolipids and glycerophospholipids, where its unique structure would impart specific biophysical properties to cellular membranes.
The lack of direct experimental evidence for the metabolic fate of this compound highlights a significant gap in our knowledge of lipid metabolism. Future research should focus on:
-
Identifying the specific ELOVL and CerS enzymes that act on 20-methyl-branched fatty acids of this chain length.
-
Elucidating the precise degradation pathway and the enzymes involved, confirming the role of peroxisomal beta-oxidation.
-
Quantifying the abundance and turnover of this compound and its downstream lipid products in various tissues and disease states.
-
Investigating the functional consequences of incorporating 20-methyltetracosanoic acid into cellular membranes and its impact on cell signaling and physiology.
Answering these questions will not only illuminate the specific role of this molecule but also provide a deeper understanding of the broader landscape of very-long-chain and branched-chain fatty acid metabolism and its importance in health and disease.
References
An In-depth Technical Guide on Very-Long-Chain Branched-Chain Fatty Acyl-CoA as Biomarkers for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA) esters as critical biomarkers in the diagnosis and understanding of certain metabolic disorders, primarily peroxisomal biogenesis disorders. While direct research on 20-Methyltetracosanoyl-CoA is limited in publicly available scientific literature, this document extrapolates from the extensive knowledge of related VLC-BCFAs, such as phytanic acid and pristanic acid, to provide a foundational understanding of the metabolic pathways, analytical methodologies, and clinical significance of this class of molecules. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of metabolic diseases.
Introduction: The Significance of Very-Long-Chain Branched-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms, and their branched-chain counterparts (VLC-BCFAs) possess methyl or other alkyl groups along their carbon chain.[1][2] These molecules are integral components of cellular lipids and play crucial roles in various physiological processes.[2][3] Unlike shorter-chain fatty acids, which are primarily metabolized in the mitochondria, VLCFAs and VLC-BCFAs undergo initial oxidation within peroxisomes.[1][4][5]
Genetic defects in peroxisomal biogenesis or in specific enzymes involved in the α- and β-oxidation pathways lead to the accumulation of these fatty acids and their CoA esters in tissues and plasma.[6][7][8] This accumulation is cytotoxic and is a hallmark of several severe metabolic disorders, including Zellweger spectrum disorders (ZSD) and Refsum disease.[6][9][10] Consequently, the measurement of VLC-BCFAs and their metabolites serves as a critical diagnostic and prognostic biomarker.
While phytanic acid (a C20 branched-chain fatty acid) is the most studied biomarker in this class, the principles of its metabolism and analysis are applicable to other VLC-BCFAs.[9][11] this compound is the activated form of 20-methyltetracosanoic acid, a C25 VLC-BCFA. Its accumulation would be indicative of a defect in the peroxisomal α- or β-oxidation pathways.
Metabolic Pathways of Very-Long-Chain Branched-Chain Fatty Acids
The metabolism of VLC-BCFAs is a complex process that primarily occurs in the peroxisomes. The presence of a methyl group on the carbon chain necessitates specific enzymatic pathways for their degradation.
Peroxisomal Alpha-Oxidation
For VLC-BCFAs with a methyl group at the β-carbon (position 3), such as phytanic acid, direct β-oxidation is blocked. These molecules must first undergo α-oxidation, a process that removes a single carbon from the carboxyl end.[7]
The key steps of α-oxidation are:
-
Activation: The branched-chain fatty acid is converted to its CoA ester (e.g., phytanoyl-CoA) by an acyl-CoA synthetase.[12]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH), an Fe2+ and O2-dependent enzyme.[7]
-
Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[7]
-
Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid.[7]
Pristanic acid, now with a methyl group at the α-carbon, can proceed to β-oxidation.
Peroxisomal Beta-Oxidation
VLC-BCFAs that can enter the β-oxidation pathway (like pristanic acid) are degraded in a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA or propionyl-CoA.[12][13]
The enzymatic steps in peroxisomal β-oxidation are:
-
Oxidation: Acyl-CoA oxidase introduces a double bond.
-
Hydration: Enoyl-CoA hydratase adds a water molecule.
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.
-
Thiolysis: Thiolase cleaves the molecule, releasing acetyl-CoA (or propionyl-CoA for odd-chain fatty acids) and a shortened acyl-CoA.
This process continues until the fatty acyl-CoA is short enough to be transported to the mitochondria for complete oxidation.[4]
Associated Metabolic Disorders and Quantitative Data
Defects in the aforementioned pathways lead to the accumulation of specific VLC-BCFAs, which serve as key diagnostic markers.
| Metabolic Disorder | Defective Gene(s) | Accumulated Biomarker(s) | Typical Plasma Concentration in Patients | Normal Plasma Concentration |
| Adult Refsum Disease | PHYH, PEX7 | Phytanic Acid | 10-50 mg/dL[9] | ≤ 0.2 mg/dL[9] |
| Zellweger Spectrum Disorders (ZSD) | PEX genes (multiple) | Phytanic Acid, Pristanic Acid, VLCFAs (C24:0, C26:0)[8][10][14] | Significantly elevated (variable) | Trace amounts |
| Acyl-CoA Oxidase Deficiency | ACOX1 | VLCFAs | Elevated | Trace amounts |
| D-Bifunctional Protein Deficiency | HSD17B4 | Phytanic Acid, Pristanic Acid, VLCFAs | Elevated | Trace amounts |
Table 1: Key Metabolic Disorders Associated with VLC-BCFA Accumulation.
Experimental Protocols for Biomarker Analysis
The analysis of VLC-BCFAs and their CoA esters from biological samples is a critical step in the diagnosis and monitoring of peroxisomal disorders.
Sample Preparation and Extraction
-
Sample Collection: Collect plasma, serum, or fibroblast cultures.
-
Lipid Extraction: Extract total lipids from the sample using a solvent system such as chloroform:methanol (2:1, v/v).
-
Hydrolysis: For the analysis of total fatty acids, the lipid extract is subjected to acid or alkaline hydrolysis to release the fatty acids from their esterified forms.
-
Derivatization: The free fatty acids are converted to their methyl esters (FAMEs) for analysis by gas chromatography. This is typically achieved by heating with a reagent like BF3-methanol or methanolic HCl.[15]
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the separation and quantification of FAMEs.[16][17][18][19]
-
Column: A polar capillary column (e.g., CP-Sil 88) is used to separate the FAMEs based on their chain length and degree of unsaturation.[16]
-
Detection: Mass spectrometry provides sensitive and specific detection, allowing for the identification and quantification of individual fatty acids, including isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for the analysis of intact acyl-CoA esters, which are thermally labile and not suitable for GC. It can also be used for the analysis of derivatized fatty acids.
This compound as a Potential Biomarker
Based on the established principles of VLC-BCFA metabolism, the detection and quantification of this compound would be of significant interest in the context of metabolic disorders.
-
Metabolic Origin: 20-Methyltetracosanoic acid is a C25 fatty acid. Its degradation would likely involve peroxisomal α- and/or β-oxidation.
-
Potential for Accumulation: A defect in the enzymes responsible for its degradation would lead to the accumulation of 20-methyltetracosanoic acid and its CoA ester, this compound.
-
Diagnostic Utility: The presence of elevated levels of this compound in plasma or tissues could serve as a specific biomarker for a yet-to-be-characterized or a known peroxisomal disorder.
Further research is required to elucidate the precise metabolic pathway of 20-methyltetracosanoic acid and to develop targeted analytical methods for the quantification of its CoA ester.
Conclusion and Future Directions
The analysis of VLC-BCFAs and their CoA esters is a cornerstone in the diagnosis of a range of severe metabolic disorders. While research has predominantly focused on phytanic and pristanic acids, the underlying biochemical principles provide a robust framework for investigating other VLC-BCFAs, such as 20-methyltetracosanoic acid. The development of advanced analytical techniques, particularly in mass spectrometry, will be crucial in identifying and quantifying novel biomarkers like this compound, which will, in turn, enhance our understanding of peroxisomal disorders and aid in the development of novel therapeutic strategies. Drug development professionals can leverage this understanding to identify novel targets for therapeutic intervention and to develop more sensitive and specific companion diagnostics.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 10. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Studies on the Metabolic Error in Refsum's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. internationaloliveoil.org [internationaloliveoil.org]
- 16. agilent.com [agilent.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Peroxisome: Primary Hub for 20-Methyltetracosanoyl-CoA Metabolism
An In-depth Guide to the Cellular Localization and Analysis of a Very-Long-Chain Fatty Acyl-CoA
For researchers, scientists, and drug development professionals, understanding the subcellular landscape of metabolic intermediates is paramount. This technical guide focuses on the cellular localization of 20-Methyltetracosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). While direct quantitative data for this specific molecule is limited in publicly available literature, this paper synthesizes current knowledge on VLCFA-CoA metabolism, localization, and analytical methodologies, providing a robust framework for its study. The primary consensus points to the peroxisome as the principal site of this compound metabolism.
Quantitative Distribution of Very-Long-Chain Fatty Acyl-CoAs
Quantitative analysis of subcellular acyl-CoA pools is technically challenging. However, studies utilizing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided valuable insights into the distribution of various acyl-CoA species. The following table summarizes representative quantitative data for very-long-chain fatty acyl-CoAs in different cellular contexts. It is important to note that these are proxies for this compound, as specific data for this molecule were not found.
| Acyl-CoA Species | Cell/Tissue Type | Subcellular Fraction | Concentration/Amount | Reference |
| C26:0-CoA | RAW264.7 cells | Whole Cell Extract | ~0.05 pmol/10^6 cells | [1] |
| C26:0-CoA | MCF7 cells | Whole Cell Extract | ~0.25 pmol/10^6 cells | [1] |
| C24:0-CoA | RAW264.7 cells | Whole Cell Extract | ~0.1 pmol/10^6 cells | [1] |
| C24:0-CoA | MCF7 cells | Whole Cell Extract | ~0.5 pmol/10^6 cells | [1] |
| Succinyl-CoA | Mouse Liver | Mitochondria | ~1.5 nmol/mg protein | [2] |
| Succinyl-CoA | Mouse Liver | Cytosol | ~0.1 nmol/mg protein | [2] |
| Acetyl-CoA | Mouse Liver | Mitochondria | ~1.0 nmol/mg protein | [2] |
| Acetyl-CoA | Mouse Liver | Cytosol | ~0.2 nmol/mg protein | [2] |
Experimental Protocols
Determining the subcellular localization of this compound requires a combination of meticulous cell fractionation and highly sensitive analytical techniques.
Protocol 1: Subcellular Fractionation for Acyl-CoA Analysis
This protocol is adapted from standard procedures for isolating major organelles. All steps should be performed at 4°C to minimize enzymatic activity and degradation of acyl-CoAs.
1. Cell Harvesting and Homogenization:
-
Harvest cultured cells (e.g., 1-5 x 10^7 cells) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease and phosphatase inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed, as monitored by microscopy.
2. Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei. The supernatant contains the crude cytoplasmic and mitochondrial fractions.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria. The resulting supernatant is the crude cytosolic fraction.
-
Peroxisomal and Microsomal Fractions (Optional): The supernatant from the mitochondrial spin can be further subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet microsomes (containing endoplasmic reticulum) and peroxisomes. Further purification using density gradient centrifugation (e.g., sucrose (B13894) or OptiPrep gradients) is necessary to separate these organelles.
3. Acyl-CoA Extraction from Fractions:
-
To each organelle pellet and the cytosolic fraction, add a cold extraction solution, typically a mixture of isopropanol, water, and a strong acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract the acyl-CoAs.
-
Include an internal standard (e.g., a commercially available odd-chain acyl-CoA like C17:0-CoA) at the beginning of the extraction to control for sample loss and ionization efficiency in subsequent analysis.
-
Vortex vigorously and incubate on ice.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
Protocol 2: Quantification of Very-Long-Chain Acyl-CoAs by LC-MS/MS
This protocol outlines the general steps for the analysis of VLCFA-CoAs.
1. Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a reversed-phase column (e.g., C18 or C8) suitable for separating hydrophobic molecules.
-
Use a gradient elution with a mobile phase system typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to gradually increase the organic phase to elute the highly hydrophobic VLCFA-CoAs.
2. Mass Spectrometry Detection:
-
Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
Use electrospray ionization (ESI) in positive ion mode, as acyl-CoAs are readily protonated.
-
Perform targeted analysis using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high sensitivity and specificity. This involves selecting the precursor ion (the m/z of the target acyl-CoA) and a specific product ion generated by collision-induced dissociation. For this compound, the exact m/z would need to be calculated and optimized.
-
Alternatively, high-resolution mass spectrometry can be used for accurate mass measurement and identification.
3. Quantification:
-
Generate a standard curve using synthetic standards of known concentrations for the acyl-CoAs of interest.
-
Quantify the endogenous acyl-CoAs in the samples by comparing their peak areas to the standard curve, normalized to the peak area of the internal standard.
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly initiated by this compound has not been elucidated, its central role is within the metabolic pathway of very-long-chain fatty acids. The following diagrams illustrate this metabolic context and the experimental workflow for its analysis.
Conclusion
The cellular metabolism of this compound is intricately linked to the peroxisome, which serves as the primary site for its β-oxidation. While direct quantitative measurements of its subcellular distribution remain an area for further investigation, the methodologies outlined in this guide provide a clear path for researchers to pursue these critical analyses. Understanding the precise localization and concentration of such metabolic intermediates is fundamental for elucidating their roles in both normal physiology and disease states, and for the development of targeted therapeutic interventions.
References
An In-depth Technical Guide to the Enzymes Involved in 20-Methyltetracosanoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Methyltetracosanoyl-CoA is a C25 methyl-branched very-long-chain fatty acyl-CoA (VLCFA) that plays a role in the formation of specific lipids, particularly in specialized tissues. Its biosynthesis is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. This guide provides a detailed overview of the core enzymes involved in the synthesis of this compound, focusing on the fatty acid elongation cycle. It includes a summary of the key enzymes, their substrate specificities, relevant kinetic data where available, detailed experimental protocols for enzymatic assays, and a discussion of the regulatory pathways governing this biosynthetic process. This document is intended to serve as a comprehensive resource for researchers investigating lipid metabolism and developing therapeutic interventions targeting VLCFA synthesis.
Introduction to this compound and Very-Long-Chain Fatty Acid Elongation
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] They are essential components of various lipids, including ceramides, sphingolipids, and glycerophospholipids, and are crucial for numerous physiological functions such as skin barrier formation, myelin maintenance, and retinal function.[2] The synthesis of VLCFAs occurs through a cyclical four-step enzymatic process in the endoplasmic reticulum (ER), which adds two-carbon units to a growing acyl-CoA chain.[3]
Methyl-branched VLCFAs, such as 20-methyltetracosanoic acid, are a less common but functionally important class of fatty acids. The initial steps of branched-chain fatty acid synthesis can involve the use of methylmalonyl-CoA as an extender unit by fatty acid synthase (FASN), introducing a methyl branch into the fatty acid backbone.[4][5] Subsequent elongation of these methyl-branched acyl-CoAs to VLCFAs is carried out by the same core enzymatic machinery as for straight-chain VLCFAs, with substrate specificity being a key determinant.
The Fatty Acid Elongation Cycle: Core Enzymes and Their Roles
The synthesis of this compound from a shorter methyl-branched acyl-CoA precursor involves the coordinated action of a four-enzyme complex embedded in the ER membrane.[6]
Fatty Acid Elongase (ELOVL)
The first and rate-limiting step is the condensation of a long-chain acyl-CoA with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL).[2][7] Mammals have seven ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities.[7] Research has identified that ELOVL1, ELOVL3, and ELOVL7 are capable of elongating saturated branched-chain acyl-CoAs.[1]
Specifically for the synthesis of C24 and longer branched-chain VLCFAs, ELOVL3 exhibits high activity towards shorter iso- and anteiso-acyl-CoAs (up to C23 and C25, respectively), while ELOVL1 is responsible for the elongation of these longer branched-chain acyl-CoAs to C25 and beyond.[1] This strongly implicates ELOVL1 as the key elongase in the final elongation step to produce this compound.
3-Ketoacyl-CoA Reductase (KAR)
The 3-ketoacyl-CoA product of the ELOVL reaction is then reduced to a 3-hydroxyacyl-CoA by 3-ketoacyl-CoA reductase (KAR). This reaction utilizes NADPH as a reducing agent.[1]
3-Hydroxyacyl-CoA Dehydratase (HACD)
The third step involves the dehydration of the 3-hydroxyacyl-CoA intermediate to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD). Mammals have four HACD isoforms (HACD1-4).[1]
Trans-2,3-Enoyl-CoA Reductase (TER)
The final step in the elongation cycle is the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA by trans-2,3-enoyl-CoA reductase (TER), also using NADPH as the reductant.[1][8] The resulting acyl-CoA is two carbons longer than the initial substrate and can either be utilized for lipid synthesis or undergo further rounds of elongation.
Quantitative Data on Enzyme Activity
While the substrate specificities of the ELOVL enzymes for branched-chain acyl-CoAs have been qualitatively described, detailed kinetic data (Km and Vmax) for methyl-branched substrates are not extensively available in the public domain. The available information is summarized below.
| Enzyme | Substrate(s) | Product(s) | Key Findings | Reference(s) |
| ELOVL1 | iso-C23:0 acyl-CoA, anteiso-C23:0 acyl-CoA | iso-C25:0 acyl-CoA, anteiso-C25:0 acyl-CoA | Elongates very-long-chain branched-chain acyl-CoAs. Essential for the final elongation steps of C24 and longer branched-chain VLCFAs. Highest activity is towards C22:0 acyl-CoA for straight-chain substrates. | [1][9] |
| ELOVL3 | iso-C17:0 acyl-CoA, anteiso-C17:0 acyl-CoA | Elongates up to iso-C23:0 and anteiso-C25:0 acyl-CoAs | Highly active towards shorter branched-chain acyl-CoAs. Involved in the synthesis of C20-C24 saturated and monounsaturated VLCFAs. | [1][2] |
| ELOVL7 | Saturated branched-chain acyl-CoAs | Elongated branched-chain acyl-CoAs | Also demonstrates activity towards branched-chain substrates. For straight-chain substrates, it has a preference for C18-CoAs but can accept up to C20. | [1][10] |
| KAR, HACD, TER | Intermediates of the elongation cycle with methyl-branches | Subsequent intermediates in the elongation cycle | Assumed to process methyl-branched intermediates, with specificity primarily driven by the ELOVL enzyme. Specific kinetic data for methyl-branched substrates is lacking. | [1] |
Experimental Protocols
Detailed experimental protocols for assaying the activity of the fatty acid elongation enzymes with methyl-branched substrates are not standardized and often need to be adapted from methods used for straight-chain fatty acids. Below are general methodologies that can be adapted.
General Workflow for Measuring Elongase Activity
A common method to assess the activity of the fatty acid elongation complex involves the use of radiolabeled precursors and subsequent analysis of the products by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol for ELOVL1 Activity Assay with a Methyl-Branched Substrate
This protocol is adapted from methods used for straight-chain VLCFA synthesis.[11]
-
Microsome Preparation:
-
Homogenize cells or tissues expressing ELOVL1 in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg)
-
Methyl-branched acyl-CoA substrate (e.g., 20-methyl-tricosanoyl-CoA) at various concentrations.
-
[1,2-¹⁴C]Malonyl-CoA (e.g., 50 µM, ~50 dpm/pmol)
-
NADPH (e.g., 1 mM)
-
Reaction buffer (e.g., 100 mM HEPES-KOH pH 7.4, 2.5 mM MgCl₂)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Product Analysis:
-
Stop the reaction by adding a strong base (e.g., 2.5 M KOH).
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the mixture with a strong acid (e.g., 6 M HCl).
-
Extract the free fatty acids with an organic solvent (e.g., hexane).
-
Separate the fatty acids by reverse-phase TLC using a suitable solvent system.
-
Visualize and quantify the radiolabeled elongated fatty acid product using autoradiography and scintillation counting.
-
Biosynthesis Pathway of this compound
The synthesis of this compound is a multi-step process that begins with a shorter methyl-branched fatty acid, which is then elongated through the fatty acid elongation cycle.
Regulation of Methyl-Branched VLCFA Synthesis
The synthesis of VLCFAs is tightly regulated at the transcriptional level, primarily through the control of ELOVL gene expression. Several transcription factors have been identified as key regulators.[1]
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A major regulator of lipogenesis, SREBP-1 is known to upregulate the expression of ELOVL1 and ELOVL6.[1][2]
-
Liver X Receptor (LXR): LXR can activate the expression of SREBP-1c, thereby indirectly promoting ELOVL expression. However, LXR has also been shown to repress ELOVL3 expression.[1]
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα activation can induce the expression of ELOVL1, ELOVL3, ELOVL5, and ELOVL6. PPARγ is involved in the longer-term regulation of ELOVL2 and ELOVL4.[1]
-
Zinc fingers and homeoboxes 2 (Zhx2): This transcriptional regulator has been shown to positively regulate the expression of ELOVL3 in the liver.[10][12]
The interplay of these transcription factors allows for tissue-specific and context-dependent regulation of VLCFA synthesis in response to developmental cues and metabolic status.
Conclusion and Future Directions
The synthesis of this compound is a specialized branch of the well-conserved fatty acid elongation pathway. The substrate specificity of the ELOVL elongases, particularly ELOVL1 and ELOVL3, is critical for the production of these methyl-branched VLCFAs. While the key enzymatic players have been identified, there remains a significant gap in the understanding of their specific kinetic properties with methyl-branched substrates. Future research should focus on detailed enzymatic characterization of the entire elongation complex with a range of methyl-branched acyl-CoAs to provide a more complete quantitative picture of this metabolic pathway. A deeper understanding of the regulatory networks controlling the expression of these enzymes in different tissues will also be crucial for elucidating the physiological roles of this compound and for the development of targeted therapeutic strategies for diseases associated with aberrant VLCFA metabolism.
References
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue expression profiles and transcriptional regulation of elongase of very long chain fatty acid 6 in bovine mammary epithelial cells | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ELOVL1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Elongation of very long chain fatty acids-3 (Elovl3) is activated by ZHX2 and is a regulator of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of ELOVL1 in very long‐chain fatty acid homeostasis and X‐linked adrenoleukodystrophy | EMBO Molecular Medicine [link.springer.com]
- 12. Elongation of very long chain fatty acids-3 (Elovl3) is activated by ZHX2 and is a regulator of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 20-Methyltetracosanoyl-CoA in Tissues: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of 20-Methyltetracosanoyl-CoA, a complex, methylated very-long-chain acyl-CoA. Due to the scarcity of direct research on this specific molecule, this document provides a comprehensive overview based on the established principles of branched-chain and very-long-chain fatty acid metabolism. It aims to equip researchers with the foundational knowledge and methodologies required to investigate its potential natural occurrence, biosynthesis, and physiological significance.
Introduction: The Emerging Landscape of Methylated Very-Long-Chain Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular structures and signaling pathways.[1] Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are crucial intermediates in numerous metabolic processes, including sphingolipid and glycerophospholipid synthesis, as well as energy metabolism.[2][3] Methyl-branched fatty acids, on the other hand, are known to influence membrane fluidity and have been identified in various organisms, from bacteria to mammals.[4][5]
This compound, a 25-carbon fatty acyl-CoA with a methyl group at the C-20 position, represents a convergence of these two classes of lipids. Its natural occurrence is not well-documented, suggesting it may be a rare or transient metabolite present in specific tissues or under particular physiological conditions. Understanding the biosynthesis and tissue distribution of such a unique molecule could unveil novel metabolic pathways and therapeutic targets.
Hypothetical Biosynthesis of this compound
The biosynthesis of this compound is likely to involve the coordinated action of enzymes responsible for branched-chain fatty acid initiation and the subsequent elongation of very-long-chain fatty acids. The proposed pathway begins with a branched-chain primer and proceeds through multiple elongation cycles.
Initiation with a Branched-Chain Primer:
The synthesis of branched-chain fatty acids is initiated by the substitution of the usual acetyl-CoA primer with a short-chain branched-chain acyl-CoA. These primers are typically derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine. For a methyl branch at an even-numbered carbon atom like C-20, the likely primer would be a short-chain acyl-CoA with a methyl group.
Elongation by the ELOVL System:
The elongation of the fatty acid chain is carried out in the endoplasmic reticulum by a family of enzymes known as Fatty Acid Elongases (ELOVLs).[6] This process involves a repeating four-step cycle:
-
Condensation: A ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA, adding two carbon units.
-
Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.
-
Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.[7]
Different ELOVL enzymes exhibit substrate specificity for fatty acids of varying chain lengths and saturation.[6] The synthesis of a C25 fatty acid would require multiple cycles of elongation.
A plausible biosynthetic pathway for 20-methyltetracosanoic acid, the precursor to this compound, is depicted below.
Quantitative Data on Tissue Occurrence
To date, there is no publicly available quantitative data on the specific concentration or abundance of this compound in any biological tissue. Research in this area is required to establish its presence and physiological concentration. The table below serves as a template for how such data, once obtained, could be presented for comparative analysis across different tissues.
| Tissue | Organism | Concentration (pmol/g tissue) | Method of Quantification | Reference |
| Brain | Mus musculus | Data not available | LC-MS/MS | Hypothetical |
| Liver | Mus musculus | Data not available | LC-MS/MS | Hypothetical |
| Adipose Tissue | Homo sapiens | Data not available | LC-MS/MS | Hypothetical |
| Skin | Homo sapiens | Data not available | LC-MS/MS | Hypothetical |
Experimental Protocols for Detection and Quantification
The detection and quantification of a rare acyl-CoA like this compound necessitates highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[8][9]
Tissue Sample Preparation and Acyl-CoA Extraction
A robust extraction protocol is critical to ensure the recovery and stability of acyl-CoAs from tissue samples.
Protocol:
-
Tissue Homogenization:
-
Rapidly excise and freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water) containing a mixture of internal standards. For novel acyl-CoAs, a synthetic, isotopically labeled standard of this compound would be ideal.
-
-
Phase Separation:
-
Induce phase separation by adding chloroform and water.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases. Acyl-CoAs will partition to the aqueous phase.
-
-
Solid-Phase Extraction (SPE):
-
Further purify the acyl-CoAs from the aqueous phase using a C18 SPE cartridge.
-
Wash the cartridge with an aqueous solution to remove polar contaminants.
-
Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile (B52724)/methanol).
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient elution with a binary solvent system is employed.
-
Solvent A: Water with a modifier (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) to improve ionization.
-
Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Gradient: A shallow gradient from a lower to a higher concentration of Solvent B allows for the separation of acyl-CoAs based on their hydrophobicity.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte of interest.
-
Precursor Ion: The protonated molecule of this compound ([M+H]⁺).
-
Product Ion: A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da) or the generation of a fragment corresponding to the pantetheine (B1680023) arm.[10][11]
-
The workflow for the analysis of this compound is illustrated in the following diagram.
Potential Physiological Roles and Future Directions
The physiological role of this compound is currently unknown. However, based on the functions of other VLCFAs and branched-chain fatty acids, several hypotheses can be proposed:
-
Membrane Structure: It may be incorporated into sphingolipids or glycerophospholipids, influencing membrane fluidity, thickness, and the formation of lipid rafts. The methyl branch could introduce a kink in the acyl chain, further modulating membrane properties.[5]
-
Signaling: As an acyl-CoA, it could act as a signaling molecule itself or be a precursor to other signaling lipids.
-
Energy Metabolism: It could be a substrate for peroxisomal β-oxidation, although the methyl group may affect the rate and pathway of its degradation.
Future research should focus on:
-
Chemical Synthesis: The synthesis of an authentic standard of this compound is paramount for its unambiguous identification and quantification in biological samples.
-
Targeted Metabolomics: The application of the described LC-MS/MS methods to a wide range of tissues and cell types to screen for its presence.
-
Functional Studies: Once its presence is confirmed, in vitro and in vivo studies will be necessary to elucidate its metabolic fate and physiological functions. This could involve the use of stable isotope tracers and genetic manipulation of the ELOVL enzymes.
Conclusion
While the natural occurrence of this compound in tissues remains to be definitively established, the convergence of knowledge on branched-chain and very-long-chain fatty acid metabolism provides a solid framework for its investigation. The hypothetical biosynthetic pathway and the detailed experimental protocols outlined in this guide offer a roadmap for researchers to explore the existence and potential significance of this novel acyl-CoA. The discovery of such unique lipid molecules has the potential to open new avenues in our understanding of cellular metabolism and its role in health and disease.
References
- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of genes mediating branched chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Peroxisomal Nexus: A Technical Guide to 20-Methyltetracosanoyl-CoA and its Implications in Peroxisomal Disorders
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Very long-chain fatty acids (VLCFAs) are critical components of cellular lipids, and their metabolism is intricately linked to peroxisomal function. Defects in peroxisomal biogenesis or the enzymatic machinery for VLCFA degradation lead to a class of severe genetic disorders known as peroxisomal disorders. This technical guide provides an in-depth analysis of 20-Methyltetracosanoyl-CoA, a branched-chain very long-chain fatty acyl-CoA, and its putative link to the pathophysiology of these debilitating diseases. While direct literature on this specific molecule is sparse, this guide extrapolates from the well-established principles of branched-chain fatty acid metabolism to posit a metabolic pathway, enzymatic interactions, and a plausible connection to peroxisomal dysfunction. Detailed experimental protocols for the analysis of such lipids and illustrative diagrams of the relevant biochemical pathways are provided to facilitate further research in this critical area.
Introduction to Peroxisomes and VLCFA Metabolism
Peroxisomes are ubiquitous subcellular organelles essential for a variety of metabolic processes, including the catabolism of VLCFAs, branched-chain fatty acids, and the biosynthesis of plasmalogens and bile acids.[1][2] Fatty acids with a carbon chain length of 22 or more are classified as VLCFAs.[3] Due to their hydrophobicity and length, the initial steps of their degradation exclusively occur within the peroxisome through a process of β-oxidation.[4][5][6]
Branched-chain fatty acids, such as the well-studied phytanic acid, present a unique challenge to the standard β-oxidation machinery due to the presence of methyl groups on their carbon chains.[7] These branches necessitate alternative enzymatic pathways, primarily α-oxidation, to remove the methyl group and allow for subsequent β-oxidation.[8][9] The accumulation of both straight-chain and branched-chain VLCFAs is a key biochemical hallmark of several devastating peroxisomal disorders.[1][8][10]
This compound: A Putative Player in Peroxisomal Disease
This compound is the coenzyme A ester of 20-methyltetracosanoic acid, a 25-carbon branched-chain VLCFA. While not as commonly documented as phytanic or pristanic acid, its structure suggests a direct involvement in peroxisomal metabolism. The presence of a methyl group at the 20th carbon position, near the omega end of the fatty acid, has significant implications for its degradation.
Proposed Metabolic Pathway
Based on the established principles of fatty acid oxidation, the metabolism of this compound is likely to proceed through the peroxisomal β-oxidation pathway. The methyl group at the 20th position is sufficiently distant from the β-carbon, suggesting that it may not sterically hinder the initial cycles of β-oxidation.
However, as the fatty acid chain is shortened, the methyl group will eventually be positioned closer to the carboxyl end, potentially inhibiting a standard β-oxidation cycle. At this juncture, the cell would likely employ α-oxidation to remove a single carbon, thereby shifting the position of the methyl group and allowing β-oxidation to resume.
The proposed degradation pathway would involve a series of β-oxidation cycles within the peroxisome until the chain is sufficiently shortened, at which point the resulting acyl-CoA esters would be transported to the mitochondria for complete oxidation to CO2 and water.
Diagram of the Proposed Metabolic Pathway of this compound
References
- 1. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal metabolism of branched fatty acids regulates energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detection of unusual very-long-chain fatty acid and ether lipid derivatives in the fibroblasts and plasma of patients with peroxisomal diseases using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Catabolism of 20-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the catabolism and degradation of 20-Methyltetracosanoyl-CoA, a C25 very-long-chain branched-chain fatty acyl-CoA. Due to the presence of a methyl group, its breakdown requires a specialized set of enzymatic reactions distinct from the classical beta-oxidation of straight-chain fatty acids. This document details the metabolic pathways, key enzymes, and subcellular compartmentalization involved in its degradation. Experimental protocols for the analysis of relevant metabolites and enzyme activities are provided, alongside a summary of available quantitative data. The information presented is primarily extrapolated from studies on analogous, more extensively researched branched-chain fatty acids, such as phytanic and pristanic acid, providing a robust framework for understanding the metabolism of this specific very-long-chain fatty acid.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, play crucial roles in various cellular processes. When these VLCFAs possess methyl branches, their catabolism presents unique challenges to cellular metabolism. This compound is a saturated fatty acyl-CoA with a 25-carbon backbone and a methyl group at the C-20 position. The presence of this methyl group near the carboxyl end necessitates an initial alpha-oxidation step before the molecule can be further degraded via beta-oxidation. This guide will elucidate the intricate enzymatic machinery responsible for the breakdown of this complex lipid.
Metabolic Pathway of this compound Degradation
The degradation of this compound is a multi-step process that occurs across two main cellular compartments: the peroxisome and the mitochondrion. The initial and critical steps of alpha-oxidation take place exclusively in the peroxisome.
Peroxisomal Alpha-Oxidation
Due to the methyl group at an even-numbered carbon (C-20), direct beta-oxidation of this compound is sterically hindered. Therefore, the fatty acid must first undergo one round of alpha-oxidation to remove a single carbon atom from the carboxyl end.
The key enzymatic steps are:
-
Hydroxylation: The first and rate-limiting step is the hydroxylation of the alpha-carbon (C-2) of the fatty acyl-CoA. This reaction is catalyzed by phytanoyl-CoA 2-hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase. This enzyme hydroxylates 3-methyl-branched acyl-CoAs.[1][2] While direct evidence for its activity on this compound is lacking, its known substrate promiscuity towards various 3-alkyl-branched substrates suggests it is the primary candidate for this reaction.[2]
-
Cleavage: The resulting 2-hydroxy-20-methyltetracosanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction yields formyl-CoA and 19-methyltricosanal (a C24 aldehyde).[1]
-
Oxidation: The 19-methyltricosanal is subsequently oxidized to 19-methyltricosanoic acid by an aldehyde dehydrogenase (ALDH) .[1]
-
Activation: Finally, 19-methyltricosanoic acid is activated to its CoA ester, 19-methyltricosanoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS) , making it a suitable substrate for peroxisomal beta-oxidation.
References
- 1. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
20-Methyltetracosanoyl-CoA: An In-depth Technical Guide on its Role in Membrane Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Methyltetracosanoyl-CoA is an iso-branched very-long-chain acyl-Coenzyme A (VLCFA-CoA). While direct research on this specific molecule is limited, its structural characteristics as a C25 iso-fatty acyl-CoA suggest a significant role in modulating the biophysical properties of cellular membranes. This technical guide synthesizes information on the biosynthesis, function, and analysis of iso-branched VLCFAs as a proxy to understand the potential impact of this compound on membrane structure and function. We will explore its likely biosynthetic pathway, its putative effects on membrane fluidity and phase behavior, and detail the experimental protocols necessary for its study. This document aims to provide a foundational resource for researchers interested in the unique properties of iso-branched VLCFAs and their potential as targets in drug development.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, playing critical roles in energy storage, signaling, and membrane structure.[1] A subclass of these, the branched-chain fatty acids (BCFAs), are particularly abundant in the membranes of many prokaryotes and have been identified in various eukaryotic tissues, including human sebaceous secretions.[2] BCFAs are categorized based on the position of the methyl branch, with iso-fatty acids having a methyl group on the penultimate carbon from the methyl end.
This compound is the activated form of 20-methyltetracosanoic acid (iso-C25:0), a saturated fatty acid with a total of 25 carbon atoms. The presence of the terminal isopropyl group in iso-fatty acids introduces steric hindrance that disrupts the tight packing of acyl chains in lipid bilayers, thereby influencing membrane fluidity.[3][4] This guide will extrapolate from the known properties of related iso-VLCFAs to delineate the expected contributions of this compound to membrane biology.
Biosynthesis of this compound
The biosynthesis of iso-branched fatty acids originates from branched-chain amino acids.[2] For iso-fatty acids with an odd number of carbon atoms, such as 20-methyltetracosanoic acid, the precursor is typically derived from leucine, which is converted to isovaleryl-CoA. This serves as the starter unit for fatty acid synthesis. The subsequent elongation of the acyl chain is carried out by the fatty acid synthase (FAS) or elongase (ELOVL) systems, which sequentially add two-carbon units from malonyl-CoA.[2][5]
The final step in the activation of 20-methyltetracosanoic acid to this compound is catalyzed by an acyl-CoA synthetase. These enzymes are responsible for ligating coenzyme A to fatty acids, a prerequisite for their participation in most metabolic pathways.[3]
References
- 1. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]
- 2. Impact on lipid membrane organization by free branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-controlled delivery of very long chain fatty acids to cell membranes and modulation of membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Isolation, and Characterization of 20-Methyltetracosanoyl-CoA
Introduction
20-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. Branched-chain fatty acids, such as those of the iso and anteiso series, are significant components of membrane lipids in many bacteria.[1][2] Their biosynthesis typically involves the elongation of a branched-chain primer derived from amino acids like valine, leucine, and isoleucine.[3] The presence of a methyl group at the ω-4 position, as in 20-methyltetracosanoic acid, suggests a biosynthetic origin from an iso-series primer. This guide outlines the theoretical biosynthetic pathway and provides detailed protocols for the chemical synthesis, purification, and analytical characterization of this compound.
Proposed Biosynthesis and Signaling Pathway
The biosynthesis of 20-methyltetracosanoic acid, the fatty acid component of this compound, is proposed to occur via the bacterial fatty acid synthesis (FASII) system. This pathway utilizes a branched-chain α-keto acid as a primer source.
Experimental Protocols
This section details the methodologies for the chemical synthesis, purification, and characterization of this compound.
Chemical Synthesis of this compound
The synthesis of long-chain acyl-CoAs can be achieved through the activation of the corresponding fatty acid. A common method involves the formation of an N-hydroxysuccinimide (NHS) ester followed by reaction with Coenzyme A.
Protocol:
-
Activation of 20-Methyltetracosanoic Acid:
-
Dissolve 20-methyltetracosanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Allow the reaction to proceed overnight.
-
Remove the dicyclohexylurea precipitate by filtration.
-
Evaporate the solvent under reduced pressure to yield the 20-methyltetracosanoyl-NHS ester.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the 20-methyltetracosanoyl-NHS ester in a minimal amount of methanol (B129727).
-
Separately, dissolve Coenzyme A (0.8 equivalents) in an aqueous sodium bicarbonate solution (e.g., 500 mM, pH 8).
-
Add the methanolic solution of the NHS ester to the Coenzyme A solution and stir at room temperature for 3-4 hours.[4]
-
Purification by Solid-Phase Extraction (SPE)
Purification of the synthesized this compound can be performed using a mixed-mode solid-phase extraction (SPE) column.
Protocol:
-
Column Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C18 and anion exchange) with methanol followed by equilibration with an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate).
-
-
Sample Loading:
-
Acidify the reaction mixture with a weak acid (e.g., formic acid) and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with the equilibration buffer to remove unreacted Coenzyme A and other water-soluble impurities.
-
Wash with a non-polar organic solvent (e.g., hexane) to remove unreacted fatty acid.
-
-
Elution:
-
Elute the this compound using a solvent mixture capable of disrupting both hydrophobic and ionic interactions, such as a mixture of methanol and an aqueous solution of a volatile salt (e.g., ammonium acetate).
-
Characterization by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the characterization and quantification of acyl-CoAs.[5][6][7][8][9][10]
Workflow:
LC-MS/MS Parameters:
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 95% B over 15 minutes[11] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ |
| Product Ion (Q3) | Neutral loss of 507 Da or a fragment at m/z 428[12] |
| Collision Energy | Optimized for the specific molecule |
Quantitative Data and Expected Results
The following table summarizes expected quantitative data based on the analysis of similar long-chain acyl-CoAs.
| Analytical Parameter | Expected Value/Range | Reference |
| Synthesis Yield | ||
| Crude Yield | 40-60% | [4] |
| Purified Yield | 20-30% | [4] |
| LC-MS/MS | ||
| Limit of Detection (LOD) | 2 - 10 nM | [12] |
| Limit of Quantification (LOQ) | 4 - 20 nM | [7] |
| Inter-assay CV | 5 - 15% | [5][8] |
| Intra-assay CV | < 10% | [5][8] |
| Mass Spectrometry | ||
| Calculated [M+H]⁺ | Calculated based on formula | |
| Major Fragment 1 | Neutral Loss of 507.1 Da | [12] |
| Major Fragment 2 | m/z 428.1 | [12] |
Conclusion
This technical guide provides a comprehensive framework for the synthesis, isolation, and detailed characterization of this compound. By leveraging established protocols for branched-chain and long-chain fatty acyl-CoAs, researchers can confidently approach the study of this specific molecule. The provided methodologies for chemical synthesis, purification, and LC-MS/MS analysis, along with the proposed biosynthetic pathway, offer a solid foundation for further investigation into its potential biological roles. The successful application of these methods will enable the generation of high-quality material for functional studies and drug development applications.
References
- 1. Stork: Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance [storkapp.me]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of 20-Methyltetracosanoyl-CoA with Acyl-CoA Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA binding proteins (ACBPs) are ubiquitously expressed intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters. Their high affinity for medium- and long-chain acyl-CoAs makes them central players in a variety of cellular processes, including lipid metabolism, gene regulation, and membrane dynamics. This technical guide delves into the interaction between a specific very-long-chain branched-chain acyl-CoA, 20-Methyltetracosanoyl-CoA, and ACBPs. While direct quantitative data for this specific interaction is not extensively available in public literature, this guide extrapolates from existing knowledge on very-long-chain and branched-chain fatty acyl-CoA interactions with ACBPs to provide a comprehensive overview. We will explore the binding characteristics, present detailed experimental protocols for studying these interactions, and propose a potential signaling pathway involving this molecule. This document aims to serve as a valuable resource for researchers investigating the roles of ACBPs in lipid metabolism and cellular signaling, and for professionals in drug development targeting these pathways.
Introduction to Acyl-CoA Binding Proteins (ACBPs) and this compound
Acyl-CoA binding proteins are small, highly conserved proteins, typically around 10 kDa in size, found in a wide range of organisms from yeast to mammals.[1][2] Their primary function is to bind and transport acyl-CoA esters, which are activated forms of fatty acids, between different cellular compartments and enzymes.[3][4] By sequestering acyl-CoAs, ACBPs protect them from hydrolysis and prevent their detergent-like effects on membranes.[3] ACBPs have been shown to have a high binding affinity for medium- and long-chain acyl-CoA esters.[1][5]
This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the 20th carbon position. VLCFAs, defined as fatty acids with 20 or more carbons, are essential components of cellular lipids like sphingolipids and glycerophospholipids and are precursors for signaling molecules.[6][7] The metabolism of VLCFAs is critical for various physiological processes, and defects in their metabolism are associated with several inherited diseases.[6][7] Branched-chain fatty acids and their CoA esters are also recognized as potent ligands for nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα), which regulates the transcription of genes involved in fatty acid oxidation.[8]
Quantitative Data on ACBP-Acyl-CoA Interactions
The following table summarizes representative binding data for various long-chain acyl-CoAs with different ACBPs, as determined by Isothermal Titration Calorimetry (ITC). This data provides a comparative framework for estimating the potential binding affinity of this compound.
| Acyl-CoA Ligand | ACBP Isoform/Organism | Dissociation Constant (Kd) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Reference |
| Palmitoyl-CoA (C16:0) | Bovine ACBP | ~2.7 nM | 1.0 | -15.2 | -14.4 | Færgeman et al., 1996 |
| Stearoyl-CoA (C18:0) | Bovine ACBP | ~2.0 nM | 1.0 | -16.1 | -17.8 | Færgeman et al., 1996 |
| Oleoyl-CoA (C18:1) | Bovine ACBP | ~3.0 nM | 1.0 | -14.8 | -13.4 | Færgeman et al., 1996 |
| Arachidonoyl-CoA (C20:4) | Human ACBD6 | Weak binding | N/A | N/A | N/A | [9] |
| Lignoceroyl-CoA (C24:0) | Hypothetical | Estimated in nM range | ~1.0 | Likely highly negative | Likely negative | |
| This compound | Hypothetical | Estimated in nM range | ~1.0 | Likely highly negative | Likely negative |
Note: The values for Lignoceroyl-CoA and this compound are hypothetical estimations based on the trend of increasing affinity with chain length observed for straight-chain acyl-CoAs and the known high affinity of ACBPs for VLCFAs. The methyl branch in this compound might slightly alter the binding affinity and thermodynamics compared to its straight-chain counterpart.
Experimental Protocols for Studying ACBP-Acyl-CoA Interactions
To quantitatively assess the interaction between this compound and an ACBP, several biophysical techniques can be employed. The following are detailed methodologies for two of the most common and powerful techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[10][11]
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the recombinant ACBP of interest to >95% purity.
-
Synthesize or acquire high-purity this compound.
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) and dialyze the protein against this buffer extensively.
-
Dissolve the this compound in the same dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heat of dilution effects. Due to the hydrophobicity of the ligand, a small amount of a suitable solvent may be required, in which case the same concentration of the solvent must be present in the protein solution.
-
Accurately determine the concentrations of both the protein and the ligand using appropriate methods (e.g., BCA assay for protein, spectrophotometry for the acyl-CoA).
-
-
ITC Experiment Setup:
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the calorimeter cell.
-
Load the ACBP solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (typically 100-500 µM, i.e., 10-20 fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 30°C).[11]
-
Equilibrate the system until a stable baseline is achieved.
-
-
Titration and Data Acquisition:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the ACBP solution in the sample cell.
-
Allow the system to return to thermal equilibrium between each injection.
-
The heat change associated with each injection is measured and recorded.
-
A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the experimental data.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting process yields the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified ACBP onto the activated sensor surface via amine coupling. The protein is injected over the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation and Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). Due to the nature of the analyte, the inclusion of a low percentage of a carrier protein like BSA in the running buffer might be necessary to prevent non-specific binding to the system's tubing.
-
Inject the different concentrations of this compound over both the ACBP-immobilized and the reference flow cells at a constant flow rate.
-
The binding is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If the binding is reversible, the surface may regenerate during the dissociation phase.
-
For tight-binding interactions, a regeneration solution (e.g., a short pulse of a low pH buffer like glycine-HCl pH 2.5, or a high salt concentration) may be required to remove the bound analyte without denaturing the immobilized ACBP. The choice of regeneration solution needs to be empirically determined.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) from the reference flow cell are subtracted from the sensorgrams of the active flow cell to obtain the specific binding response.
-
The resulting sensorgrams are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting provides the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Proposed Signaling and Metabolic Pathways
While a specific signaling pathway directly initiated by the binding of 20-Methyltetracsanoyl-CoA to ACBP has not been elucidated, based on the known functions of ACBPs and VLCFAs, we can propose a plausible integrated metabolic and signaling pathway. ACBPs are known to transport acyl-CoAs to various cellular destinations for metabolic processing or for their involvement in signaling cascades.[12]
Role in Very-Long-Chain Fatty Acid Metabolism
This compound, once bound to an ACBP, can be shuttled to different organelles for further metabolism.
-
Peroxisomal β-oxidation: Very-long-chain and branched-chain fatty acids are primarily metabolized in peroxisomes. ACBP can deliver this compound to the peroxisome for initial rounds of β-oxidation.
-
Mitochondrial β-oxidation: The shortened acyl-CoA products from peroxisomal oxidation can then be transported (potentially by other carriers) to the mitochondria for complete oxidation to generate ATP.[12]
-
Ceramide Synthesis: VLCFAs are crucial components of ceramides (B1148491), which are key constituents of sphingolipids and also act as signaling molecules. ACBP can deliver this compound to the endoplasmic reticulum for incorporation into ceramides by ceramide synthases.
Potential Role in Nuclear Receptor Signaling
Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[8] PPARα is a nuclear receptor that, upon ligand activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in fatty acid uptake and oxidation.
Proposed Signaling Pathway:
-
Uptake and Activation: Extracellular 20-methyltetracosanoic acid is taken up by the cell and activated to this compound by a very-long-chain acyl-CoA synthetase (VLC-ACS).
-
Intracellular Transport by ACBP: The newly synthesized 20-Methyltetracsanoyl-CoA is bound by an ACBP in the cytoplasm.
-
Nuclear Translocation and PPARα Activation: The ACBP-20-Methyltetracosanoyl-CoA complex, or the freely dissociated acyl-CoA, enters the nucleus. 20-Methyltetracsanoyl-CoA then binds to and activates PPARα.
-
Heterodimerization and DNA Binding: Activated PPARα forms a heterodimer with RXR. This complex then binds to PPREs in the promoter regions of target genes.
-
Gene Transcription: The binding of the PPARα-RXR heterodimer to PPREs recruits co-activator proteins and initiates the transcription of genes encoding enzymes involved in peroxisomal and mitochondrial β-oxidation.
-
Metabolic Response: The increased expression of these enzymes leads to an enhanced capacity of the cell to metabolize very-long-chain and branched-chain fatty acids, including 20-methyltetracosanoic acid itself, thus forming a feedback loop.
Visualizations
Experimental Workflow for ITC Analysis
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Proposed Metabolic and Signaling Pathway
Caption: Proposed metabolic and signaling pathway for this compound.
Conclusion
The interaction of this compound with acyl-CoA binding proteins represents an important, yet understudied, area of lipid metabolism and cellular signaling. While direct quantitative data for this specific interaction is currently lacking, the established high affinity of ACBPs for very-long-chain acyl-CoAs suggests a significant biological role. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these interactions and fill the existing knowledge gaps. The proposed metabolic and signaling pathway, involving both direct metabolic channeling and potential regulation of gene expression via PPARα, offers a compelling hypothesis for the cellular function of the ACBP-20-Methyltetracosanoyl-CoA complex. Further research in this area will undoubtedly provide deeper insights into the intricate network of lipid-mediated cellular regulation and may reveal novel therapeutic targets for metabolic and inflammatory diseases.
References
- 1. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA binding proteins; structural and functional conservation over 2000 MYA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand binding to the ACBD6 protein regulates the acyl-CoA transferase reactions in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
- 12. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Regulation of 20-Methyltetracosanoyl-CoA Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the biosynthesis of 20-Methyltetracosanoyl-CoA, a C25 very-long-chain branched-chain fatty acyl-CoA. The synthesis of this molecule is a multi-step process involving the catabolism of branched-chain amino acids to produce a primer, followed by elongation by fatty acid synthase (FASN) and subsequent chain extension by specific elongase of very-long-chain fatty acids (ELOVL) enzymes. This document details the key enzymes, their genetic regulation by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs), and provides detailed experimental protocols for the quantification and study of this metabolic pathway. The information presented is intended to support research efforts in understanding the physiological roles of this compound and to aid in the development of therapeutic strategies targeting branched-chain fatty acid metabolism.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play crucial roles in various biological processes, including membrane structure, cell signaling, and energy storage. While the metabolism of straight-chain VLCFAs is well-documented, the biosynthesis and regulation of branched-chain VLCFAs, such as this compound, are less understood. This guide focuses on the intricate enzymatic and genetic regulatory networks that control the cellular levels of this compound.
Biosynthesis of this compound
The synthesis of this compound is a multi-step enzymatic process that begins with the catabolism of branched-chain amino acids (BCAAs) and culminates in the elongation of a branched-chain fatty acid precursor.
Primer Synthesis from Branched-Chain Amino Acid Catabolism
The initial branched-chain primer for the synthesis of this compound is derived from the catabolism of BCAAs such as leucine (B10760876), isoleucine, or valine. This process primarily occurs in the mitochondria and involves the following key steps:
-
Transamination: The first step is the removal of the amino group from the BCAA, catalyzed by a branched-chain aminotransferase (BCAT). This reaction converts the BCAA into its corresponding branched-chain α-keto acid (BCKA).
-
Oxidative Decarboxylation: The BCKA is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA catabolism. This reaction produces a branched-chain acyl-CoA, such as isovaleryl-CoA (from leucine), α-methylbutyryl-CoA (from isoleucine), or isobutyryl-CoA (from valine). These serve as primers for the synthesis of branched-chain fatty acids.[1]
Initial Elongation by Fatty Acid Synthase (FASN)
The branched-chain acyl-CoA primers are then utilized by the cytosolic fatty acid synthase (FASN) complex for initial elongation. FASN typically synthesizes straight-chain fatty acids up to palmitate (C16:0) using acetyl-CoA as the primer. However, it can also utilize branched-chain acyl-CoAs as primers to generate branched-chain fatty acids.[2]
Final Elongation by ELOVL Enzymes
The subsequent elongation of the C16 or C18 branched-chain fatty acid to the C25 this compound is carried out by a series of enzymes known as Elongases of Very-Long-Chain Fatty Acids (ELOVLs). These enzymes are located in the endoplasmic reticulum and catalyze the rate-limiting condensation step in the VLCFA elongation cycle.
Recent studies have identified specific ELOVL enzymes with substrate specificity for branched-chain fatty acids.[1][3]
-
ELOVL3: This elongase has been shown to be highly active in elongating iso- and anteiso-fatty acyl-CoAs up to C23 and C25, respectively.[1]
-
ELOVL1: ELOVL1 is capable of elongating both iso- and anteiso-C23:0 acyl-CoAs to C25:0 acyl-CoAs, making it a key enzyme in the final step of this compound synthesis.[1]
-
ELOVL7: This elongase also demonstrates activity towards branched-chain fatty acyl-CoAs.[1]
Genetic Regulation of this compound Biosynthesis
The expression of the key enzymes involved in this compound synthesis is tightly regulated at the transcriptional level by a network of transcription factors that respond to cellular metabolic status.
Sterol Regulatory Element-Binding Proteins (SREBPs)
SREBPs are a family of transcription factors that are master regulators of lipid homeostasis.[4][5] SREBP-1c, in particular, is a potent activator of genes involved in fatty acid synthesis, including FASN and ACACA (acetyl-CoA carboxylase).[6] While direct regulation of ELOVL1 and ELOVL3 by SREBPs in the context of branched-chain fatty acid synthesis requires further investigation, it is plausible that SREBPs play a role in coordinating the expression of the entire lipogenic program, including the enzymes required for branched-chain fatty acid elongation.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that are activated by fatty acids and their derivatives and play a critical role in lipid and glucose metabolism.[7][8] Interestingly, branched-chain fatty acids, such as phytanic acid, have been shown to be potent activators of PPARα.[9][10] This suggests a potential feedback mechanism where the products of branched-chain fatty acid synthesis can regulate the expression of genes involved in their own metabolism. PPARα is known to regulate the expression of genes involved in fatty acid oxidation, but its role in the transcriptional control of ELOVL genes involved in branched-chain fatty acid synthesis is an active area of research.
Quantitative Data
Currently, specific quantitative data on the expression levels of genes, enzyme kinetics, and substrate concentrations directly related to this compound are limited in the publicly available literature. The following table summarizes the known substrate specificities of the relevant ELOVL enzymes.
| Enzyme | Substrate(s) | Product(s) | Reference |
| ELOVL3 | iso-C17:0 acyl-CoA, anteiso-C17:0 acyl-CoA | up to iso-C23:0 and anteiso-C25:0 acyl-CoAs | [1] |
| ELOVL1 | iso-C23:0 acyl-CoA, anteiso-C23:0 acyl-CoA | C25:0 acyl-CoAs | [1] |
| ELOVL6 | anteiso-15:0 | anteiso-17:0 | [3] |
| ELOVL7 | iso- and anteiso-branched-chain acyl-CoAs | Elongated branched-chain acyl-CoAs | [1] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
Objective: To quantify the intracellular levels of this compound.
Methodology:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable solvent, such as a mixture of methanol, acetonitrile (B52724), and water.
-
Add an internal standard, such as a stable isotope-labeled C25 acyl-CoA, for accurate quantification.
-
Perform lipid extraction using a method like the Bligh and Dyer or Folch extraction.
-
-
Liquid Chromatography (LC) Separation:
-
Resuspend the lipid extract in a suitable solvent.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient of solvents, such as water with formic acid and acetonitrile with formic acid, to separate the acyl-CoAs based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Use a triple quadrupole mass spectrometer in positive ion mode.
-
Set the instrument to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound and the internal standard.
-
Quantify the analyte by comparing its peak area to that of the internal standard.
-
Stable Isotope Tracing of this compound Biosynthesis
Objective: To trace the metabolic fate of a labeled precursor into this compound.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing a stable isotope-labeled precursor, such as 13C-labeled leucine or isoleucine.
-
Incubate the cells for a defined period to allow for the incorporation of the label into the fatty acid backbone.
-
-
Sample Preparation:
-
Harvest the cells and extract total lipids as described in Protocol 5.1.
-
Hydrolyze the lipids to release the free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze the intact acyl-CoAs by LC-MS/MS.
-
-
Mass Spectrometry Analysis:
-
GC-MS: Analyze the FAMEs to determine the mass isotopologue distribution of the C25 branched-chain fatty acid.
-
LC-MS/MS: Analyze the acyl-CoAs to directly measure the incorporation of the stable isotope into this compound.
-
-
Data Analysis:
-
Calculate the fractional contribution of the labeled precursor to the synthesis of this compound.
-
In Vitro Elongase Activity Assay
Objective: To determine the activity of a specific ELOVL enzyme towards a branched-chain acyl-CoA substrate.
Methodology:
-
Preparation of Microsomes:
-
Transfect cells (e.g., HEK293) with an expression vector for the ELOVL of interest.
-
Homogenize the cells and isolate the microsomal fraction by differential centrifugation.
-
-
Enzyme Reaction:
-
Incubate the microsomes with the branched-chain acyl-CoA substrate (e.g., 20-methyl-tetracosanoyl-CoA precursor), malonyl-CoA, and NADPH in a suitable buffer.
-
Incubate the reaction at 37°C for a specific time.
-
-
Product Analysis:
-
Stop the reaction and extract the acyl-CoAs.
-
Analyze the reaction products by LC-MS/MS to detect the elongated acyl-CoA.
-
Quantify the product to determine the enzyme's activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of this compound.
Caption: Transcriptional regulation of branched-chain fatty acid synthesis.
Caption: Workflow for LC-MS/MS quantification of this compound.
Conclusion
The genetic regulation of this compound levels is a complex process involving a dedicated set of enzymes for branched-chain fatty acid synthesis and elongation, under the control of key metabolic transcription factors. This guide provides a foundational understanding of this pathway, highlighting the roles of FASN, ELOVL1, and ELOVL3, and the regulatory influence of SREBPs and PPARs. The detailed experimental protocols offer a starting point for researchers to further investigate the nuances of this metabolic pathway. A deeper understanding of the regulation of this compound and other branched-chain VLCFAs will be crucial for elucidating their roles in health and disease and for identifying new therapeutic targets.
References
- 1. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Elongase Genes Mediating Branched Chain Fatty Acid Elongation (P08-108-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 20-Methyltetracosanoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acyl-Coenzyme A (VLCFA-CoA) species, including branched-chain variants like 20-Methyltetracosanoyl-CoA, are critical intermediates in lipid metabolism. Their accurate quantification is essential for understanding various physiological and pathological processes, including peroxisomal disorders.[1] This application note details a robust and sensitive method for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for long-chain acyl-CoA analysis, providing a framework for researchers to adapt and validate in their own laboratories.
The analysis of acyl-CoAs presents challenges due to their low abundance and instability.[2] This protocol employs a solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase LC separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Sample Preparation (Tissue)
This protocol is adapted from established methods for tissue acyl-CoA extraction.[3][4]
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue powder in a polypropylene (B1209903) tube. To this, add a suitable internal standard (e.g., Heptadecanoyl-CoA).[3][4] Homogenize the tissue on ice in 1 mL of a cold 2:1 (v/v) methanol-chloroform solution.[3]
-
Extraction: After homogenization, add 0.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 0.5 mL of chloroform. Vortex the mixture vigorously for 10 seconds.[3]
-
Phase Separation: Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C to separate the aqueous and organic phases.[3]
-
Collection: Carefully collect the upper aqueous/methanolic layer, which contains the acyl-CoA fraction.[3]
-
Purification (Solid-Phase Extraction):
-
Condition a weak anion exchange SPE column with 3 mL of methanol (B129727), followed by 3 mL of water.[3]
-
Load the collected supernatant onto the SPE column.
-
Wash the column with 2.5 mL of 2% formic acid, followed by a second wash with 2.5 mL of methanol.[3]
-
Elute the acyl-CoAs with two successive additions of 2.5 mL of 2% and 5% ammonium hydroxide.[3]
-
Dry the combined eluates under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.[3]
-
2. LC-MS/MS Analysis
The following conditions are based on typical methods for long-chain acyl-CoA separation and detection.[5][6][7]
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][7]
-
MRM Transitions: Acyl-CoAs characteristically exhibit a neutral loss of the phosphorylated ADP moiety (507 Da).[2][8] The precursor ion for this compound ([M+H]+) would be m/z 1152.9. The primary product ion would result from the neutral loss of 507, yielding a fragment of m/z 645.9.
-
Data Acquisition: Monitor the specific MRM transition for this compound and the selected internal standard.
-
Data Presentation
Quantitative data should be presented in clear, structured tables. Below are example tables illustrating typical validation parameters for an LC-MS/MS assay for acyl-CoAs.
Table 1: MRM Transitions for Target Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 1152.9 | 645.9 | 100 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.7 | 513.7 | 100 | 35 |
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (nM) | R² | Weighting |
|---|
| this compound | 1 - 1000 | > 0.995 | 1/x |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|---|
| This compound | LLOQ | 1 | < 20 | < 20 | 80-120 |
| Low | 5 | < 15 | < 15 | 85-115 | |
| Mid | 100 | < 15 | < 15 | 85-115 |
| | High | 800 | < 15 | < 15 | 85-115 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound.
Signaling Pathway Context
Caption: Simplified metabolic context of this compound.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 20-Methyltetracosanoyl-CoA Research Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are crucial metabolic intermediates and signaling molecules involved in a variety of cellular processes, including lipid synthesis, energy metabolism, and the regulation of gene expression.[1][2] The availability of high-purity research standards for specific VLCFA-CoAs, such as 20-Methyltetracosanoyl-CoA, is essential for advancing our understanding of their physiological and pathological roles. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, intended for use as a research standard. The methodologies are based on established principles of organic chemistry and biochemistry for the synthesis of long-chain fatty acids and their corresponding CoA esters.
Data Presentation
Table 1: Summary of Chemical Synthesis Parameters for this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |
| 1 | Grignard Reaction | 1-bromo-19-methyltricosane, Magnesium, CO2 | Dry THF | 0 to RT | 4 | ~85 | >95 (as acid) |
| 2 | Acyl Chloride Formation | 20-Methyltetracosanoic acid, Oxalyl chloride | Dichloromethane (B109758) | RT | 2 | ~98 | - |
| 3 | Thioesterification | 20-Methyltetracosanoyl chloride, Coenzyme A trilithium salt | THF/Aqueous NaHCO3 | 0 to RT | 12 | ~70 | >98 |
Table 2: Summary of Enzymatic Synthesis Parameters for this compound
| Parameter | Condition |
| Enzyme | Long-Chain Acyl-CoA Synthetase (LCAS) |
| Substrates | 20-Methyltetracosanoic acid, Coenzyme A, ATP |
| Buffer System | 100 mM Tris-HCl, pH 7.5 |
| Co-factors | 10 mM MgCl2 |
| Temperature | 37°C |
| Incubation Time | 2-4 hours |
| Expected Yield | >90% conversion |
| Purity | >99% after purification |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol outlines a multi-step chemical synthesis approach, starting from a suitable branched-chain alkyl halide.
Step 1: Synthesis of 20-Methyltetracosanoic Acid via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq) and a crystal of iodine to dry tetrahydrofuran (B95107) (THF). Add a solution of 1-bromo-19-methyltricosane (1.0 eq) in dry THF dropwise to initiate the reaction. Once the reaction starts, add the remaining bromide solution slowly to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Carboxylation: Cool the Grignard reagent to 0°C in an ice bath. Bubble dry carbon dioxide gas through the solution for 4 hours while maintaining the temperature.
-
Work-up and Purification: Quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica (B1680970) gel to yield 20-methyltetracosanoic acid.
Step 2: Formation of 20-Methyltetracosanoyl Chloride
-
Reaction Setup: Dissolve 20-methyltetracosanoic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Acyl Chloride Synthesis: Add oxalyl chloride (1.5 eq) dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Completion and Solvent Removal: Stir the reaction mixture for 2 hours at room temperature. Monitor the reaction by the cessation of gas evolution. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 20-methyltetracosanoyl chloride, which is used immediately in the next step.
Step 3: Synthesis of 20-Methyltetracsanoyl-CoA
-
Reaction Setup: Dissolve Coenzyme A trilithium salt (1.2 eq) in a cold (0°C) aqueous solution of sodium bicarbonate (pH ~8.5).
-
Thioesterification: Slowly add a solution of the crude 20-methyltetracosanoyl chloride in a minimal amount of THF to the Coenzyme A solution with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Purify the this compound by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. Lyophilize the pure fractions to obtain the final product as a white solid.
Protocol 2: Enzymatic Synthesis of this compound
This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond.[3]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM ATP
-
10 mM MgCl2
-
1 mM Coenzyme A
-
100 µM 20-Methyltetracosanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
1-5 µg of purified Long-Chain Acyl-CoA Synthetase (commercially available or purified from a suitable source).
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Purification: Centrifuge the mixture to pellet any precipitated protein. Purify the supernatant containing this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC as described in the chemical synthesis protocol.
Mandatory Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Potential metabolic and signaling pathways of VLCFA-CoAs.
References
Application Notes and Protocols for the Analysis of 20-Methyltetracosanoyl-CoA in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). As with other VLCFA-CoAs, it is presumed to play a role in various cellular processes, including membrane structure and signaling. The analysis of this specific acyl-CoA in cellular matrices is crucial for understanding its metabolic pathways and potential role in disease. This document provides detailed protocols for the sample preparation and analysis of this compound in cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.
Overview of the Analytical Workflow
The analysis of this compound from cellular samples involves several key steps, each critical for achieving accurate and reproducible results. The general workflow includes:
-
Cell Culture and Harvesting: Proper cell culture techniques are essential to ensure the health and consistency of the cellular material. Harvesting must be performed quickly to minimize metabolic changes.
-
Cell Lysis and Extraction: Efficient lysis of the cells is required to release the intracellular contents, followed by a robust extraction procedure to isolate the acyl-CoAs from other cellular components.
-
Sample Purification: Solid-phase extraction (SPE) is commonly employed to remove interfering substances and enrich the acyl-CoA fraction.
-
LC-MS/MS Analysis: The purified extract is then analyzed by LC-MS/MS for the separation, detection, and quantification of this compound.
Anwendungs- und Protokollhandbuch zur Derivatisierung von 20-Methyltetracosanoyl-CoA für die GC-MS-Analyse
An die geschätzten Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung,
dieses Dokument enthält detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 20-Methyltetracosanoyl-CoA zur anschließenden Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die hier beschriebenen Methoden sind für die quantitative und qualitative Analyse von langkettigen, verzweigtkettigen Fettsäuren unerlässlich und bieten die notwendige Flüchtigkeit für die GC-Analyse.
Einleitung
This compound ist ein langkettiger, verzweigtkettiger Acyl-CoA-Ester, der aufgrund seiner geringen Flüchtigkeit und hohen Polarität nicht direkt mittels GC-MS analysiert werden kann. Eine Derivatisierung ist daher ein obligatorischer Schritt, um die Carboxylgruppe in einen flüchtigeren Ester umzuwandeln. Die gängigste Methode hierfür ist die Umwandlung in einen Fettsäuremethylester (FAME).
Die Analyse von this compound erfordert einen zweistufigen Prozess:
-
Hydrolyse des Thioester-CoA: Zunächst muss der Acyl-CoA hydrolysiert werden, um die freie Fettsäure, 20-Methyltetracosansäure, freizusetzen.
-
Derivatisierung der freien Fettsäure: Anschließend wird die freie Fettsäure in ihren entsprechenden Methylester (20-Methyltetracosansäuremethylester) umgewandelt.
Dieses Protokoll beschreibt detailliert beide Schritte und die anschließenden GC-MS-Analysebedingungen.
Metabolische Relevanz
Langkettige Acyl-CoA-Moleküle sind zentrale Intermediate im Fettstoffwechsel. Sie sind Substrate für die β-Oxidation zur Energiegewinnung sowie für die Synthese komplexer Lipide wie Phospholipide und Triacylglycerine.[1] Die Aktivierung von Fettsäuren zu ihren Acyl-CoA-Derivaten ist der erste und essentielle Schritt in ihrem Metabolismus.[1]
Abbildung 1: Vereinfachter Stoffwechselweg der Aktivierung von 20-Methyltetracosansäure.
Experimentelle Protokolle
Hydrolyse von this compound
Dieses Protokoll beschreibt die basische Hydrolyse zur Freisetzung der 20-Methyltetracosansäure.
Materialien:
-
Probe, die this compound enthält
-
Kaliumhydroxid (KOH) in Methanol (0,5 M)
-
n-Hexan
-
Gesättigte Natriumchlorid (NaCl) Lösung
-
Wasser (HPLC-Qualität)
-
Zentrifugenröhrchen (15 ml)
-
Heizblock oder Wasserbad
Protokoll:
-
Eine bekannte Menge der Probe in ein 15-ml-Zentrifugenröhrchen geben.
-
2 ml der 0,5 M KOH-Lösung in Methanol hinzufügen.
-
Das Röhrchen fest verschließen und für 30 Minuten bei 65°C im Heizblock oder Wasserbad inkubieren, um die Hydrolyse durchzuführen.[2]
-
Die Probe auf Raumtemperatur abkühlen lassen.
-
2 ml n-Hexan und 2 ml Wasser hinzufügen, um die Fettsäuren zu extrahieren.
-
Kräftig für 1 Minute vortexen und anschließend bei 2000 x g für 5 Minuten zentrifugieren, um die Phasen zu trennen.
-
Die obere organische Phase (n-Hexan), die die freie Fettsäure enthält, in ein sauberes Röhrchen überführen.
-
Den Extraktionsschritt (Schritte 5-7) mit weiteren 2 ml n-Hexan wiederholen und die organischen Phasen vereinen.
-
Die vereinigten organischen Phasen mit 2 ml gesättigter NaCl-Lösung waschen, um restliches Methanol und KOH zu entfernen.
-
Die obere Hexan-Phase in ein sauberes Röhrchen überführen und unter einem sanften Stickstoffstrom zur Trockne eindampfen. Der getrocknete Rückstand enthält die 20-Methyltetracosansäure und ist bereit für die Derivatisierung.
Derivatisierung zu Fettsäuremethylestern (FAMEs)
Es werden zwei gängige Methoden vorgestellt: die Säure-katalysierte und die Bor-Trifluorid-katalysierte Methylierung.
Materialien:
-
Getrockneter Fettsäure-Extrakt
-
Methanolische Salzsäure (HCl) (1,25 M) oder 5% (w/v) in trockenem Methanol
-
n-Hexan
-
Wasser (HPLC-Qualität)
-
Heizblock oder Wasserbad
Protokoll:
-
Den getrockneten Fettsäure-Rückstand in 2 ml methanolischer HCl-Lösung lösen.[3]
-
Das Röhrchen fest verschließen und für 1 Stunde bei 100°C inkubieren.[3]
-
Die Probe auf Raumtemperatur abkühlen lassen.
-
1 ml n-Hexan und 1 ml Wasser hinzufügen, um die FAMEs zu extrahieren.[3]
-
Kräftig vortexen und zur Phasentrennung kurz zentrifugieren.
-
Die obere n-Hexan-Schicht, die die FAMEs enthält, in ein GC-Vial überführen. Diese Probe ist nun bereit für die GC-MS-Analyse.
Materialien:
-
Getrockneter Fettsäure-Extrakt
-
BF3-Methanol-Reagenz (14% w/v)
-
n-Heptan
-
Gesättigte NaCl-Lösung
-
Heizblock oder Wasserbad
Protokoll:
-
Zum getrockneten Fettsäure-Extrakt 1 ml des BF3-Methanol-Reagenzes geben.
-
Das Röhrchen verschließen und für 30 Minuten bei 65°C im Wasserbad erhitzen.[2]
-
Nach dem Abkühlen 2 ml n-Heptan und 5 ml gesättigte NaCl-Lösung hinzufügen.
-
Kräftig schütteln und die Phasen durch Zentrifugation trennen.
-
Die obere Heptan-Phase, die die FAMEs enthält, in ein GC-Vial überführen.
Abbildung 2: Allgemeiner Arbeitsablauf für die Probenvorbereitung.
GC-MS-Analyse
Empfohlene GC-MS-Parameter:
| Parameter | Empfehlung |
| GC-Säule | DB-5ms (30 m x 250 µm x 0,25 µm) oder äquivalent[4] |
| Injektor-Temperatur | 250°C |
| Injektionsvolumen | 1 µl (Splitless) |
| Trägergas | Helium, konstante Flussrate von 1 ml/min[5] |
| Ofenprogramm | Start bei 70°C (2 min halten), dann mit 5°C/min auf 240°C erhöhen (5 min halten)[5] |
| Transferline-Temperatur | 280°C |
| Ionenquelle-Temperatur | 230°C (EI) |
| Ionisationsenergie | 70 eV (Elektronenstoßionisation, EI) |
| Massenbereich (Scan) | m/z 40-550 |
Quantitative Daten
Die quantitative Analyse erfordert die Erstellung einer Kalibrierkurve mit einem authentischen Standard von 20-Methyltetracosansäuremethylester oder einem strukturell sehr ähnlichen internen Standard.
Tabelle 1: Leistungsdaten repräsentativer Derivatisierungsmethoden für langkettige Fettsäuren
| Analyte (Beispiele) | Derivatisierungsmethode | Wiederfindung | Nachweisgrenze (LOD) | Linearitätsbereich (R²) | Referenz |
| Palmitinsäure, Stearinsäure | BF3-Methanol | 95,3% - 100,3% | 11,9 ng/ml | > 0,99 | [2] |
| Ölsäure, Linolsäure | Methanolische HCl | 101,3%, 99,8% | 1,18 mg/ml (als Öl) | > 0,99 | [5] |
| Kurzkettige verzweigte FAs | PFBBr | 55,7% - 97,9% | 0,24 - 0,98 µM | n.a. | [4] |
Hinweis: Die Daten wurden von ähnlichen langkettigen und verzweigtkettigen Fettsäuren abgeleitet, da spezifische Daten für 20-Methyltetracosansäure begrenzt sind. PFBBr (Pentafluorbenzylbromid) ist eine alternative Derivatisierungsmethode, die oft für kurzkettige Fettsäuren verwendet wird, aber auch für langkettige anwendbar ist und eine hohe Empfindlichkeit bietet.[4]
Fehlerbehebung
| Problem | Mögliche Ursache | Lösung |
| Geringe Ausbeute an FAMEs | Unvollständige Hydrolyse oder Derivatisierung. Anwesenheit von Wasser. | Reaktionszeiten und -temperaturen optimieren. Wasserfreie Reagenzien und Lösungsmittel verwenden. |
| Peak-Tailing im Chromatogramm | Aktive Stellen im Injektor oder auf der Säule. | Injektor-Liner austauschen. Die ersten Zentimeter der Säule abschneiden. |
| Geisterpeaks | Kontamination aus Lösungsmitteln oder Probenübertrag. | Hochreine Lösungsmittel verwenden. System zwischen den Läufen spülen. |
| Keine Peaks detektiert | Falsche GC-MS-Parameter. Zersetzung des Analyten. | Parameter überprüfen. Injektor-Temperatur senken. |
Fazit
Die hier beschriebenen Protokolle bieten eine robuste Grundlage für die zuverlässige Derivatisierung und anschließende GC-MS-Analyse von this compound. Die Wahl der Derivatisierungsmethode kann je nach Probenmatrix und verfügbaren Reagenzien angepasst werden. Eine sorgfältige Durchführung der Hydrolyse- und Derivatisierungsschritte ist entscheidend für genaue und reproduzierbare quantitative Ergebnisse.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Application Note: UPLC-MS/MS Protocol for Very-Long-Chain Fatty Acyl-CoA Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in lipid metabolism, playing essential roles in the synthesis of complex lipids such as sphingolipids and glycerolipids, as well as in cellular signaling pathways. Dysregulation of VLCFA-CoA metabolism is implicated in several metabolic diseases, including X-linked adrenoleukodystrophy (X-ALD), making the accurate quantification of these molecules crucial for disease diagnosis, monitoring, and the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific profiling of VLCFA-CoAs in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodology described herein is based on established protocols and offers a robust workflow for researchers in academia and the pharmaceutical industry.
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and UPLC-MS/MS instrument parameters for the analysis of VLCFA-CoAs.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol, and Water (UPLC-MS grade)
-
Buffers: Potassium phosphate (B84403) (KH2PO4), Ammonium (B1175870) hydroxide (B78521) (NH4OH)
-
Internal Standards (IS): Heptadecanoyl-CoA (C17:0-CoA), Tricosanoyl-CoA (C23:0-CoA), and Pentacosanoyl-CoA (C25:0-CoA)
-
VLCFA-CoA Standards: Behenoyl-CoA (C22:0-CoA), Lignoceroyl-CoA (C24:0-CoA), Cerotoyl-CoA (C26:0-CoA), and their monounsaturated counterparts.
-
Solid-Phase Extraction (SPE) Columns (Weak anion exchange)
Sample Preparation: Tissue Homogenization and Extraction
-
Homogenization: Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing the internal standards.[1] Homogenize thoroughly on ice.
-
Solvent Extraction: Add 0.5 mL of a solution of acetonitrile:isopropanol:methanol (3:1:1 v/v/v) to the homogenate.[1] Vortex the mixture for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube. The supernatant contains the acyl-CoAs.[1]
-
Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):
-
Condition a weak anion exchange SPE column.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
-
Sample Concentration: Dry the eluate or the initial supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
UPLC System: A Waters ACQUITY UPLC system or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C8 (2.1 x 150 mm, 1.7 µm) or equivalent reversed-phase column.[1]
-
Mobile Phase A: 15 mM Ammonium hydroxide in water.[1]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
4.5-5.0 min: Hold at 20% B for re-equilibration.[1]
-
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative analysis of VLCFA-CoAs is achieved by monitoring specific precursor-to-product ion transitions in MRM mode. The characteristic fragmentation of acyl-CoAs in positive ESI mode involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[2][3][4]
Table 1: UPLC-MS/MS MRM Parameters for Very-Long-Chain Fatty Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| C22:0-CoA | 1090.7 | 583.7 | 50 |
| C24:0-CoA | 1118.7 | 611.7 | 50 |
| C24:1-CoA | 1116.7 | 609.7 | 50 |
| C26:0-CoA | 1146.8 | 639.8 | 50 |
| C26:1-CoA | 1144.8 | 637.8 | 50 |
| C17:0-CoA (IS) | 1020.6 | 513.6 | 50 |
| C23:0-CoA (IS) | 1104.7 | 597.7 | 50 |
| C25:0-CoA (IS) | 1132.8 | 625.8 | 50 |
Mandatory Visualization
To facilitate a clear understanding of the analytical workflow, a diagram illustrating the key steps from sample collection to data acquisition is provided below.
Caption: Experimental workflow for VLCFA-CoA profiling.
Signaling Pathway Context
VLCFA-CoAs are key substrates in several metabolic pathways. The diagram below illustrates their central role in the synthesis of complex lipids.
Caption: Role of VLCFA-CoAs in lipid synthesis.
References
Application Notes and Protocols for the Study of 20-Methyltetracosanoyl-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating the study of 20-Methyltetracosanoyl-CoA, a C25 iso-branched very-long-chain fatty acyl-CoA (iso-C25:0-CoA), into lipidomics research. This document outlines its biosynthesis, potential biological significance, and detailed protocols for its extraction, detection, and quantification.
Introduction to this compound
This compound is a specialized lipid molecule found in specific mammalian tissues, including the meibomian glands and the skin.[1] As a very-long-chain fatty acyl-CoA (VLCFA-CoA), it serves as a crucial building block for complex lipids such as wax esters, cholesteryl esters, and ceramides (B1148491).[1] These lipids are integral to the formation of protective barriers, such as the tear film lipid layer and the epidermal water barrier.[2][3] Dysregulation of branched-chain VLCFAs has been implicated in conditions like Meibomian Gland Dysfunction (MGD).[4]
Biosynthesis of this compound
The synthesis of iso-branched fatty acids like 20-methyltetracosanoic acid begins with a branched-chain primer derived from the catabolism of branched-chain amino acids. This primer undergoes elongation through a series of reactions catalyzed by the fatty acid elongase (ELOVL) family of enzymes, which are located in the endoplasmic reticulum.
The biosynthesis of this compound is a multi-step elongation process involving specific ELOVL enzymes. ELOVL3 is highly active in elongating shorter iso-fatty acyl-CoAs up to iso-C23:0-CoA. Subsequently, ELOVL1 catalyzes the final elongation step to produce iso-C25:0-CoA, which is this compound.[1]
Cellular Signaling and Biological Function
Very-long-chain and branched-chain fatty acyl-CoAs, including potentially this compound, are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism by controlling the expression of genes involved in fatty acid oxidation. The activation of PPARα by these acyl-CoAs suggests a feedback mechanism where the products of fatty acid elongation can modulate their own metabolism.
Application in Lipidomics Studies
The analysis of this compound can provide valuable insights into the lipid metabolism of the skin and meibomian glands, and its dysregulation in diseases. Below are protocols for the targeted analysis of this molecule.
Experimental Workflow
A typical lipidomics workflow for the analysis of this compound involves sample collection, lipid extraction, potential derivatization, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation: Lipid Extraction
This protocol is a modification of the Bligh and Dyer method for the extraction of acyl-CoAs from biological samples.
-
Materials:
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled C25:0-CoA)
-
Centrifuge tubes (glass, solvent-resistant)
-
Homogenizer
-
Nitrogen evaporator
-
-
Procedure:
-
Homogenize the tissue sample (e.g., 10-50 mg) in a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:PBS.
-
Add the internal standard to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Re-extract the aqueous phase with 2 volumes of chloroform, vortex, and centrifuge as before.
-
Combine the organic phases.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).
-
2. Quantification by LC-MS/MS
This protocol outlines a targeted analysis using a triple quadrupole mass spectrometer.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monitor the transition of the precursor ion [M+H]+ of this compound to its characteristic product ions. The most common fragmentation of acyl-CoAs involves a neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507.1 Da) and the formation of a fragment ion at m/z 428.037.[6][7]
-
-
Collision Energy: Optimize for the specific instrument and analyte.
-
Data Presentation
Quantitative data should be presented in a clear and structured format. The use of internal standards is crucial for accurate quantification.
Table 1: Representative MRM Transitions for Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculated [M+H]+ | Calculated [M+H-507.1]+ | Optimized |
| 428.0 | Optimized | ||
| C17:0-CoA (Internal Standard) | 1020.6 | 513.5 | Optimized |
| 428.0 | Optimized |
Note: The exact m/z values should be calculated based on the precise molecular weight of the compounds.
Table 2: Example Quantitative Data from a Lipidomics Study
| Sample Group | This compound (pmol/mg tissue) |
| Control (n=10) | Mean ± SD |
| MGD Patients (n=10) | Mean ± SD |
| p-value |
Conclusion
The study of this compound offers a unique window into the specialized lipid metabolism of the skin and meibomian glands. The protocols and information provided herein serve as a foundational guide for researchers to explore the role of this and other branched-chain very-long-chain fatty acyl-CoAs in health and disease. Further research is warranted to fully elucidate the specific functions and regulatory mechanisms of this intriguing lipid molecule.
References
- 1. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice [ijbs.com]
- 4. Differences in meibomian fatty acid composition in patients with meibomian gland dysfunction and aqueous-deficient dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 20-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyltetracosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) with a branched-chain structure. VLCFAs and their CoA esters are crucial intermediates in numerous metabolic pathways, including lipid biosynthesis, energy metabolism, and cell signaling. The accurate quantification and analysis of specific VLCFA-CoAs like this compound from biological matrices are essential for understanding their physiological and pathological roles. Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of analytes from complex samples, offering significant advantages over traditional liquid-liquid extraction methods in terms of efficiency, selectivity, and reduced solvent consumption.
This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples, adapted from established methods for long-chain and very-long-chain acyl-CoAs.[1][2][3][4] Additionally, it includes representative quantitative data and diagrams illustrating the experimental workflow and the metabolic context of branched-chain fatty acyl-CoAs.
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the extraction and purification of this compound from tissue homogenates or cell lysates. It utilizes a reverse-phase SPE cartridge to capture the hydrophobic acyl-CoA while allowing polar contaminants to be washed away.
Materials:
-
Tissue or cell sample
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Saturated aqueous ammonium (B1175870) sulfate (B86663)
-
SPE Cartridges: C18 reverse-phase, 100-200 mg
-
Conditioning Solvent: 100% Acetonitrile
-
Equilibration Solvent: 25 mM KH2PO4, pH 4.9
-
Wash Solvent 1: Water
-
Wash Solvent 2: 40:60 Acetonitrile/Water solution
-
Elution Solvent: 40:60 Acetonitrile/Water solution containing 15 mM ammonium hydroxide[3]
-
Centrifuge
-
SPE vacuum manifold (optional)
Procedure:
-
Sample Homogenization and Extraction:
-
To a pre-weighed frozen tissue sample (~100 mg), add 1 mL of ice-cold Homogenization Buffer and 1 mL of 2-propanol.[3]
-
Homogenize the sample thoroughly using a glass homogenizer or other suitable mechanical disruptor on ice.
-
Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate and vortex vigorously.[3]
-
Centrifuge the mixture at 2500 x g for 10 minutes at 4°C to pellet cellular debris.[3]
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Dilute the supernatant with 10 mL of 0.1 M KH2PO4, pH 4.9, to reduce the organic solvent concentration before loading onto the SPE cartridge.[3]
-
-
Solid-Phase Extraction:
-
Column Conditioning: Condition the C18 SPE cartridge by passing 3 mL of 100% Acetonitrile through it.[3]
-
Column Equilibration: Equilibrate the cartridge by passing 2 mL of 25 mM KH2PO4 (pH 4.9) through it.[3] Do not allow the cartridge to dry out.
-
Sample Loading: Load the diluted supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 4 mL of water to remove salts and other polar impurities.[3]
-
Further wash the cartridge with a second wash solvent if necessary to remove less polar interferences. The composition of this wash can be optimized, but a starting point is 4 mL of 40:60 acetonitrile/water.
-
-
Elution: Elute the this compound from the cartridge with 0.5 mL of the Elution Solvent (40:60 acetonitrile/water with 15 mM ammonium hydroxide).[3] Collect the eluate in a clean collection tube. For subsequent analysis, the eluate may be further diluted with water.[3]
-
-
Post-Elution Processing:
-
The eluted sample can be concentrated under a stream of nitrogen if necessary.
-
The purified extract is now ready for downstream analysis by methods such as HPLC or LC-MS/MS.
-
Data Presentation
The recovery of acyl-CoAs using solid-phase extraction can vary depending on the specific protocol and the chain length of the acyl-CoA. The following table summarizes reported recovery data for long-chain acyl-CoAs from various studies, which can serve as an expected range for 20-Methyltetracsanoyl-CoA.
| Acyl-CoA Chain Length | Matrix | SPE Method | Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | Rat Liver | C18 Reverse-Phase | 94.8 - 110.8 (accuracy) | [3] |
| Long-Chain Acyl-CoAs | Various Tissues | Oligonucleotide Purification Column | 70 - 80 | [1] |
| Short- to Long-Chain Acyl-CoAs | Rat Liver | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | 83 - 90 | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Signaling Pathway Context
Caption: Biosynthesis and metabolic fate of this compound.
References
- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 2. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of 20-Methyltetracosanoyl-CoA using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the identification and characterization of 20-Methyltetracosanoyl-CoA, a very-long-chain acyl-Coenzyme A (VLCFA-CoA), from biological matrices. Very-long-chain fatty acids are crucial precursors for various lipids and are involved in numerous cellular processes; mutations in their metabolic enzymes can lead to severe genetic diseases.[1][2] The methodology described herein utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) to achieve sensitive and specific detection. This approach is essential for lipidomic studies, disease biomarker discovery, and understanding metabolic pathways involving VLCFAs.
Principle of the Method
The identification of this compound is based on a robust lipidomics workflow that combines chromatographic separation with high-resolution mass analysis.[3]
-
Sample Preparation: An optimized extraction protocol is employed to efficiently isolate acyl-CoAs from complex biological samples while minimizing degradation.[4]
-
Chromatographic Separation: Reverse-phase UHPLC is used to separate this compound from other endogenous molecules and isomeric species based on its hydrophobicity.[5] The use of an alkaline mobile phase improves the peak shape for long-chain acyl-CoAs.[6]
-
High-Resolution Mass Spectrometry (HRMS): A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is used for detection.[4][7] Identification is confirmed based on three key criteria:
-
Accurate Mass Measurement: High mass accuracy of the precursor ion ([M+H]⁺).
-
Retention Time: Elution time matching that of a known standard or predicted value.
-
Characteristic Fragmentation: Observation of specific product ions in tandem MS (MS/MS) spectra. Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (3'-phosphoadenosine 5'-diphosphate) and a product ion at m/z 428 in positive ionization mode.[6][8]
-
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS Grade)
-
Reagents: Ammonium (B1175870) Hydroxide (NH₄OH), Ammonium Acetate, Trichloroacetic Acid (TCA)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA.
-
Sample Types: Mammalian cells, plasma, or tissue homogenates.[1][3]
Sample Preparation: Acyl-CoA Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][9]
-
Homogenization: For tissue samples (~50 mg), homogenize on ice in 1 mL of an ACN:IPA:Water (3:1:1 v/v/v) solution containing an appropriate amount of internal standard (e.g., 20 ng of C17:0-CoA).[5] For cell pellets (≥ 1x10⁷ cells), add 1 mL of ice-cold 10% (w/v) TCA, scrape the cells, and spike with the internal standard.[1][9]
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Collection: Collect the supernatant. For the tissue homogenate, re-extract the pellet with the same volume of extraction solvent, centrifuge again, and combine the supernatants.
-
Drying: Dry the combined supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for reverse-phase chromatography of long-chain acyl-CoAs, such as 100 µL of ACN/water (80/20, v/v) with 50 mM ammonium acetate.[4][7]
Figure 1: General experimental workflow for acyl-CoA analysis.
UHPLC-HRMS Instrumentation & Conditions
-
UHPLC System: Ultimate 3000 UHPLC or equivalent.[4]
-
Mass Spectrometer: Q Exactive Orbitrap MS, TripleTOF, or equivalent HRMS instrument.[4][7]
-
Column: Acquity C18 BEH (2.1 x 150 mm, 1.7 µm) or equivalent reverse-phase column.[5]
-
Ionization Source: Electrospray Ionization (ESI), operated in positive mode.[5]
Table 1: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 80 | 20 |
| 2.8 | 0.4 | 55 | 45 |
| 3.0 | 0.4 | 75 | 25 |
| 4.0 | 0.4 | 35 | 65 |
| 4.5 | 0.4 | 80 | 20 |
| 5.0 | 0.4 | 80 | 20 |
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water.[5]
-
Mobile Phase B: 15 mM NH₄OH in Acetonitrile (ACN).[5]
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Full Scan (MS1) Resolution | 70,000 |
| MS1 Scan Range | m/z 400 - 1200 |
| MS/MS (dd-MS2) Resolution | 35,000 |
| Collision Energy (HCD/CID) | 30-45 eV (normalized) |
| Data Acquisition | Data-Dependent Acquisition (DDA) |
Data Analysis and Identification
Data processing can be performed using software such as MS-DIAL, Thermo Xcalibur, or similar platforms.[7] The identification of this compound relies on the following criteria:
-
Precursor Ion Mass: The measured m/z of the protonated molecule [M+H]⁺ should be within a 5 ppm mass tolerance of the theoretical exact mass.
-
Retention Time (RT): The RT should be consistent with that of other very-long-chain acyl-CoAs.
-
MS/MS Fragmentation: The MS/MS spectrum must contain the characteristic fragment ions for acyl-CoAs.
Table 3: Expected Ion Information for this compound
| Analyte | Formula | Theoretical m/z [M+H]⁺ | Key Product Ion 1 (m/z) | Key Product Ion 2 (m/z) |
|---|
| this compound | C₄₆H₈₄N₇O₁₇P₃S | 1148.5064 | 641.4932 ([M+H-507]⁺) | 428.0958 (Adenosine-diphosphate-pantetheine) |
Figure 2: Predicted fragmentation of 20-Methyltetracsanoyl-CoA.
Representative Data
The following table summarizes the expected performance characteristics of the described method for quantitative or semi-quantitative analysis.
Table 4: Method Performance Characteristics (Illustrative)
| Parameter | Value | Description |
|---|---|---|
| Retention Time (RT) | ~4.2 min | Approximate elution time under the specified LC conditions. |
| Mass Accuracy | < 3 ppm | Difference between observed and theoretical precursor mass. |
| Limit of Detection (LOD) | ~0.5 pmol | Defined as a signal-to-noise ratio of 3.[10] |
| Limit of Quantitation (LOQ) | ~1.5 pmol | Defined as a signal-to-noise ratio of 10.[10] |
| Linearity (R²) | > 0.99 | For calibration curve generated with standards. |
Conclusion
The protocol outlined in this application note provides a robust and specific method for the identification of this compound from biological samples. By leveraging the separation power of UHPLC and the specificity of high-resolution tandem mass spectrometry, this workflow enables researchers to confidently detect and characterize very-long-chain acyl-CoAs. This capability is invaluable for advancing our understanding of lipid metabolism in health and disease, and for the development of novel therapeutic strategies.
References
- 1. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. lipotype.com [lipotype.com]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Developing a Selected Reaction Monitoring (SRM) Assay for 20-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2][3][4] 20-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-CoA. Branched-chain fatty acids are known components of bacterial membranes and can influence the taste and smell of ruminant-derived products.[5] Furthermore, they are being investigated for their potential in inhibiting cancer proliferation.[5] The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding its metabolic roles in various physiological and pathological states.
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective targeted mass spectrometry technique ideal for quantifying specific analytes within complex biological mixtures.[6][7] This application note provides a detailed protocol for the development of a robust and sensitive SRM assay for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
To understand the context of this compound metabolism, a hypothetical signaling pathway is presented below. This pathway illustrates the biosynthesis of Coenzyme A and its subsequent acylation to form this compound, which can then enter various metabolic routes such as β-oxidation or incorporation into complex lipids.
Caption: Hypothetical metabolic pathway of this compound.
The following diagram outlines the general workflow for developing the SRM assay, from sample preparation to data analysis.
Caption: General workflow for SRM assay development.
Experimental Protocols
Sample Preparation
The accurate quantification of acyl-CoAs requires efficient extraction from biological matrices while minimizing degradation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -20°C[8]
-
Internal Standard (IS): Heptadecanoyl-CoA or another commercially available odd-chain acyl-CoA.
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Protocol for Cultured Cells: [1][9]
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Extraction:
-
Add 500 µL of pre-chilled 80% methanol containing the internal standard to the cell pellet or plate.
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis and Precipitation:
-
Vortex the sample vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[1]
-
Liquid Chromatography (LC)
Reverse-phase chromatography is commonly used for the separation of long-chain acyl-CoAs.[10][11][12]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile[13]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 20 1.5 20 5.0 95 14.5 95 15.0 20 20.0 20 (This is a starting gradient and should be optimized for the specific column and system.)[13]
Mass Spectrometry (MS) and SRM Development
A triple quadrupole mass spectrometer is used for SRM analysis.[10][11][12]
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[10][11][12]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
SRM Transition Optimization:
-
Precursor Ion (Q1) Determination:
-
Infuse a standard of a similar long-chain acyl-CoA (or this compound if a standard is available) into the mass spectrometer.
-
Perform a full scan in positive ion mode to identify the [M+H]⁺ ion. The theoretical m/z for this compound (C46H84N7O17P3S) is approximately 1132.18.
-
-
Product Ion (Q3) Determination:
-
Perform a product ion scan on the precursor ion identified in the previous step.
-
A common and abundant fragment for acyl-CoAs corresponds to the neutral loss of 507 Da, representing the phosphopantetheine moiety.[10][11] Other characteristic fragments may also be present.
-
Select the most intense and specific product ions for the SRM transitions.
-
-
Collision Energy (CE) and other MS parameter Optimization:
-
For each precursor-product ion pair (transition), optimize the collision energy to maximize the signal intensity.[14][15][16] This can be done by infusing the standard and ramping the collision energy while monitoring the product ion intensity.
-
Optimize other parameters such as cone voltage or declustering potential for each transition.[15]
-
Data Presentation
The optimized SRM parameters and quantitative results should be summarized in clear and concise tables.
Table 1: Optimized SRM Transitions and MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Cone Voltage (V) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined | To be determined |
Table 2: Quantitative Analysis of this compound in Biological Samples
| Sample ID | Concentration (pmol/mg protein) | Standard Deviation | %RSD |
| Control Group 1 | Value | Value | Value |
| Control Group 2 | Value | Value | Value |
| Control Group 3 | Value | Value | Value |
| Treatment Group 1 | Value | Value | Value |
| Treatment Group 2 | Value | Value | Value |
| Treatment Group 3 | Value | Value | Value |
Conclusion
This application note provides a comprehensive protocol for the development of a sensitive and specific SRM assay for the quantification of this compound. The provided methodologies for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point. Researchers should empirically optimize the specific parameters for their instrumentation and biological matrix to achieve the best performance. This targeted approach will enable a deeper understanding of the role of this compound in various metabolic processes and disease states.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coenzyme A - Wikipedia [en.wikipedia.org]
- 5. lipotype.com [lipotype.com]
- 6. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 7. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 12. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 20-Methyltetracosanoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyltetracosanoyl-CoA is a C25 branched-chain, very-long-chain fatty acyl-CoA. Its metabolism is crucial for understanding certain metabolic pathways and disorders. As a methylated very-long-chain fatty acyl-CoA, it is primarily metabolized through peroxisomal β-oxidation. These application notes provide detailed protocols for utilizing this compound as a substrate in enzymatic assays relevant to drug discovery and metabolic research.
The initial and rate-limiting step in the metabolism of 20-methyltetracosanoic acid is its activation to this compound. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), an enzyme belonging to the ligase family. Following its activation, this compound enters the peroxisomal β-oxidation pathway.
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the peroxisomes. The initial step is its formation from 20-methyltetracosanoic acid, catalyzed by a Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS). Subsequently, it undergoes a cycle of four enzymatic reactions constituting peroxisomal β-oxidation. Due to the methyl branch, a modified β-oxidation pathway, likely involving a branched-chain acyl-CoA oxidase, is utilized.
Application 1: Screening for Inhibitors of Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS)
VLC-ACS enzymes are potential therapeutic targets for metabolic diseases. A robust assay using this compound as a substrate can be employed to screen for novel inhibitors.
Quantitative Data for VLC-ACS Activity with Analogous Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Lignoceric acid (C24:0) | Rat liver peroxisomes | 15 | 10.5 | Fictional Data |
| Hexacosanoic acid (C26:0) | Human fibroblasts | 12 | 8.2 | Fictional Data |
| Pristanic acid | Rat liver peroxisomes | 25 | 15.0 | Fictional Data |
Experimental Protocol: VLC-ACS Activity Assay
This protocol is adapted for a 96-well plate format and measures the formation of this compound.
Materials:
-
20-Methyltetracosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Enzyme source (e.g., purified recombinant VLC-ACS, cell lysate)
-
Detection reagent (e.g., LC-MS/MS system)
Assay Buffer:
-
100 mM Potassium phosphate, pH 7.4
-
10 mM MgCl2
-
1 mM DTT
-
0.1% Triton X-100
-
1 mg/mL BSA
Procedure:
-
Substrate Preparation: Prepare a stock solution of 20-methyltetracosanoic acid in ethanol. For the assay, dilute the stock solution in the assay buffer.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
5 mM ATP
-
0.5 mM CoA
-
Varying concentrations of 20-methyltetracosanoic acid (for Km determination) or a fixed concentration (for inhibitor screening).
-
-
Enzyme Addition: Add the enzyme source to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).
-
Detection: Quantify the amount of this compound formed using a suitable analytical method, such as LC-MS/MS.
Application 2: Characterizing Peroxisomal β-Oxidation Activity
Measuring the rate of peroxisomal β-oxidation of this compound is essential for studying the overall pathway and identifying potential modulators.
Quantitative Data for Peroxisomal β-Oxidation Enzymes with Analogous Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Branched-Chain Acyl-CoA Oxidase | Pristanoyl-CoA | 20 | 50 | Fictional Data |
| Enoyl-CoA Hydratase | trans-2-Hexadecenoyl-CoA | 50 | 250 | Fictional Data |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA | 30 | 150 | Fictional Data |
| Thiolase | 3-Keto-palmitoyl-CoA | 15 | 300 | Fictional Data |
Experimental Protocol: In Vitro Peroxisomal β-Oxidation Assay
This protocol measures the overall flux through the peroxisomal β-oxidation pathway using this compound as the substrate.
Materials:
-
This compound
-
NAD+
-
FAD
-
Coenzyme A (CoA)
-
Potassium phosphate buffer (pH 7.4)
-
Isolated peroxisomes or cell homogenates
-
LC-MS/MS system for product analysis
Assay Buffer:
-
50 mM Potassium phosphate, pH 7.4
-
0.1% Triton X-100
-
1 mM NAD+
-
10 µM FAD
-
0.1 mM CoA
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer with the isolated peroxisomes or cell homogenate.
-
Substrate Addition: Add this compound to initiate the reaction.
-
Incubation: Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Sample Preparation for Analysis: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant for the presence of β-oxidation products (e.g., shortened acyl-CoAs, propionyl-CoA) by LC-MS/MS.
Analytical Methods
The quantification of this compound and its metabolic products is critical for accurate enzymatic assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.
LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| Column | C18 reverse-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Linear gradient from 5% to 95% B |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific precursor-product ion pairs for each analyte |
Conclusion
This compound serves as a valuable and specific substrate for investigating the enzymes of peroxisomal β-oxidation, particularly those involved in the metabolism of very-long-chain and branched-chain fatty acids. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust enzymatic assays for drug screening and fundamental metabolic research. While specific kinetic data for this compound remains to be experimentally determined, the provided information on analogous substrates offers a solid foundation for initial experimental design.
Application Notes and Protocols for 2-Methyltetracosanoyl-CoA Supplementation in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse roles in cellular physiology and pathology. These lipids are integral components of cellular membranes and precursors for signaling molecules.[1][2] Methyl-branched VLCFAs, such as the synthetic compound 20-Methyltetracosanoyl-CoA, are of particular interest for their potential to modulate cellular processes including lipid metabolism, inflammatory responses, and signal transduction.[3][4]
These application notes provide a comprehensive guide for researchers investigating the effects of this compound supplementation in cell culture models. The protocols outlined below are designed to facilitate the exploration of its biological activities and potential therapeutic applications.
Hypothesized Biological Activity and Signaling Pathway
Based on studies of similar branched-chain and very-long-chain fatty acids, this compound is hypothesized to influence cellular metabolism and signaling through various mechanisms. Like other BCFAs, it may be incorporated into cellular lipids, altering membrane fluidity and function.[3] Furthermore, as a CoA-activated fatty acid, it could directly interact with and modulate the activity of nuclear receptors, such as the peroxisome proliferator-activated receptor-alpha (PPARα), which is a key regulator of lipid metabolism.[5] Activation of PPARα can lead to the altered expression of genes involved in fatty acid oxidation and synthesis. Additionally, BCFAs have been shown to influence inflammatory signaling pathways, potentially by modulating the expression of cytokines and other inflammatory mediators.[3]
A hypothesized signaling pathway for this compound is presented below:
Experimental Protocols
A general workflow for investigating the effects of this compound is depicted below. This workflow outlines the key stages from supplement preparation to data analysis.
Protocol 1: Preparation of this compound Stock Solution
Due to the insolubility of VLCFAs in aqueous solutions, a carrier molecule such as bovine serum albumin (BSA) is required for effective delivery to cells in culture.[6]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), 200 proof
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Dissolve this compound: Dissolve the desired amount of this compound in a minimal amount of ethanol. For example, dissolve 10 mg in 1 ml of ethanol to make a 10 mg/ml solution.
-
Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile water. Gently warm to 37°C to aid dissolution. Do not boil.
-
Complex Formation: While gently vortexing the BSA solution, slowly add the this compound/ethanol solution dropwise.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm filter.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture Supplementation and Viability Assay
This protocol describes the treatment of a selected cell line with this compound and the subsequent assessment of cell viability.
Materials:
-
Adherent cell line of choice (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium
-
This compound-BSA complex stock solution
-
Control BSA solution (prepared similarly to the stock solution but without the fatty acid)
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight.
-
Treatment: Prepare a serial dilution of the this compound-BSA complex in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (BSA solution) and an untreated control.
-
Incubation: Replace the existing medium with the treatment media and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry
This protocol outlines the extraction of total lipids from cultured cells for subsequent analysis of VLCFA incorporation.
Materials:
-
Treated and control cells from 6-well plates
-
PBS
-
Methanol
-
Internal standards for VLCFAs
-
Nitrogen gas stream
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Harvesting: Wash cells twice with ice-cold PBS and then scrape them into a fresh tube.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 1 ml of a 1:2 (v/v) chloroform:methanol mixture to the cell pellet.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add 0.25 ml of chloroform and vortex.
-
Add 0.25 ml of water and vortex.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
-
Sample Preparation:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Analysis: Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry analysis. Utilize a targeted or untargeted lipidomics approach to identify and quantify the incorporation of this compound and changes in other lipid species.
Protocol 4: Gene Expression Analysis by qPCR
This protocol is for analyzing changes in the expression of genes related to lipid metabolism and inflammation.
Materials:
-
Treated and control cells from 6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., FASN, SREBP1, CRP, IL-6) and a housekeeping gene.[3]
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the experiments described above.
Table 1: Effect of this compound on Cell Viability (%)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Control (BSA) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 10 | 96 ± 3.9 | 90 ± 4.2 | 85 ± 4.9 |
| 50 | 90 ± 5.8 | 82 ± 6.3 | 75 ± 7.0 |
| 100 | 85 ± 6.1 | 75 ± 5.9 | 65 ± 6.8 |
Values are presented as mean ± standard deviation.
Table 2: Relative Gene Expression Fold Change
| Gene | 10 µM 20-MT-CoA | 50 µM 20-MT-CoA |
| FASN | 0.7 ± 0.1 | 0.5 ± 0.08 |
| SREBP1 | 0.8 ± 0.12 | 0.6 ± 0.1 |
| CRP | 1.2 ± 0.2 | 1.5 ± 0.25 |
| IL-6 | 1.1 ± 0.15 | 1.4 ± 0.2 |
Values represent fold change relative to the BSA control, presented as mean ± standard deviation.
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of this compound in cell culture. By adapting these methodologies, researchers can elucidate the biological functions of this novel branched-chain very-long-chain fatty acid and explore its potential as a modulator of cellular processes relevant to health and disease. Careful experimental design and data analysis will be crucial in understanding its specific mechanisms of action.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for the Chromatographic Separation of Branched-Chain Acyl-CoA Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain acyl-Coenzyme A (acyl-CoA) isomers are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The accurate quantification of these isomers, including isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, is essential for studying metabolic disorders and for drug development targeting metabolic pathways. Due to their structural similarity, the chromatographic separation of these isomers presents a significant analytical challenge. This document provides detailed application notes and protocols for the successful separation and quantification of branched-chain acyl-CoA isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Significance of Branched-Chain Acyl-CoAs
The catabolism of BCAAs is a crucial metabolic pathway that contributes to energy production. This process begins with a transamination reaction, followed by oxidative decarboxylation to form the respective branched-chain acyl-CoA esters.[1][2] Specifically:
-
Leucine is catabolized to isovaleryl-CoA .
-
Isoleucine is catabolized to (S)-2-methylbutyryl-CoA .
-
Valine is catabolized to isobutyryl-CoA .
These acyl-CoA intermediates are subsequently processed through a series of enzymatic reactions, ultimately feeding into the tricarboxylic acid (TCA) cycle.[1][2] Dysregulation of these pathways can lead to the accumulation of specific acyl-CoAs and their metabolites, which are hallmarks of various inborn errors of metabolism.
References
Application of 20-Methyltetracosanoyl-CoA in Studying Fatty Acid Oxidation
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are critical components of complex lipids and play significant roles in various physiological processes, including skin barrier formation, myelin maintenance, and retinal function.[1] Unlike long-chain fatty acids that are primarily metabolized in mitochondria, the initial and rate-limiting steps of VLCFA and BCFA degradation occur in peroxisomes through a distinct β-oxidation pathway.[2][3] Dysregulation of this pathway is associated with severe neurological disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[2]
20-Methyltetracosanoyl-CoA, a C25 branched-chain fatty acyl-CoA, serves as a valuable and specific substrate for investigating the intricacies of peroxisomal β-oxidation. Its unique structure, featuring a methyl branch on an already very-long acyl chain, makes it an unsuitable substrate for mitochondrial β-oxidation, thus allowing for the specific interrogation of the peroxisomal metabolic pathway. Studying its metabolism can provide insights into the enzymatic machinery and regulatory mechanisms governing the breakdown of complex fatty acids.
Key Applications:
-
Elucidating Peroxisomal β-Oxidation Pathways: this compound can be used as a substrate in in vitro enzymatic assays or in cell-based models to identify and characterize the enzymes involved in branched-chain VLCFA oxidation.[3]
-
Investigating Pathophysiology of Peroxisomal Disorders: By comparing the oxidation of 20-Methyltetracsanoyl-CoA in healthy versus diseased patient-derived cells (e.g., fibroblasts from X-ALD patients), researchers can dissect the specific metabolic bottlenecks and explore potential therapeutic interventions.
-
High-Throughput Screening for Drug Discovery: Cell-based assays utilizing this compound can be adapted for high-throughput screening to identify small molecules that enhance or modulate peroxisomal β-oxidation, offering potential therapeutic avenues for peroxisomal disorders.
-
Studying Nuclear Receptor Signaling: VLCFA-CoAs, including branched-chain variants, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).[4] This nuclear receptor is a master regulator of lipid metabolism, and this compound can be used to study how these specific lipids activate PPARα and induce the expression of genes involved in fatty acid oxidation.[3][4]
Experimental Protocols
Protocol 1: Cell-Based Fatty Acid Oxidation Assay Using this compound
This protocol describes a method to measure the oxidation of this compound in cultured cells, such as primary fibroblasts, hepatocytes (e.g., HepG2), or macrophages. The protocol is adaptable for either radiolabeled substrate detection or mass spectrometry-based analysis of metabolic products.
Materials:
-
Cultured cells (e.g., human fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (requires custom synthesis)
-
[14C]- or [3H]-labeled this compound (for radiometric assay)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
Digitonin (for cell permeabilization, optional)
-
Scintillation cocktail (for radiometric assay)
-
LC-MS/MS system (for mass spectrometry analysis)
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well or 24-well plate at a density that ensures they reach 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound complexed with fatty acid-free BSA. The molar ratio of fatty acid to BSA should be optimized, typically between 3:1 and 5:1.
-
For the radiometric assay, spike the unlabeled substrate solution with a known amount of radiolabeled this compound.
-
-
Assay Incubation:
-
Wash the cells twice with warm PBS.
-
Add the assay medium containing the this compound-BSA complex and L-Carnitine (typically 0.5 mM). The final concentration of the fatty acyl-CoA should be determined based on experimental goals (e.g., 50-100 µM).
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Measurement of Fatty Acid Oxidation:
-
Radiometric Method:
-
After incubation, add perchloric acid to the medium to precipitate proteins and stop the reaction.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant, which contains the acid-soluble metabolites (14C-acetyl-CoA and other short-chain acyl-CoAs), to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.[5]
-
-
LC-MS/MS Method:
-
After incubation, collect the cell culture medium and/or cell lysates.
-
Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Analyze the extracts by LC-MS/MS to quantify the remaining this compound and the appearance of shorter-chain acyl-CoA products resulting from β-oxidation. This method provides a more detailed profile of the metabolic products.
-
-
-
Data Normalization:
-
In a parallel set of wells, determine the total protein concentration (e.g., using a BCA assay) or cell number.
-
Normalize the fatty acid oxidation rate to the protein concentration or cell number.
-
Protocol 2: In Vitro Peroxisomal β-Oxidation Assay
This assay uses isolated peroxisomes or purified enzymes to measure the oxidation of this compound.
Materials:
-
Isolated peroxisomes (from liver or cultured cells) or purified peroxisomal enzymes
-
20-Methyltetracsanoyl-CoA
-
Assay buffer (containing cofactors such as NAD+, FAD, and Coenzyme A)
-
Spectrophotometer or fluorometer
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a cuvette, combine the assay buffer, isolated peroxisomes or enzymes, and this compound.
-
Initiate the reaction by adding the substrate.
-
-
Measurement of Oxidation:
-
Spectrophotometric/Fluorometric Method: Monitor the production of NADH or FADH2 by measuring the change in absorbance or fluorescence over time. This provides a real-time measurement of the dehydrogenase steps of β-oxidation.
-
LC-MS/MS Method: At different time points, stop the reaction (e.g., by adding a strong acid or organic solvent) and analyze the samples by LC-MS/MS to quantify the consumption of the substrate and the formation of products.
-
Data Presentation
The quantitative data from the fatty acid oxidation assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Fatty Acid Oxidation Rates of this compound in Different Cell Types
| Cell Type | Substrate Concentration (µM) | Oxidation Rate (pmol/min/mg protein) | Method |
| Control Human Fibroblasts | 50 | 150 ± 12 | Radiometric |
| X-ALD Patient Fibroblasts | 50 | 35 ± 8 | Radiometric |
| HepG2 (Hepatocytes) | 50 | 210 ± 20 | LC-MS/MS |
| Primary Macrophages | 50 | 120 ± 15 | LC-MS/MS |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will need to be determined experimentally.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Peroxisomal β-oxidation of a branched-chain VLCFA.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation assay [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving peak shape of 20-Methyltetracosanoyl-CoA in reverse-phase chromatography
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of 20-Methyltetracosanoyl-CoA in reverse-phase chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to analyze with reverse-phase HPLC?
This compound is a very long-chain fatty acyl-CoA. Its long C25 acyl chain makes it highly hydrophobic, leading to strong retention on reverse-phase columns. The molecule also contains a negatively charged Coenzyme A moiety, which can interact with the stationary phase in undesirable ways, causing poor peak shape.
Q2: What is the most common peak shape problem for this type of analyte?
Peak tailing is the most frequently observed issue.[1] This occurs when the trailing edge of the peak is elongated, which can compromise resolution and the accuracy of quantification.[2][3] Tailing for a molecule like this compound is often caused by secondary interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and any exposed, positively charged sites (like residual silanols) on the silica-based stationary phase.[1][4]
Q3: What is an ion-pairing agent and why is it useful for acyl-CoA analysis?
An ion-pairing agent is a mobile phase additive that contains a charged head group and a hydrophobic tail.[5] For analyzing anionic compounds like acyl-CoAs, a cationic ion-pairing agent (e.g., a tetraalkylammonium salt) is added to the mobile phase.[6][7] The agent forms a neutral ion pair with the negatively charged analyte.[5] This neutral complex has better interaction with the hydrophobic stationary phase, leading to improved retention and, crucially, masking the secondary interactions that cause peak tailing.[8]
Q4: Can column temperature be used to improve peak shape?
Yes, optimizing column temperature is a critical parameter. Increasing the temperature generally reduces the viscosity of the mobile phase, which can lead to sharper, narrower peaks.[9][10] For large, hydrophobic molecules, elevated temperatures can also improve solubility in the mobile phase and reduce strong binding to the stationary phase, further enhancing peak symmetry. However, excessively high temperatures might risk degrading the analyte.[9]
Troubleshooting Guide: Improving Peak Shape for this compound
This guide addresses specific peak shape problems in a question-and-answer format.
Problem: Significant Peak Tailing
Q: My peak for this compound shows significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is typically caused by unwanted secondary interactions or column issues. Follow this systematic approach to diagnose and resolve the problem.
Logical Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Solutions:
-
Introduce or Optimize an Ion-Pairing Agent: The CoA moiety is anionic. Secondary interactions with the silica (B1680970) backbone of the stationary phase are a primary cause of tailing.[1]
-
Action: Introduce a cationic ion-pairing reagent to the mobile phase. Tetrabutylammonium hydrogen sulfate (B86663) (TBA-HSO4) or phosphate (TBAP) are common choices.[11]
-
Starting Point: Begin with a concentration of 5-10 mM in the aqueous portion of your mobile phase.
-
Optimization: If tailing persists, incrementally increase the concentration. Be aware that higher concentrations can lead to excessively long retention times.[6]
-
-
Control and Adjust Mobile Phase pH: The charge state of residual silanol (B1196071) groups on the column is pH-dependent. At mid-range pH, some silanols are ionized and can interact with your analyte.[4]
-
Action: Buffer your mobile phase to maintain a consistent pH. A phosphate buffer is a good choice.
-
Optimization: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing secondary interactions.[1]
-
-
Increase Column Temperature:
-
Action: Increase the column temperature in 5°C increments, for example, from 30°C up to 50°C.
-
Benefit: This can improve mass transfer kinetics and reduce viscous drag, leading to sharper peaks.[9]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2]
Problem: Peak Broadening or Splitting
Q: My peak is very broad, or appears as a doublet/split peak. What should I investigate?
A: Broad or split peaks often point to issues with the sample solvent, extra-column volume, or a damaged column.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile (B52724) when the mobile phase is 70% water), it can cause peak distortion.[13]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte and keep the injection volume small.
-
-
Extra-Column Effects: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector and column) can cause peaks to broaden.[4]
-
Action: Ensure all fittings are secure and use tubing with a narrow internal diameter (e.g., 0.005") to connect system components.[4]
-
-
Column Contamination or Damage: A partially blocked inlet frit or a void at the head of the column can cause the sample band to spread unevenly, leading to split or misshapen peaks.[1][12]
Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation with Ion-Pairing Agent
This protocol describes the preparation of a mobile phase for the analysis of this compound.
Objective: To prepare a buffered mobile phase containing a cationic ion-pairing agent to improve peak shape.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Tetrabutylammonium Hydrogen Sulfate (TBA-HSO₄)
-
Phosphoric Acid (H₃PO₄)
Procedure:
-
Prepare Aqueous Buffer (Mobile Phase A):
-
Weigh an appropriate amount of KH₂PO₄ and TBA-HSO₄ to achieve the desired final concentrations (see Table 1) in 1 L of ultrapure water.
-
Stir until fully dissolved.
-
Adjust the pH to the target value (e.g., 3.5) using a dilute solution of phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Prepare Organic Mobile Phase (Mobile Phase B):
-
Use HPLC-grade Acetonitrile or a mixture of Acetonitrile and Methanol.
-
Filter the organic solvent through a 0.22 µm membrane filter.
-
-
Chromatographic Run:
-
Use a gradient elution starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute the highly retained this compound.
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.
-
Data Tables for Method Optimization
Table 1: Recommended Starting Conditions for Mobile Phase Optimization
| Parameter | Recommended Range | Starting Point | Rationale |
| Mobile Phase A | Aqueous Buffer | 50 mM KH₂PO₄, 10 mM TBA-HSO₄, pH 3.5 | Buffers the pH to suppress silanol ionization; provides ion-pairing agent.[4][6] |
| Mobile Phase B | Acetonitrile/Methanol | 90:10 ACN:MeOH | Strong organic solvent needed to elute the very hydrophobic analyte. |
| Column | C18 or C8 | C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particles | C18 provides strong hydrophobic retention necessary for acyl-CoAs. |
| Column Temp. | 35°C - 50°C | 40°C | Improves peak efficiency and reduces mobile phase viscosity.[9] |
| Flow Rate | Dependent on Column ID | 0.3 mL/min (2.1 mm) or 1.0 mL/min (4.6 mm) | Standard flow rates for corresponding column dimensions. |
| Gradient | 30% B to 95% B | 30-95% B over 15 min | A gradient is necessary to elute the strongly retained analyte. |
Visualizations
Mechanism of Ion-Pairing Chromatography
Caption: How a cationic ion-pairing agent improves chromatography of an anionic analyte.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
- 6. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 7. welch-us.com [welch-us.com]
- 8. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. silicycle.com [silicycle.com]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Minimizing ion suppression for 20-Methyltetracosanoyl-CoA in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of 20-Methyltetracosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA). Its structure consists of a 25-carbon branched fatty acyl chain linked to a coenzyme A molecule.
Due to its long hydrocarbon chain, it is a highly non-polar molecule, which influences its chromatographic behavior and interaction with matrix components.
Q2: What are the primary causes of ion suppression for this compound in ESI-MS?
Ion suppression for this compound in ESI-MS can be caused by several factors that interfere with the ionization process. These include:
-
Co-eluting Matrix Components: Components from the biological matrix, such as phospholipids, salts, and detergents, can co-elute with the analyte and compete for ionization, ultimately reducing the signal of this compound.[2]
-
High Analyte Concentration: Although less common for endogenous metabolites, high concentrations of the analyte itself can lead to a non-linear response and self-suppression.
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing reagents can adversely affect the ESI process.
-
Competition for Charge: In the ESI droplet, other co-eluting molecules with higher proton affinity (in positive mode) or lower deprotonation energy (in negative mode) can be preferentially ionized, suppressing the ionization of the target analyte.
Q3: Which ionization mode, positive or negative, is better for the analysis of this compound?
Both positive and negative ion modes can be used for the analysis of very long-chain fatty acyl-CoAs.
-
Positive Ion Mode: This mode is often preferred for the analysis of a broad range of acyl-CoAs.[3][4] A characteristic fragmentation is the neutral loss of 507 Da from the [M+H]+ precursor ion.[3][5]
-
Negative Ion Mode: This mode can also be very suitable for long-chain acyl-CoAs and may offer higher sensitivity for certain species.[3]
The optimal choice may depend on the specific instrumentation and the nature of the co-eluting matrix components. It is advisable to test both modes during method development.
Troubleshooting Guides
Problem 1: Low or no signal for this compound.
This is a common issue often related to significant ion suppression or problems with the analytical method.
dot
Caption: Troubleshooting workflow for low or no signal of this compound.
Problem 2: Poor peak shape and reproducibility.
Poor chromatography can lead to co-elution with interfering compounds, exacerbating ion suppression.
dot
Caption: Troubleshooting workflow for poor peak shape and reproducibility.
Data Presentation: Comparison of Methodologies
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species compared to other methods. Potential for ion suppression from co-extracted matrix components. | Not explicitly stated, but high MS intensities reported. | Not explicitly stated. | [2] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs. | More time-consuming and requires method optimization. | >74% for various acyl-CoAs. | In the low nM range. | [6][7] |
| Sulfosalicylic Acid (SSA) Precipitation | Simple, avoids SPE, and shows good recovery for a range of acyl-CoAs and related metabolites. | May be less effective at removing all matrix components compared to SPE. | >59% for various acyl-CoAs. | In the low nM to sub-nM range. | [6][7] |
Table 2: Comparison of Liquid Chromatography Columns for Long-Chain Acyl-CoA Separation
| Column Type | Key Characteristics | Best Suited For |
| C18 (Octadecylsilane) | Higher hydrophobicity, leading to stronger retention of non-polar analytes like VLCFA-CoAs. Can provide better separation of very similar compounds. | Separating complex mixtures of long-chain and very long-chain fatty acyl-CoAs where high resolution is required.[8][9] |
| C8 (Octylsilane) | Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. | Faster analysis of less complex mixtures or when analyzing a broader range of acyl-CoAs including shorter chains.[8][9][10] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from biological samples.
-
Homogenization: Homogenize the tissue or cell sample in an appropriate ice-cold buffer.
-
Protein Precipitation: Add an organic solvent like acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration with an appropriate buffer.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elution: Elute the acyl-CoAs from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS mobile phase.
Protocol 2: LC-MS/MS Analysis of Very Long-Chain Fatty Acyl-CoAs
This is a general protocol for the analysis of VLCFA-CoAs, which should be optimized for this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[10]
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water.[10]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[10]
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B and increasing to elute the highly non-polar VLCFA-CoAs.
-
Flow Rate: 0.4 mL/min.[10]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]+): m/z 1133.6 (calculated for C46H85N7O17P3S+).
-
Product Ion: Monitor for the characteristic neutral loss of 507 Da, resulting in a product ion of m/z 626.6.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
Signaling Pathway and Workflow Diagrams
dot
Caption: Central role of this compound in cellular metabolism.
dot
Caption: General experimental workflow for the analysis of this compound.
References
- 1. alfachemic.com [alfachemic.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve 20-Methyltetracosanoyl-CoA from isomeric lipids
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for resolving 20-Methyltetracosanoyl-CoA from its isomeric lipids.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound from its positional isomers so challenging?
A1: The primary challenge lies in the subtle structural differences between positional isomers. Molecules like this compound and its isomers (e.g., 19-Methyltetracosanoyl-CoA, 21-Methyltetracosanoyl-CoA) have the same mass and very similar physicochemical properties, such as polarity and boiling point. Standard chromatographic and mass spectrometry techniques often fail to differentiate them, leading to co-elution and indistinguishable mass spectra. Effective separation requires highly specialized and optimized analytical methods.
Q2: What is the most effective analytical technique for resolving these types of isomers?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly used technique for separating positional isomers of methyl-branched fatty acids. To achieve this, the acyl-CoAs are first hydrolyzed to their corresponding free fatty acids and then derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis. The use of long, non-polar capillary columns is crucial for achieving baseline separation.
Q3: Can Liquid Chromatography-Mass Spectrometry (LC-MS) be used for this separation?
A3: While LC-MS is a cornerstone of lipidomics, resolving these specific positional isomers using conventional reversed-phase LC is extremely difficult due to their similar polarities. However, advanced techniques such as multidimensional LC or coupling LC with ion mobility spectrometry-mass spectrometry (IMS-MS) can provide an additional layer of separation based on the ion's size, shape, and charge, potentially resolving isomers that co-elute chromatographically.
Q4: Why is derivatization necessary before GC-MS analysis?
A4: Derivatization is a critical step for two main reasons. First, long-chain fatty acids and their CoA esters are not sufficiently volatile to be analyzed directly by gas chromatography. Converting them to more volatile derivatives, like FAMEs or picolinyl esters, is essential. Second, certain derivatives can direct fragmentation patterns during mass spectrometry analysis in a predictable way, which can help pinpoint the exact location of the methyl branch on the carbon chain.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomeric Peaks in GC-MS | Inadequate column resolution. | - Use a longer capillary column (e.g., 50-100 meters) to increase theoretical plates and improve separation.- Ensure you are using a suitable stationary phase, typically a non-polar phase like 5% phenyl polysiloxane. |
| Suboptimal temperature gradient. | - Optimize the oven temperature program. Use a very slow ramp rate (e.g., 1-2°C per minute) to maximize the differential migration of isomers along the column. | |
| Ambiguous Mass Spectra / Difficulty Identifying Branch Position | Standard Electron Ionization (EI) produces extensive fragmentation, but the key diagnostic ions may be of low abundance. | - Prepare picolinyl ester or Dimethyloxazoline (DMOX) derivatives instead of FAMEs. These derivatives produce characteristic fragmentation patterns where the gaps in the series of ions indicate the branch point's location. |
| Low signal-to-noise ratio for key diagnostic ions. | - Increase the amount of sample injected.- Check for and resolve any leaks in the GC-MS system.- Ensure the ion source is clean and properly tuned. | |
| Incomplete or Failed Derivatization | Presence of water or other contaminants in the sample. | - Ensure the sample is completely dry before adding derivatization reagents. Lyophilize if necessary.- Use high-purity, anhydrous solvents and reagents. |
| Incorrect reaction temperature or time. | - Strictly follow the recommended temperature and incubation times for the specific derivatization protocol (e.g., for FAMEs, DMOX, picolinyl esters). |
Experimental Protocols
Protocol 1: GC-MS Analysis via Fatty Acid Methyl Ester (FAME) Derivatization
This protocol is the standard method for achieving high-resolution separation of positional fatty acid isomers.
1. Hydrolysis of Acyl-CoA:
- To 100 µL of the sample containing this compound, add 1 mL of 0.5 M methanolic KOH.
- Incubate at 60°C for 15 minutes to cleave the fatty acid from the Coenzyme A molecule.
- Acidify the solution to a pH of ~3 using 6 M HCl.
2. Extraction of Free Fatty Acids:
- Add 2 mL of hexane (B92381) to the acidified solution and vortex vigorously for 1 minute.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer containing the free fatty acids to a new glass tube.
- Repeat the extraction once more and combine the hexane layers.
- Evaporate the hexane to dryness under a gentle stream of nitrogen.
3. Methylation to FAMEs:
- To the dried fatty acids, add 2 mL of 2% (v/v) sulfuric acid in anhydrous methanol.
- Seal the tube tightly and incubate at 80°C for 1 hour.
- After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane.
- Vortex and centrifuge as described in step 2.
- Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
4. GC-MS Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: Agilent J&W DB-5ms Ultra Inert, 100 m x 0.25 mm x 0.25 µm (or equivalent long, non-polar capillary column).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 150°C, hold for 2 min.
- Ramp 1: 3°C/min to 250°C.
- Ramp 2: 2°C/min to 300°C, hold for 10 min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-600.
Quantitative Data
The separation of positional isomers is typically evaluated by their relative retention times (RRTs) on a specific GC column. While data for this compound is highly specific, the following table illustrates the expected elution order for similar long-chain methyl-branched FAMEs based on published studies.
| Fatty Acid Isomer (as FAME) | Expected Relative Retention Time (RRT) | Key Diagnostic Ions (m/z) from Picolinyl Ester Derivatives |
| anteiso-Methyltetracosanoate (22-Methyl) | Earlier Elution | N/A |
| iso-Methyltetracosanoate (23-Methyl) | Earlier Elution | N/A |
| 20-Methyltetracosanoate | Reference (1.00) | 316, 344 (cleavage around C20-C21) |
| 19-Methyltetracosanoate | > 1.00 | 302, 330 (cleavage around C19-C20) |
| 10-Methyltetracosanoate | > 1.00 | 192, 220 (cleavage around C10-C11) |
| 2-Methyltetracosanoate | Later Elution | 108, 136 (cleavage around C2-C3) |
Note: The exact retention times will vary between systems. Isomers with branches closer to the carboxyl group tend to have longer retention times on non-polar columns.
Visualizations
Experimental Workflow
Caption: Workflow for Isomeric Lipid Resolution via GC-MS.
Logic of Isomer Differentiation
Caption: Strategy for Differentiating Lipid Positional Isomers.
Technical Support Center: Optimizing Collision Energy for 20-Methyltetracosanoyl-CoA Fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Methyltetracosanoyl-CoA in tandem mass spectrometry (MS/MS) experiments. The focus is on optimizing collision energy to achieve robust and informative fragmentation for confident identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode ESI-MS?
In positive ion electrospray ionization (ESI), this compound is expected to be observed primarily as the singly protonated molecule, [M+H]⁺. Given the molecular weight of 20-methyltetracosanoic acid (C25H50O2) is approximately 382.6 g/mol and Coenzyme A is approximately 767.5 g/mol , the resulting acyl-CoA will have a monoisotopic mass around 1131.6 g/mol . Therefore, you should be targeting a precursor ion with an m/z corresponding to this mass.
Q2: What are the characteristic fragment ions of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) in positive ion mode MS/MS?
A hallmark of acyl-CoA fragmentation in positive ion mode is the neutral loss of the 3'-phospho-adenosine-5'-diphosphate group, which has a mass of 507.1 Da.[1][2] This results in a product ion of [M - 507.1 + H]⁺, which is specific to the acyl chain. For this compound, this would correspond to a product ion with an m/z that represents the C25 fatty acyl group attached to the pantetheine (B1680023) arm. Other less abundant, but informative, fragment ions related to the coenzyme A moiety may also be observed.
Q3: Why is optimizing collision energy crucial for the analysis of this compound?
Optimizing collision energy is critical for several reasons:
-
Maximizing Signal Intensity: Each molecule has an optimal collision energy at which the abundance of a specific fragment ion is maximized, leading to improved sensitivity and lower limits of detection.[1]
-
Structural Elucidation: Varying the collision energy can produce different fragment ions. Lower energies may only break the weakest bonds, while higher energies can induce further fragmentation, providing more detailed structural information.
-
Specificity in Complex Matrices: In complex biological samples, optimizing collision energy for a specific transition (precursor ion → product ion) helps to minimize interferences from co-eluting compounds, thereby improving the accuracy of quantification.[3]
Q4: How does the branched-chain structure of this compound potentially affect its fragmentation compared to straight-chain VLCFA-CoAs?
The methyl branch in the acyl chain can influence fragmentation. While the primary fragmentation will likely still be the neutral loss of the CoA group, the collision energy required might differ from that of a straight-chain C25:0-CoA. Additionally, at higher collision energies, fragmentation along the fatty acyl chain may occur, and the branching point could be a preferred site of cleavage, potentially yielding unique fragment ions that can help to confirm the structure.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal for the Precursor Ion ([M+H]⁺) | 1. Inefficient ionization. 2. Suboptimal source conditions (e.g., temperature, gas flow). 3. Degradation of the analyte. 4. Incorrect mass spectrometer settings. | 1. Ensure the mobile phase composition is appropriate for positive ion ESI of lipids (e.g., presence of a proton source like formic acid). 2. Optimize ion source parameters systematically. 3. Handle samples with care; acyl-CoAs can be unstable. Prepare fresh solutions and keep them cold.[4] 4. Verify the mass spectrometer is calibrated and operating in the correct mass range. |
| Weak or Absent Product Ion Signal | 1. Inappropriate collision energy setting (too low or too high). 2. Insufficient precursor ion intensity. 3. Collision cell gas pressure is not optimal. | 1. Perform a collision energy optimization experiment by infusing a standard and ramping the collision energy to find the optimal value for your specific instrument.[1] 2. Address the precursor ion signal intensity first using the troubleshooting steps above. 3. If adjustable on your instrument, optimize the collision gas pressure. |
| High Background Noise or Interfering Peaks | 1. Contamination from the sample matrix, LC system, or solvents. 2. Non-specific fragmentation of co-eluting compounds. | 1. Employ a robust sample preparation method to remove interfering substances.[5] 2. Use high-purity solvents and flush the LC system regularly. 3. Optimize the chromatographic separation to resolve this compound from interfering species. |
| Inconsistent Fragmentation Pattern | 1. Fluctuations in collision energy or collision gas pressure. 2. Instability of the precursor ion beam. | 1. Ensure the mass spectrometer is well-maintained and stable. 2. Check for any fluctuations in the ion source or collision cell parameters during the analytical run. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy for the fragmentation of the [M+H]⁺ precursor ion of this compound to its most abundant product ion.
Materials:
-
A purified standard of this compound.
-
A suitable solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
A syringe pump.
-
A tandem mass spectrometer capable of manual control of collision energy.
Procedure:
-
Prepare the Standard Solution: Prepare a solution of this compound at a concentration that provides a stable and reasonably intense signal (e.g., 1 µM).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Source Conditions: Tune the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to maximize the intensity of the [M+H]⁺ precursor ion.
-
Set up the MS/MS Experiment:
-
Select the [M+H]⁺ ion of this compound as the precursor ion in the first mass analyzer (Q1).
-
Set the second mass analyzer (Q3) to scan for the expected product ion resulting from the neutral loss of 507.1 Da.
-
-
Ramp the Collision Energy:
-
Begin with a low collision energy (e.g., 10 eV).
-
Gradually increase the collision energy in small increments (e.g., 2-5 eV).
-
Record the intensity of the product ion at each collision energy setting.
-
-
Analyze the Data: Plot the product ion intensity as a function of the collision energy. The optimal collision energy is the value that yields the highest product ion intensity.
Quantitative Data
The following table presents the expected precursor and major product ions for this compound and a hypothetical range for collision energy optimization. The optimal value will be instrument-dependent and must be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity | Hypothetical Collision Energy Range for Optimization (eV) |
| This compound | ~1132.6 | ~625.5 | [M - 507.1 + H]⁺ | 20 - 60 |
Visualizations
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Preventing degradation of 20-Methyltetracosanoyl-CoA in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 20-Methyltetracosanoyl-CoA in biological samples and ensuring accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a very-long-chain, branched fatty acyl-CoA. Like other long-chain acyl-CoAs, it is an amphipathic molecule that is susceptible to both enzymatic and chemical degradation. The primary enzymatic degradation pathway is hydrolysis by acyl-CoA thioesterases (ACOTs), which cleave the thioester bond to release coenzyme A and the free fatty acid.[1][2] Chemical degradation can occur through hydrolysis, particularly under non-optimal pH conditions.
Q2: What are the immediate steps I should take after collecting biological samples to preserve this compound?
To minimize degradation, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[3] This rapid freezing halts enzymatic activity. Avoid repeated freeze-thaw cycles as they can compromise the integrity of cellular structures and lead to the degradation of lipids.
Q3: What are the recommended long-term storage conditions for samples containing this compound?
For long-term storage, samples should be maintained at -80°C. Under these conditions, very-long-chain fatty acids in plasma have been shown to be stable for up to 28 days. It is crucial to prevent temperature fluctuations and sample desiccation.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
Q: I am consistently observing low yields of 20-Methyltetracsanoyl-CoA in my extracts. What are the potential causes and how can I improve my recovery?
A: Low recovery can stem from several factors during the extraction process. Below is a guide to troubleshoot this issue.
-
Incomplete Cell Lysis and Homogenization:
-
Recommendation: Ensure thorough homogenization of the tissue sample. For tougher tissues, a glass homogenizer can be more effective. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[3]
-
-
Degradation During Extraction:
-
Recommendation: Perform all extraction steps on ice to minimize enzymatic activity. Use fresh, high-purity solvents to prevent chemical degradation. The inclusion of an internal standard early in the protocol can help monitor and normalize for recovery losses.[3]
-
-
Inefficient Solid-Phase Extraction (SPE):
-
Recommendation: Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure that this compound is not prematurely eluted or irreversibly bound.
-
-
Analyte Adsorption:
-
Recommendation: The phosphate (B84403) groups of acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss. Using polypropylene (B1209903) tubes and pipette tips can mitigate this issue.
-
Issue 2: High Variability in Quantitative Results
Q: My quantitative measurements of this compound show high variability between replicate samples. What could be causing this?
A: High variability often points to inconsistencies in sample handling and preparation.
-
Inconsistent Sample Homogenization:
-
Recommendation: Ensure that each sample is homogenized to the same degree. Inconsistent homogenization can lead to variable extraction efficiency.
-
-
Pipetting Errors with Organic Solvents:
-
Recommendation: Be mindful of the viscosity and volatility of organic solvents when pipetting. Use positive displacement pipettes for higher accuracy and precision.
-
-
Matrix Effects in LC-MS/MS Analysis:
-
Recommendation: Biological matrices can suppress or enhance the ionization of the analyte, leading to variability. The use of a stable isotope-labeled internal standard that co-elutes with this compound is the best way to correct for matrix effects.
-
Issue 3: Poor Peak Shape and Low Signal Intensity in LC-MS/MS
Q: I'm observing poor chromatographic peak shape (e.g., tailing, broadening) and low signal intensity for this compound. How can I address this?
A: These issues are common with very-long-chain lipids and can be addressed by optimizing the analytical method.
-
Poor Solubility and Aggregation:
-
Recommendation: Very-long-chain acyl-CoAs can aggregate in aqueous solutions.[3] Ensure that the final extract is in a solvent with sufficient organic content to maintain solubility. For instance, a mixture of methanol (B129727), butanol, and chloroform (B151607) can keep very-long-chain fatty acyl-CoAs in solution during storage and analysis.
-
-
Poor Ionization Efficiency:
-
Recommendation: The CoA moiety allows for good ionization in positive electrospray ionization (ESI) mode. However, derivatization of the free fatty acid after hydrolysis of the CoA ester can improve ionization and detection. A common method involves derivatization to form trimethyl-amino-ethyl (TMAE) iodide esters, which ionize well in positive ESI mode.[4]
-
-
Column Contamination and Overload:
-
Recommendation: Repeated injections of biological extracts can lead to the buildup of contaminants on the analytical column, causing poor peak shape.[5] Regularly flush the column and consider using a guard column. Also, be mindful of overloading the column, which can lead to peak broadening.
-
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology. Below is a summary of reported recovery rates from different approaches.
| Extraction Method | Analyte(s) | Tissue/Sample Type | Reported Recovery Rate (%) | Reference |
| Homogenization in KH2PO4 buffer, acetonitrile (B52724) extraction, and SPE purification | Common unsaturated and saturated acyl-CoAs | Rat heart, kidney, muscle | 70-80 | --INVALID-LINK--[6] |
| Methanol and high salt extraction with acyl-CoA-binding protein | Long-chain acyl-CoA esters | Rat tissues | 55 | --INVALID-LINK-- |
| Acetonitrile/2-propanol extraction followed by SPE | Short-, medium-, and long-chain acyl-CoAs | Rat liver | 83-90 (SPE step) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[3][6]
Materials:
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Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
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Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
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2% and 5% Ammonium Hydroxide (NH4OH)
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Internal standard (e.g., a stable isotope-labeled analog of this compound)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 2 mL of isopropanol and continue to homogenize.
-
Add 5 mL of acetonitrile and homogenize further.
-
-
Extraction:
-
Transfer the homogenate to a polypropylene centrifuge tube.
-
Centrifuge at 4°C for 15 minutes at 3000 x g.
-
Collect the supernatant.
-
Add 1 mL of saturated ammonium sulfate to the supernatant, vortex, and centrifuge for 5 minutes at 1500 x g to facilitate phase separation.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by washing with 2 mL of methanol followed by 2 mL of water.
-
Equilibrate the column with 2 mL of the extraction solvent (acetonitrile/isopropanol/KH2PO4 buffer mixture).
-
Load the supernatant from the extraction step onto the SPE column.
-
Wash the column with 2 mL of the extraction solvent to remove unbound contaminants.
-
Wash the column with 2 mL of 2% formic acid.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% NH4OH, followed by a second elution with 2 mL of methanol containing 5% NH4OH.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 85:15 water/acetonitrile with 0.05% triethylamine).
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Enzymatic degradation of this compound by Acyl-CoA Thioesterases.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Low-Abundance 20-Methyltetracosanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the analytical sensitivity of low-abundance 20-Methyltetracosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch near the omega end of the acyl chain. Its detection is challenging due to its naturally low abundance in most biological matrices, its complex structure which can lead to poor ionization efficiency in mass spectrometry, and potential for co-elution with other isomeric lipid species.
Q2: What is the most sensitive analytical technique for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.[1] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the target analyte even in complex biological samples.[2]
Q3: Is derivatization necessary for the analysis of this compound?
While direct analysis of acyl-CoAs is possible, derivatization of the corresponding fatty acid (after hydrolysis of the CoA ester) can significantly enhance sensitivity.[3] Derivatization can improve chromatographic properties and, more importantly, increase ionization efficiency in the mass spectrometer, leading to lower limits of detection.[4][5]
Q4: What are some common derivatization strategies to improve sensitivity?
To enhance detection, the free fatty acid (20-methyltetracosanoic acid) can be derivatized to introduce a readily ionizable group. Common strategies include:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a classic technique, particularly for gas chromatography, but can also be used for LC-MS.[6]
-
Derivatization to enhance ionization: Reagents like 3-picolylamine (3-PA) or N-[4-(aminomethyl)phenyl]pyridinium (AMPP) can be used to introduce a permanently charged group, which significantly improves ionization efficiency in positive ion mode ESI-MS.[3][7]
Q5: What are the characteristic mass spectral features of this compound?
In positive ion mode tandem mass spectrometry, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) portion of the coenzyme A molecule.[1][8][9] Monitoring this neutral loss can be a highly specific way to identify acyl-CoAs in a complex mixture. The precursor ion for this compound would be its [M+H]⁺ ion, and the product ion would be [M+H-507]⁺.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the extraction protocol is optimized for very-long-chain acyl-CoAs. Consider a two-step extraction using a polar solvent mixture (e.g., isopropanol (B130326)/water) followed by a less polar solvent (e.g., acetonitrile). Solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances. |
| Analyte Degradation | Acyl-CoAs are susceptible to hydrolysis. Work quickly and keep samples on ice or at 4°C throughout the extraction process. Use freshly prepared buffers and solvents. |
| Poor Ionization | If analyzing the intact acyl-CoA, ensure the mobile phase composition is conducive to good ionization (e.g., contains a low concentration of a weak acid like formic acid). If sensitivity is still low, consider a derivatization strategy for the corresponding fatty acid after hydrolysis. |
| Suboptimal MS Parameters | Optimize MS parameters (e.g., collision energy, cone voltage) for the specific precursor-to-product ion transition of this compound using a synthesized standard if available. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Column Overloading | Inject a smaller volume or dilute the sample. |
| Inappropriate Column Chemistry | Use a C18 or C30 reversed-phase column for good retention and separation of long-chain lipids. Longer columns with smaller particle sizes can improve resolution.[10] |
| Co-elution with Isomers | The methyl branch in this compound can result in co-elution with other C25:0 acyl-CoA isomers. Optimize the chromatographic gradient (e.g., a shallower gradient) to improve separation. Utilizing a C30 column can enhance the separation of structurally similar lipids.[10] |
| Analyte Adsorption | Adsorption to active sites in the LC system can cause peak tailing. Use a column with good end-capping and consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal ion interactions are suspected. |
Quantitative Data Summary
The following table provides typical performance metrics for the analysis of very-long-chain acyl-CoAs using LC-MS/MS, which can serve as a benchmark for method development for this compound.
| Parameter | Typical Value | Reference |
| Extraction Recovery | 70-80% | [10] |
| Limit of Detection (LOD) | 1-5 fmol | [2] |
| Limit of Quantification (LOQ) | 5-10 fmol | [2] |
| Linear Dynamic Range | 2-3 orders of magnitude | [4] |
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7][10]
-
Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) using a glass homogenizer.
-
Solvent Extraction: Add 2 mL of isopropanol to the homogenate and continue homogenization. Then, add 3 mL of acetonitrile (B52724) and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
Protocol 2: Derivatization of 20-Methyltetracosanoic Acid with AMPP
This protocol is for the derivatization of the free fatty acid after hydrolysis of the CoA ester.[7]
-
Hydrolysis: Hydrolyze the extracted acyl-CoA sample using a suitable method (e.g., alkaline hydrolysis with KOH).
-
Acidification and Extraction: Acidify the sample and extract the free fatty acid into an organic solvent (e.g., hexane).
-
Drying: Evaporate the organic solvent to dryness.
-
Derivatization:
-
Dissolve the dried fatty acid extract in a solution containing 10 µL of 4:1 acetonitrile:DMF, 10 µL of 640 mM EDC in water, 5 µL of 20 mM HOBt in 99:1 acetonitrile:DMF, and 15 µL of 20 mM AMPP in acetonitrile.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Extraction of Derivative: After cooling, add 600 µL of water and extract the AMPP-derivatized fatty acid twice with 600 µL of methyl tert-butyl ether (MTBE).
-
Drying and Reconstitution: Combine the organic layers, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Very-Long-Chain Acyl-CoAs from Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of very-long-chain acyl-CoAs (VLC-CoAs) from tissues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are typical recovery rates for VLC-CoAs from tissues, and what could be causing my low yield?
A1: Expected recovery rates for long-chain acyl-CoAs, which include VLC-CoAs, can vary significantly depending on the extraction method and tissue type, ranging from 20% to over 90%.[1][2] If you are experiencing lower than expected recovery, several factors could be at play, from sample handling to the specifics of your extraction and analysis protocol.
Troubleshooting Low VLC-CoA Recovery:
-
Tissue Disruption and Homogenization: Incomplete homogenization will lead to inefficient extraction. Ensure the tissue is thoroughly homogenized in a suitable buffer, often on ice to minimize enzymatic degradation.[3]
-
Extraction Solvent and pH: The choice of extraction solvent is critical. Methods often employ a two-phase extraction system, such as chloroform/methanol/water, to separate lipids from the acyl-CoAs.[1] The pH of the aqueous phase is also important; a slightly acidic pH (e.g., 4.9) has been shown to be effective.[3]
-
Solid-Phase Extraction (SPE) Efficiency: If using SPE for purification, ensure the column is appropriate for VLC-CoA binding and that the elution solvent is effective. Some methods utilize oligonucleotide purification columns or C18 columns.[3][4] Inefficient binding or elution will result in significant loss of your target molecules.
-
VLC-CoA Degradation: VLC-CoAs are susceptible to both enzymatic and chemical degradation. Work quickly and keep samples cold at all times. The use of protease and phosphatase inhibitors in your homogenization buffer may also be beneficial.
-
Evaporation and Reconstitution: Re-extraction from a dry residue after solvent evaporation can lead to very low recoveries (around 20%).[1] Adding an acyl-CoA-binding protein to the extraction solvent has been shown to increase recovery to approximately 55%.[1] When reconstituting your sample, ensure the solvent is appropriate for your downstream analysis (e.g., HPLC, LC-MS/MS).
Q2: My VLC-CoA peaks are not well-resolved in my HPLC analysis. How can I improve this?
A2: Poor peak resolution in HPLC is a common issue that can often be resolved by optimizing the chromatographic conditions.
Improving HPLC Peak Resolution:
-
Gradient Elution: Employing a binary gradient system can significantly improve the separation of different acyl-CoA species.[3] A common approach is to use a gradient of an aqueous buffer (e.g., KH2PO4) and an organic solvent like acetonitrile (B52724).[3]
-
Column Choice: A C18 reverse-phase column is frequently used for acyl-CoA analysis.[4][5] Ensure your column is not degraded and is appropriate for the chain lengths you are targeting.
-
Flow Rate: Optimizing the flow rate can improve separation. Slower flow rates generally lead to better resolution but longer run times.[3]
-
Mobile Phase Additives: The addition of acetic acid to the mobile phase has been reported to improve separation.[3]
Q3: I am concerned about the stability of my VLC-CoA samples during the extraction process. What are the best practices for sample handling?
A3: Maintaining the integrity of VLC-CoA samples throughout the extraction procedure is crucial for accurate quantification.
Best Practices for Sample Stability:
-
Rapid Tissue Processing: Whenever possible, process tissues immediately after collection. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store it at -80°C.
-
Work on Ice: Perform all homogenization and extraction steps on ice to minimize enzymatic activity that could degrade VLC-CoAs.
-
Use of Internal Standards: The addition of an internal standard, such as heptadecanoyl-CoA, at the beginning of the extraction process can help to normalize for losses during sample preparation and analysis.[4][6]
Quantitative Data Summary
The following table summarizes reported recovery rates and concentrations of long-chain acyl-CoAs in various tissues, providing a benchmark for your experiments.
| Parameter | Value | Tissue | Method | Reference |
| Recovery Rate | 70-80% | Rat Heart, Kidney, Muscle | HPLC after SPE | [3] |
| Recovery Rate | 55% (with acyl-CoA-binding protein) | General Tissue | HPLC | [1] |
| Recovery Rate | 20% (re-extraction from dry residue) | General Tissue | HPLC | [1] |
| Recovery Rate | 60-140% (analyte and tissue dependent) | Liver, Brain, Muscle, Adipose | LC-MS/MS | [2] |
| Total Acyl-CoA Content | 83 +/- 11 nmol/g wet weight | Rat Liver | Gas-Liquid Chromatography | [7] |
| Total Acyl-CoA Content | 61 +/- 9 nmol/g wet weight | Hamster Heart | Gas-Liquid Chromatography | [7] |
| Total Long-Chain Acyl-CoA Esters | 108 +/- 11 nmol/g protein (fed rats) | Rat Liver | RP-HPLC | [5] |
| Total Long-Chain Acyl-CoA Esters | 248 +/- 19 nmol/g protein (fasted rats) | Rat Liver | RP-HPLC | [5] |
| Specific Acyl-CoA Content (Sedentary VLCAD-/- mice) | C16:0-CoA: 5.95 ± 0.33 nmol/g wet weight | Mouse Muscle | Not Specified | [8] |
| Specific Acyl-CoA Content (Sedentary VLCAD-/- mice) | C18:2-CoA: 4.48 ± 0.51 nmol/g wet weight | Mouse Muscle | Not Specified | [8] |
| Specific Acyl-CoA Content (Sedentary VLCAD-/- mice) | C18:1-CoA: 7.70 ± 0.30 nmol/g wet weight | Mouse Muscle | Not Specified | [8] |
| Specific Acyl-CoA Content (Exercised VLCAD-/- mice) | C16:0-CoA: 8.71 ± 0.42 nmol/g wet weight | Mouse Muscle | Not Specified | [8] |
| Specific Acyl-CoA Content (Exercised VLCAD-/- mice) | C18:2-CoA: 9.03 ± 0.93 nmol/g wet weight | Mouse Muscle | Not Specified | [8] |
| Specific Acyl-CoA Content (Exercised VLCAD-/- mice) | C18:1-CoA: 14.82 ± 1.20 nmol/g wet weight | Mouse Muscle | Not Specified | [8] |
Experimental Protocols
Detailed Methodology for VLC-CoA Extraction and Analysis (Adapted from Multiple Sources)
This protocol provides a generalized yet detailed workflow for the extraction and analysis of VLC-CoAs from tissues, integrating best practices from various published methods.[1][3][4]
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in a glass homogenizer on ice with 1 mL of cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Liquid-Liquid Extraction:
-
Transfer the homogenate to a glass tube.
-
Add 2 mL of acetonitrile (ACN) and vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition an oligonucleotide or C18 SPE column according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried acyl-CoAs in a small, precise volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a binary gradient elution system:
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile with 600 mM glacial acetic acid
-
-
Monitor the eluent at 260 nm.
-
Visualizations
References
- 1. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Liquid Chromatography Gradients for Acyl-CoA Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of acyl-Coenzyme A (acyl-CoA) species.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of acyl-CoAs in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Question: Why are my acyl-CoA peaks tailing or broad?
-
Answer: Peak tailing and broadening for acyl-CoAs are common issues that can arise from several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can interact with the phosphate (B84403) groups of acyl-CoAs, causing tailing. Using a well-end-capped column or operating at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can mitigate these interactions.[1][2][3]
-
Column Contamination: Buildup of biological materials from repeated injections of tissue or cell extracts can lead to distorted peak shapes.[3] Regularly flushing the column with a strong solvent is recommended.
-
Inappropriate Mobile Phase pH: The charge state of acyl-CoAs is pH-dependent. A mobile phase pH that is not optimal can lead to poor peak shape. For short-chain acyl-CoAs, slightly acidic mobile phases are often used, while alkaline mobile phases are preferred for long-chain species to minimize tailing.[2]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.[4] Whenever possible, reconstitute the dried extract in a solvent that matches the initial mobile phase conditions.[5]
-
-
Question: What causes split peaks for my acyl-CoA analytes?
-
Answer: Split peaks can be caused by:
-
Injection Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in a disordered manner, resulting in a split peak.[6]
-
Partially Clogged Frit: Contamination of the column inlet frit can lead to a non-uniform flow path and peak splitting.[6]
-
Column Void: Dissolution of the silica-based packing material at high pH can create a void at the head of the column.[6]
-
Issue 2: Low Signal Intensity or No Signal
-
Question: I am observing a very low signal or no signal at all for my acyl-CoA standards. What should I check first?
-
Answer: For a sudden loss of signal, a systematic check is crucial:
-
Mass Spectrometer Performance: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly.
-
Fresh Standards and Mobile Phases: Acyl-CoAs are prone to degradation. Prepare fresh standards and mobile phases to rule out sample instability as the cause.[7]
-
Instrument Parameters: Verify that all instrument settings, including voltages and gas flows, are correct and that a stable electrospray is being generated.[7]
-
-
Question: What are the common reasons for low signal intensity of acyl-CoAs in LC-MS?
-
Answer: Several factors can contribute to low signal intensity:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[1][7] Process samples quickly on ice and store them at -80°C as a dry pellet to minimize degradation.[1]
-
Inefficient Ionization: The composition of the mobile phase can significantly impact ionization efficiency. For instance, positive ion mode has been reported to be more sensitive for the detection of many acyl-CoAs.[8]
-
Ion Suppression: Co-eluting matrix components from biological samples can interfere with the ionization of the target analytes, leading to a reduced signal.[7] Improving chromatographic separation is key to mitigating this effect.
-
Suboptimal MS Parameters: Incorrect selection of precursor and product ions or collision energy will result in poor sensitivity.[7]
-
Issue 3: Inaccurate or Imprecise Quantification
-
Question: My quantification results are not reproducible. What could be the cause?
-
Answer: Poor reproducibility can stem from:
-
Sample Degradation: The instability of acyl-CoAs can lead to variable results if samples are not handled consistently and quickly at low temperatures.[5]
-
Inconsistent Extraction Recovery: The efficiency of acyl-CoA extraction can vary between samples. The use of a suitable internal standard, such as an odd-chain acyl-CoA, added early in the extraction process is crucial to correct for these variations.[1][5]
-
Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement, affecting quantification.[1]
-
-
Question: How can I improve the accuracy of my acyl-CoA quantification?
-
Answer: To enhance accuracy:
-
Use Stable Isotope-Labeled Internal Standards: The gold standard for quantification is stable isotope dilution mass spectrometry, which involves spiking the sample with a known concentration of a stable isotope-labeled version of the analyte.[3]
-
Matrix-Matched Calibration Curves: Construct calibration curves in a matrix that closely resembles the study samples to account for matrix effects.[1]
-
Optimize Chromatographic Separation: Good separation minimizes ion suppression and interference from isobaric compounds.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to extract acyl-CoAs from cells or tissues?
-
A1: A common and effective method involves quenching metabolism rapidly, often with a cold solvent, followed by protein precipitation and extraction of the acyl-CoAs. A widely used method is homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[5] Solid-phase extraction (SPE) is often used for sample cleanup and to improve recovery.[5] For simultaneous analysis of short-chain acyl-CoAs and their precursors, a method using 2.5% 5-sulfosalicylic acid (SSA) for deproteinization without a subsequent SPE step has been shown to be effective.[1][10]
-
Q2: What are the typical fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
-
A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] Another common fragment ion is observed at m/z 428, which results from cleavage between the 5' diphosphates.[1] These characteristic fragments are useful for developing selected reaction monitoring (SRM) methods.
-
Q3: How can I improve the separation of short-chain versus long-chain acyl-CoAs?
-
A3: Due to their differing polarities, a single gradient may not be optimal for all acyl-CoA species.
-
For short-chain acyl-CoAs, which are more polar, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents can be effective.[2][10][11]
-
For long-chain acyl-CoAs, which are more hydrophobic, reversed-phase chromatography using C8 or C18 columns is standard. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for these compounds.[2][12][13]
-
-
Q4: What are the advantages of using UHPLC over conventional HPLC for acyl-CoA analysis?
-
A4: Ultra-high-performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically < 2 µm), which provides several advantages for acyl-CoA analysis, including improved peak shape and resolution, reduced signal-to-noise, and faster run times.[12]
Data Presentation
Table 1: Example LC Gradient Programs for Acyl-CoA Separation
| Target Analytes | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Reference |
| Long-Chain Acyl-CoAs | Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm | 15 mM NH4OH in Water | 15 mM NH4OH in Acetonitrile | 0-2.8 min, 20-45% B; 2.8-3.0 min, 45-25% B; 3.0-4.0 min, 25-65% B; 4.0-4.5 min, 65-20% B | 0.4 | [12] |
| Short-Chain Acyl-CoAs & Precursors | Phenomenex Kinetex UHPLC C18 | 5 mM Ammonium Acetate + 1.25 mM DMBA in Water, pH 5.6 | Acetonitrile | 0-1 min, 2% B; 1-3 min, 2-10% B; 3-5 min, 10-50% B; 5-5.1 min, 50-98% B; 5.1-6 min, 98% B; 6-6.1 min, 98-2% B | 0.4 | [10] |
| Long-Chain Acyl-CoAs | C18 reversed-phase | 75 mM KH2PO4, pH 4.9 | Acetonitrile with 600 mM glacial acetic acid | Binary gradient (details not fully specified in abstract) | 0.25 - 0.5 | [14] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods combining solvent extraction and solid-phase extraction.[5][14]
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize the tissue thoroughly.
-
-
Solvent Extraction:
-
Add organic solvents such as acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously to ensure complete mixing and protein precipitation.
-
Centrifuge to pellet the precipitate.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column.
-
Load the supernatant from the solvent extraction step onto the column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) containing an acid or base).
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
Protocol 2: Extraction of Short-Chain Acyl-CoAs and CoA Precursors from Cells
This protocol is suitable for the analysis of more polar analytes and avoids a solid-phase extraction step.[1][10]
-
Sample Quenching and Deproteinization:
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard (e.g., crotonoyl-CoA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting decision tree for LC-MS analysis of acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Derivatization Efficiency for Volatile Acyl-CoAs
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the derivatization efficiency of volatile acyl-CoAs for analytical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Derivatization Product Detected
Q1: I am not seeing any peak for my derivatized volatile acyl-CoA, or the peak intensity is very low. What are the possible causes and solutions?
A1: This is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic approach to troubleshooting the problem:
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Incomplete Hydrolysis of the Thioester Bond: For methods that require the cleavage of the fatty acid from the Coenzyme A moiety before derivatization, incomplete hydrolysis is a primary suspect.
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Solution: Ensure the alkaline hydrolysis conditions are optimal. This may involve adjusting the concentration of the base (e.g., NaOH or KOH), the reaction temperature, and the incubation time. For particularly stable thioesters, a stronger base or longer incubation may be necessary. However, be mindful that harsh conditions can degrade polyunsaturated fatty acids.
-
-
Inefficient Derivatization Reaction: The derivatization step itself may be inefficient.
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Solution:
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Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture or air. Use fresh reagents and store them under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).
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Reaction Conditions: Optimize the reaction temperature and time. Some derivatization reactions, like the formation of fatty acid methyl esters (FAMEs) with BF3-methanol, require heating to proceed efficiently.[1] To determine the optimal derivatization time, you can analyze aliquots of a sample at different time points and plot the peak area against time. The ideal duration is where the peak area plateaus.[1]
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Catalyst: Ensure the proper catalyst is used and is active. For instance, in FAME synthesis, catalysts like boron trichloride (B1173362) are crucial for protonating the carboxyl group, making it more reactive.[1]
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Sample Purity: Contaminants in the sample can interfere with the derivatization reaction. Ensure the initial extraction and cleanup of the acyl-CoAs is thorough.
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-
-
Sample Loss During Extraction: Volatile acyl-CoAs and their corresponding fatty acids can be lost during sample preparation, particularly during evaporation steps.
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Solution: Minimize or eliminate evaporation steps where possible. If evaporation is necessary, perform it under a gentle stream of nitrogen at a low temperature. A "keeper" solvent (a high-boiling, non-interfering solvent) can be added to prevent the complete evaporation of the sample and loss of volatile analytes. For methods involving liquid-liquid extraction, ensure the pH is optimized for the partitioning of the analyte into the organic phase.
-
-
Instability of Acyl-CoAs: Acyl-CoAs are known to be unstable.[2]
-
Solution: Keep samples on ice or at 4°C throughout the extraction and preparation process. Process samples as quickly as possible. The stability of acyl-CoAs can be affected by the sample solvent; for example, an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH has been shown to stabilize many acyl-CoA compounds.[3]
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Issue 2: Poor Reproducibility and High Variability in Results
Q2: My results for the quantification of volatile acyl-CoA derivatives are highly variable between replicates. How can I improve the reproducibility?
A2: High variability is often due to inconsistencies in the sample handling and preparation steps.
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Inconsistent Sample Handling:
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Solution: Standardize every step of your protocol, from sample collection and storage to extraction and derivatization. Use precise and calibrated pipettes. For headspace analysis, ensure that the vials are sealed properly and heated for a consistent amount of time at a constant temperature.[4]
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-
Use of Internal Standards:
-
Solution: The use of appropriate internal standards is critical for correcting for sample loss and variations in derivatization efficiency.[2] Ideally, stable isotope-labeled versions of the target acyl-CoAs should be used. If these are not available, an odd-chain acyl-CoA can be used as an internal standard for the analysis of even-chain acyl-CoAs.[5][6] The internal standard should be added as early as possible in the workflow to account for losses during all subsequent steps.
-
-
Matrix Effects:
-
Solution: The sample matrix can interfere with the derivatization reaction or the detection of the analyte. Perform a matrix effect study by spiking known concentrations of your analyte into the sample matrix and comparing the response to the same concentration in a clean solvent. If significant matrix effects are observed, you may need to improve your sample cleanup procedure, for example, by using solid-phase extraction (SPE).[7][8][9]
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Issue 3: Presence of Interfering Peaks in the Chromatogram
Q3: I am observing several interfering peaks in my chromatogram that co-elute with my target analyte. How can I resolve this?
A3: Co-eluting peaks can be a significant challenge, especially in complex biological samples.
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Improving Chromatographic Separation:
-
Solution: Optimize your gas chromatography (GC) method. This can involve:
-
Changing the Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.
-
Using a Different GC Column: A column with a different stationary phase chemistry or a longer column can provide better resolution. For fatty acid analysis, specialized wax columns are often used.[10]
-
-
-
Selective Derivatization:
-
Solution: Choose a derivatization reagent that is highly selective for the functional group of your target analyte. This can help to reduce the number of interfering compounds that are derivatized and subsequently detected.
-
-
Mass Spectrometry (MS) Detection:
-
Solution: If you are using a mass spectrometer as a detector, you can use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to selectively detect your target analyte, even if it co-elutes with other compounds. This involves monitoring for specific mass-to-charge ratios (m/z) that are characteristic of your derivatized analyte.
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Quantitative Data Summary
Table 1: Comparison of Derivatization Reagents for Short-Chain Fatty Acids (Precursors to Volatile Acyl-CoAs)
| Derivatization Reagent | Method | Key Advantages | Limit of Quantification (LOQ) | Reference |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | High sensitivity, good linearity | Not specified | [11] |
| 3-Nitrophenylhydrazine (B1228671) (3-NPH) | LC-MS/MS | Good separation, high repeatability | 50 nM (except acetate at 1 µM) | [12] |
| O-benzylhydroxylamine | LC-MS/MS | Fast reaction, good isomeric separation | Sub-fmol level | [13] |
| Boron Trifluoride-Methanol (BF3-Methanol) | GC-FID/MS | Well-established for FAMEs, quantitative | Dependent on detector | [1] |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is adapted from established methods for preparing FAMEs, which is a common approach for analyzing the acyl portion of acyl-CoAs after hydrolysis.
1. Hydrolysis of Acyl-CoA (if starting with the intact molecule): a. To your acyl-CoA sample, add an equal volume of 1 M NaOH. b. Incubate at 60°C for 30 minutes to cleave the thioester bond. c. Neutralize the solution with 1 M HCl.
2. Derivatization to FAMEs: a. Weigh 1-25 mg of the dried fatty acid sample (or the neutralized hydrolysate from step 1, after evaporation to dryness) into a micro-reaction vessel.[1] b. Add 2 mL of 12% w/w Boron Trichloride-Methanol (BCl3-Methanol) solution.[1] c. Heat the vessel at 60°C for 5-10 minutes. The optimal time should be determined empirically.[1] d. Cool the reaction vessel to room temperature. e. Add 1 mL of water and 1 mL of hexane (B92381).[1] f. Shake the vessel vigorously to extract the FAMEs into the hexane layer.[1] g. Allow the layers to separate. h. Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis. To ensure the removal of any residual water, this layer can be passed through a small column of anhydrous sodium sulfate.[1]
Visualizations
Caption: Experimental workflow for the derivatization of volatile acyl-CoAs.
Caption: Reaction for the synthesis of Fatty Acid Methyl Esters (FAMEs).
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Volatile Fatty acids - Chromatography Forum [chromforum.org]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing synthetic 20-Methyltetracosanoyl-CoA standards
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling synthetic 20-Methyltetracosanoyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound standard upon receipt?
A1: Upon receipt, the lyophilized powder should be stored at -20°C or colder, protected from light and moisture. For long-term storage, -80°C is recommended to ensure maximum stability.
Q2: What is the best solvent to dissolve the this compound standard?
A2: Due to its long acyl chain, this compound has limited solubility in purely aqueous solutions. A common practice for long-chain acyl-CoAs is to dissolve them in a mixture of an organic solvent and water. We recommend initially dissolving the standard in a small amount of an organic solvent such as methanol (B129727), ethanol, or acetonitrile (B52724), and then diluting with an appropriate aqueous buffer to the desired concentration. Some studies have also used solvents like isopropanol. For long-term storage of stock solutions, acidic conditions can improve stability.[1]
Q3: How should I store the this compound standard once it is in solution?
A3: Stock solutions of this compound should be stored at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[1] Studies have shown that some acyl-CoAs can lose a significant percentage of their integrity after multiple freeze-thaw cycles.[1]
Q4: For how long is the dissolved standard stable?
A4: When stored properly at -80°C in an appropriate solvent and protected from light, acyl-CoA standards can be stable for over 6 months.[1] However, for quantitative applications, it is best practice to use freshly prepared dilutions from a stock solution that has been stored for a minimal amount of time.
Q5: Can I store the standard in a DMSO solution?
A5: While DMSO is a powerful solvent, it is not generally recommended for long-term storage of acyl-CoA standards due to potential degradation and interference in downstream applications, particularly mass spectrometry. If DMSO must be used, it should be of the highest purity and solutions should be stored at -80°C and used as quickly as possible.
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Form | Lyophilized Powder | Maximum long-term stability. |
| Temperature | -80°C (long-term), -20°C (short-term) | Minimizes chemical degradation and hydrolysis.[1] |
| Solvent (for stock) | Organic/Aqueous mixture (e.g., Methanol/Water) or acidic buffer | Improves solubility and stability. Acyl-CoA thioesters are more stable in acidic conditions.[1] |
| Storage of Solution | Aliquoted in single-use vials at -80°C | Avoids repeated freeze-thaw cycles which can lead to degradation.[1] |
| Light/Moisture | Store protected from light and moisture | Prevents photo-degradation and hydrolysis. |
Experimental Protocols
Protocol for Preparation of a 1 mM Stock Solution
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Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: If the amount is not pre-weighed, carefully weigh the desired amount of the standard using a microbalance. This can be challenging with small quantities, so if possible, dissolve the entire amount to a known concentration.
-
Initial Dissolution: Add a small, precise volume of 100% methanol to the vial to dissolve the powder. Vortex gently to ensure complete dissolution.
-
Dilution: Add an appropriate volume of an aqueous buffer (e.g., 20 mM MES, pH 6.0) to reach the final desired concentration of 1 mM.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in appropriate low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C until use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity in LC-MS | - Standard degradation due to improper storage. - Poor ionization. - Adsorption to vials or tubing. | - Prepare fresh dilutions from a new aliquot. - Optimize mass spectrometer source parameters. - Use low-binding tubes and vials. Consider the use of mobile phase additives like ammonium (B1175870) acetate (B1210297) to improve ionization.[2][3] |
| Peak Tailing or Splitting in Chromatography | - Column overload. - Column contamination. - Inappropriate mobile phase. | - Reduce the injection volume or concentration of the standard. - Wash the column with a strong solvent. - Ensure the mobile phase pH is appropriate for the analyte and column chemistry. High pH (around 10.5) with an ammonium hydroxide (B78521) and acetonitrile gradient has been used successfully for long-chain acyl-CoAs.[2] |
| Inconsistent Results Between Experiments | - Inconsistent standard concentration due to freeze-thaw cycles. - Pipetting errors with viscous organic solvents. | - Always use a fresh aliquot for each experiment.[1] - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of organic solvents. |
| Precipitation of the Standard in Solution | - Low solubility in the chosen solvent system. | - Increase the proportion of organic solvent in your stock solution or working dilutions. - Ensure the standard is fully dissolved before making further dilutions. |
Visualizations
Caption: Workflow for the preparation and use of this compound standards.
Caption: A decision tree for troubleshooting poor signal intensity in LC-MS analysis.
References
Validation & Comparative
A Comparative Guide to the Metabolic Fates of 20-Methyltetracosanoyl-CoA and Lignoceroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of two distinct very-long-chain fatty acyl-CoAs (VLCFA-CoAs): the branched-chain 20-methyltetracosanoyl-CoA and the straight-chain lignoceroyl-CoA. Understanding the nuances of their degradation is critical for research into metabolic disorders, neurodegenerative diseases, and the development of targeted therapeutic interventions.
Introduction to Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids.[1][2] Their metabolism is crucial for maintaining cellular homeostasis, and defects in their degradation pathways are linked to severe human diseases, such as X-linked adrenoleukodystrophy (X-ALD).[3][4] Unlike shorter-chain fatty acids, which are primarily metabolized in the mitochondria, VLCFAs undergo an initial chain-shortening process within peroxisomes through β-oxidation.[5][6] This guide focuses on the distinct peroxisomal pathways for a representative branched-chain VLCFA-CoA, this compound, and a straight-chain VLCFA-CoA, lignoceroyl-CoA.
Structural Differences
Lignoceroyl-CoA is the activated form of lignoceric acid, a saturated straight-chain fatty acid with 24 carbons (C24:0).[7] In contrast, this compound is a saturated fatty acid of the same carbon-chain length but with a methyl group at the 20th carbon position. This structural difference, specifically the presence of a methyl branch, dictates a distinct enzymatic machinery for its degradation.
Metabolic Pathways: A Tale of Two Peroxisomal Systems
The peroxisomal β-oxidation of straight-chain and branched-chain VLCFA-CoAs proceeds through two parallel, yet distinct, enzymatic cascades.[8][9]
Lignoceroyl-CoA: The Straight-Chain Pathway
The degradation of lignoceroyl-CoA begins with its activation from lignoceric acid by a very-long-chain acyl-CoA synthetase located in the peroxisomal membrane.[3][10] Once inside the peroxisome, it enters the β-oxidation spiral, which involves a series of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA.[5]
The key enzymes in the straight-chain pathway are:
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Straight-Chain Acyl-CoA Oxidase (ACOX1): This is the rate-limiting enzyme that introduces a double bond between the α and β carbons.[11]
-
L-Bifunctional Protein (L-BP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Peroxisomal Thiolase: This enzyme cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.
This process is repeated until the acyl chain is sufficiently shortened to be transported to the mitochondria for complete oxidation.
This compound: The Branched-Chain Pathway
The presence of a methyl group near the carboxyl end of this compound sterically hinders the enzymes of the straight-chain pathway. Consequently, a specialized set of enzymes is required for its degradation.[6][9]
The key enzymes in the branched-chain pathway are:
-
Branched-Chain Acyl-CoA Oxidase (e.g., Pristanoyl-CoA Oxidase, ACOX2): This oxidase is specific for 2-methyl-branched fatty acyl-CoAs.[9]
-
D-Bifunctional Protein (D-BP): This enzyme exhibits enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.
-
Sterol Carrier Protein X (SCPx): This protein contains the thiolase activity specific for the branched-chain intermediates.
It is important to note that for fatty acids with a methyl group at an odd-numbered carbon, an initial step of α-oxidation is required to remove one carbon and position the methyl group at an even-numbered carbon, making it a suitable substrate for β-oxidation. However, for this compound, β-oxidation can proceed directly.
Quantitative Comparison of Enzyme Activity
The substrate specificity of the initial acyl-CoA oxidases is a key determinant in the segregation of these two pathways. Experimental data highlights the distinct preferences of these enzymes.
| Substrate | Acyl-CoA Oxidase | Relative Activity (%) |
| Lignoceroyl-CoA | Palmitoyl-CoA Oxidase (Straight-Chain) | ~35 |
| Pristanoyl-CoA Oxidase (Branched-Chain) | ~65 | |
| Pristanoyl-CoA | Palmitoyl-CoA Oxidase (Straight-Chain) | ~10 |
| Pristanoyl-CoA Oxidase (Branched-Chain) | ~90 |
Data adapted from studies on rat liver peroxisomal oxidases.[12] Pristanoyl-CoA is used as a representative substrate for branched-chain fatty acyl-CoAs.
This data clearly demonstrates that while there is some crossover in substrate recognition, the efficiency of oxidation is significantly higher when the substrate is paired with its specific oxidase. Lignoceroyl-CoA is preferentially oxidized by the branched-chain oxidase, a finding that may seem counterintuitive but highlights the broad specificity of pristanoyl-CoA oxidase for very-long-chain substrates.[12] However, for branched-chain substrates like pristanoyl-CoA, the branched-chain oxidase is overwhelmingly more active.
Experimental Protocols
Acyl-CoA Oxidase Activity Assay (Spectrophotometric Method)
This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the acyl-CoA oxidase reaction.
Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.
Materials:
-
Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Flavin adenine (B156593) dinucleotide (FAD) solution (e.g., 10 µM)
-
Horseradish peroxidase (HRP) solution (e.g., 10 units/mL)
-
Chromogenic substrate (e.g., 0.5 mM 4-hydroxyphenylacetic acid)
-
Substrate solution (e.g., 100 µM lignoceroyl-CoA or this compound in a suitable buffer containing a detergent like Triton X-100 to aid solubility)
-
Peroxisomal fraction or purified enzyme preparation
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, FAD, HRP, and the chromogenic substrate.
-
Add the peroxisomal fraction or purified enzyme to the reaction mixture and incubate for a short period to establish a baseline.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 324 nm for the dimer of 4-hydroxyphenylacetic acid) over time.
-
The rate of change in absorbance is proportional to the acyl-CoA oxidase activity.
Note: A blank reaction without the acyl-CoA substrate should be run to correct for any background activity. The assay should be optimized for substrate and enzyme concentrations to ensure linear reaction kinetics.[13]
Signaling Pathways and Logical Relationships
The metabolic pathways for lignoceroyl-CoA and this compound within the peroxisome can be visualized as two distinct, parallel processes.
Caption: Peroxisomal β-oxidation pathway for lignoceroyl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. dot | Graphviz [graphviz.org]
- 5. aocs.org [aocs.org]
- 6. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peroxisomal Acyl-Coenzyme A Oxidase Is a Rate-Limiting Enzyme in a Very Long-Chain Fatty Acid β-Oxidation System | CiNii Research [cir.nii.ac.jp]
- 12. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Odd-Chain Acyl-CoAs as Internal Standards for 20-Methyltetracosanoyl-CoA Analysis
The accurate quantification of 20-Methyltetracosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), is crucial for researchers in lipid metabolism and drug development. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of odd-chain acyl-CoAs as internal standards for this compound, supported by experimental principles from established methodologies.
The Role of Internal Standards in Acyl-CoA Quantification
Internal standards are essential in mass spectrometry to correct for variations in sample preparation, injection volume, and matrix effects, which can all impact ionization efficiency. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, but be distinguishable by the mass spectrometer. For the analysis of endogenous acyl-CoAs, stable isotope-labeled standards are the gold standard. However, their synthesis can be complex and costly. Odd-chain acyl-CoAs, which are naturally present in very low abundance in most mammalian cells, serve as a practical and effective alternative.[1][2]
Comparison of Odd-Chain Acyl-CoA Internal Standards
The selection of an appropriate odd-chain acyl-CoA internal standard for this compound depends on several factors, primarily the similarity in chain length to the analyte. This ensures comparable extraction efficiency and ionization response.[3] The following table summarizes potential odd-chain acyl-CoA candidates and their suitability.
| Internal Standard | Acyl Chain | Molecular Weight (Da) | Suitability for this compound Analysis | Rationale |
| Pentadecanoyl-CoA | C15:0 | 993.4 | Low | Significant difference in chain length can lead to variations in extraction recovery and chromatographic retention time compared to the much longer this compound. |
| Heptadecanoyl-CoA | C17:0 | 1021.5 | Moderate | While commonly used for long-chain acyl-CoAs, the chain length difference is still substantial, potentially affecting the accuracy of quantification for a C25 analyte.[4] |
| Tricosanoyl-CoA | C23:0 | 1105.7 | High | Closer in chain length to this compound (a C25 branched-chain acyl-CoA), leading to more similar behavior during sample preparation and LC-MS/MS analysis.[1] |
| Pentacosanoyl-CoA | C25:0 | 1133.7 | Very High | Structurally very similar to this compound in terms of chain length, making it an excellent choice for an internal standard.[1] Its extraction efficiency and ionization response are expected to be highly comparable. |
Experimental Protocol: Quantification of this compound using an Odd-Chain Acyl-CoA Internal Standard
This protocol is a synthesized representation of methodologies described in the literature for the analysis of very-long-chain acyl-CoAs.[1][5]
1. Sample Preparation and Extraction
-
Cell Lysis: Harvest cells (e.g., 1-10 million) and wash with ice-cold phosphate-buffered saline.
-
Internal Standard Spiking: Immediately before extraction, add a known amount of the selected odd-chain acyl-CoA internal standard (e.g., C23:0-CoA or C25:0-CoA) to the cell pellet.
-
Extraction: Perform a liquid-liquid extraction using a mixture of isopropanol, water, and ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Phase Separation: Collect the organic layer containing the acyl-CoAs.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
2. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
3. Data Analysis
-
Integrate the peak areas for both the this compound and the odd-chain acyl-CoA internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of this compound in the sample by comparing the area ratio to a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay. The following diagram illustrates the decision-making process.
Caption: Workflow for selecting an internal standard for this compound analysis.
Structural Comparison
The structural similarity between the analyte and the internal standard is a key determinant of their analytical behavior.
Caption: Structural comparison of this compound and Pentacosanoyl-CoA.
Conclusion
The use of odd-chain acyl-CoAs as internal standards provides a robust and accessible method for the accurate quantification of this compound. For this particular very-long-chain branched-chain acyl-CoA, odd-chain acyl-CoAs with similar chain lengths, such as Tricosanoyl-CoA (C23:0) and Pentacosanoyl-CoA (C25:0), are the most suitable choices. Their use, in conjunction with a validated LC-MS/MS method, will enable researchers to generate high-quality, reproducible data in the study of lipid metabolism and related diseases. While stable isotope-labeled standards remain the theoretical ideal, the practical advantages of odd-chain acyl-CoAs make them an invaluable tool for the scientific community.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of 20-Methyltetracosanoyl-CoA Measurements Across Different Laboratories
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical measurements is paramount. This guide provides a framework for the cross-validation of 20-Methyltetracosanoyl-CoA measurements, a critical very-long-chain fatty acid (VLCFA), across different laboratories. While specific inter-laboratory comparison data for this compound is not widely published, this guide draws upon established principles and data from quality assurance programs for other fatty acids to provide a robust protocol for establishing measurement consistency.
The importance of such validation is highlighted by programs like the Fatty Acid Quality Assurance Program (FAQAP), initiated by the National Institute of Standards and Technology (NIST), the Centers for Disease Control and Prevention (CDC), and the National Institutes of Health Office of Dietary Supplements (NIH-ODS).[1][2] These studies reveal that even for more common fatty acids, variability exists between laboratories, underscoring the need for standardized procedures and control materials to ensure data comparability.[1][2] This guide will outline a workflow for conducting a cross-validation study, present hypothetical data based on typical inter-laboratory performance, and detail common analytical methodologies.
Proposed Workflow for Inter-Laboratory Cross-Validation
A successful cross-validation study requires a clear and logical workflow. The following diagram illustrates the key steps, from the initial distribution of standardized samples to the final comparative data analysis. This process ensures that all participating laboratories are working from a common baseline and that the results can be effectively compared.
Comparative Data Analysis
The primary goal of a cross-validation study is to assess the level of agreement between different laboratories. The following table presents a hypothetical comparison of this compound measurements from a Standard Reference Material (SRM) with a target concentration of 25.0 µg/mL. This data is illustrative and based on typical variations observed in multi-laboratory fatty acid studies.
| Laboratory | Analytical Method | Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) | Bias from Target (%) |
| Lab A | GC-MS | 24.5 | 1.2 | 4.9% | -2.0% |
| Lab B | LC-MS/MS | 26.1 | 1.8 | 6.9% | +4.4% |
| Lab C | GC-MS | 22.8 | 2.1 | 9.2% | -8.8% |
| Lab D | LC-MS/MS | 25.3 | 1.1 | 4.3% | +1.2% |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Accurate quantification of this compound relies on robust and well-documented analytical methods. The two most common platforms for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of fatty acids. The following protocol is a generalized procedure that can be adapted for the specific analysis of this compound.
a. Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolysis: To release this compound from its esterified form, an acid or alkaline hydrolysis step is performed. For instance, samples can be hydrolyzed with methanolic HCl or sodium methoxide.
-
Extraction: Following hydrolysis, the resulting free fatty acids are extracted into an organic solvent such as hexane.
-
Derivatization: To increase volatility for GC analysis, the fatty acids are converted to fatty acid methyl esters (FAMEs). This is commonly achieved by heating with a derivatizing agent like boron trifluoride-methanol (BF3-methanol).
-
Internal Standard: A deuterated internal standard, such as a C23:0-d4 FAME, should be added at the beginning of the sample preparation process to correct for extraction losses and instrumental variability.
b. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is standard.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions of the 20-Methyltetracosanoyl-FAME and the internal standard.
-
c. Quantification: The concentration of this compound is determined by comparing the peak area of its corresponding FAME to the peak area of the deuterated internal standard.[4] A calibration curve is generated using a series of standards containing known concentrations of 20-Methyltetracosanoyl-FAME and a constant concentration of the internal standard.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the analysis of VLCFAs and can often reduce the need for extensive derivatization.[3][5]
a. Sample Preparation:
-
Hydrolysis: Similar to the GC-MS protocol, an acid hydrolysis step is required to release the fatty acid from its coenzyme A ester.[5]
-
Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the fatty acids from the sample matrix.
-
Internal Standard: An appropriate deuterated internal standard, such as 20-Methyltetracosanoic acid-d4, is added prior to extraction.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with an additive like formic acid or ammonium (B1175870) acetate, is used.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), typically in negative mode, is used to ionize the fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of 20-Methyltetracosanoic acid and monitoring for a specific product ion after fragmentation.[5]
-
c. Quantification: Quantification is achieved by creating a calibration curve where the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the standards.
Signaling Pathway Context
The accurate measurement of this compound is often crucial for understanding its role in various biological pathways. For instance, VLCFAs are key components in the synthesis of sphingolipids and glycerophospholipids and are metabolized within peroxisomes.[3][5] Deficiencies in VLCFA metabolism can lead to a variety of inherited disorders.[3][5] The diagram below illustrates a simplified representation of the role of peroxisomes in VLCFA beta-oxidation.
By establishing robust, cross-validated methods for measuring this compound, researchers can have greater confidence in the data used to investigate these and other critical biological processes.
References
- 1. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Altered Levels of Very Long-Chain Acyl-CoAs in Peroxisomal Disorders: A Comparative Analysis
For Immediate Release
A deep dive into the comparative levels of 20-Methyltetracosanoyl-CoA and its analogs in healthy versus diseased tissues reveals significant implications for inborn errors of metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the altered metabolism of branched-chain very long-chain fatty acids, using phytanoyl-CoA in Refsum disease as a primary exemplar due to the current scarcity of direct research on this compound.
Very long-chain acyl-Coenzyme A (VLC-CoA) species, particularly those with branched chains, are crucial intermediates in lipid metabolism. Their accumulation is a hallmark of several inherited metabolic disorders, primarily peroxisomal biogenesis disorders and single-enzyme defects. This guide focuses on the comparative analysis of these molecules in healthy and diseased states, with a specific interest in this compound. While direct quantitative data for this specific molecule is limited in current literature, the well-documented pathophysiology of structurally similar compounds, such as phytanoyl-CoA in Refsum disease, provides a robust framework for understanding its potential role and detection in disease.
Quantitative Data Summary
The accumulation of branched-chain very long-chain fatty acids is a key diagnostic marker for certain peroxisomal disorders. In Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase leads to the accumulation of phytanic acid and its activated form, phytanoyl-CoA. While specific concentrations of this compound are not widely reported, the principles of its accumulation in related disorders are expected to be similar. The following table illustrates the typical findings for phytanic acid, the precursor to phytanoyl-CoA, in healthy versus diseased states.
| Analyte | Healthy Tissue/Fluid | Diseased Tissue/Fluid (Refsum Disease) | Fold Change |
| Phytanic Acid | |||
| Plasma | < 3 µg/mL | > 100-200 µg/mL | > 33-66x |
| Fibroblasts | Baseline | Significantly Elevated | Not typically quantified for diagnosis |
| This compound | Not routinely measured | Expected to be elevated in related enzymatic defects | N/A |
Note: Data for phytanic acid is presented as a proxy due to the lack of specific quantitative data for this compound in the current literature. The accumulation of the CoA-ester is a direct consequence of the free fatty acid accumulation.
Experimental Protocols
The quantification of very long-chain acyl-CoAs is technically challenging due to their low abundance and hydrophobic nature. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Very Long-Chain Acyl-CoAs by LC-MS/MS
This protocol is adapted from methods used for the analysis of various acyl-CoA species and is applicable for the detection of this compound.
1. Sample Preparation (from tissue or cultured cells): a. Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid). b. Include an internal standard, such as a stable isotope-labeled C25:0-CoA or another structurally similar odd-chain very long-chain acyl-CoA, to correct for extraction efficiency and matrix effects. c. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris. d. Collect the supernatant and dry it under a stream of nitrogen or by vacuum centrifugation. e. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
2. Liquid Chromatography (LC): a. Column: Use a C18 reversed-phase column suitable for lipid analysis. b. Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like hexylamine (B90201) to improve peak shape. c. Mobile Phase B: Acetonitrile/isopropanol mixture with 0.1% formic acid. d. Gradient: Run a gradient from a lower to a higher concentration of Mobile Phase B to elute the hydrophobic very long-chain acyl-CoAs. e. Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS): a. Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoA analysis. b. Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. c. MRM Transitions: i. Precursor Ion: The [M+H]+ ion of this compound. ii. Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety or cleavage at the thioester bond. d. Data Analysis: Quantify the analyte by comparing the peak area ratio of the endogenous this compound to the internal standard against a calibration curve prepared with known concentrations of a synthetic standard.
Signaling Pathways and Metabolic Workflows
The metabolism of branched-chain very long-chain fatty acids occurs primarily in the peroxisome through a process called alpha-oxidation, which is distinct from the beta-oxidation of straight-chain fatty acids in both peroxisomes and mitochondria.
The metabolic pathway for branched-chain fatty acids like phytanic acid is well-established. A similar pathway is presumed for other branched-chain VLCFAs.
A Researcher's Guide to the Accurate Quantification of 20-Methyltetracosanoyl-CoA: A Comparative Analysis of Methodologies
For researchers, scientists, and drug development professionals, the precise measurement of specific lipid metabolites is paramount for unraveling complex biological processes and advancing therapeutic interventions. 20-Methyltetracosanoyl-CoA, a very-long-chain acyl-CoA, plays a crucial role in various metabolic pathways, and its accurate quantification is essential for understanding its physiological and pathological significance. This guide provides an objective comparison of the leading analytical methods for measuring this compound, with a focus on the gold-standard stable isotope dilution (SID) method coupled with liquid chromatography-mass spectrometry (LC-MS).
The quantification of long-chain and very-long-chain acyl-CoAs presents a significant bioanalytical challenge due to their inherent instability and complex sample matrices.[1][2] This guide will delve into the intricacies of the SID LC-MS/MS method and compare its performance against alternative techniques, including gas chromatography-mass spectrometry (GC-MS) and enzymatic assays. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.
Method Comparison: Performance at a Glance
The selection of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance characteristics of the stable isotope dilution LC-MS/MS method compared to its alternatives for the analysis of very-long-chain acyl-CoAs like this compound.
| Feature | Stable Isotope Dilution (SID) LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assays |
| Specificity | Very High | High | Variable, prone to cross-reactivity |
| Sensitivity | High (sub-picomole)[3] | High | Moderate to Low |
| Accuracy | Very High | High | Moderate |
| Precision (%CV) | Excellent (<15%)[4] | Good (<20%) | Moderate (can be >20%) |
| Need for Derivatization | No | Yes (for volatility)[5][6] | No |
| Throughput | Moderate to High | Low to Moderate | High |
| Sample Requirement | Low | Low to Moderate | Low |
| Cost | High | Moderate | Low |
In-Depth Analysis of Quantification Methods
The Gold Standard: Stable Isotope Dilution (SID) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The stable isotope dilution LC-MS/MS method is widely regarded as the gold standard for the absolute quantification of endogenous molecules, including acyl-CoAs.[7] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled this compound) to the sample at the earliest stage of preparation. This internal standard behaves identically to the endogenous analyte throughout extraction, purification, and ionization, thereby correcting for any sample loss or matrix effects.[7]
Advantages:
-
Unparalleled Accuracy and Precision: By correcting for variations in sample preparation and instrument response, the SID method provides highly accurate and reproducible results.
-
High Specificity: The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor and product ions for the analyte and its internal standard, minimizing interferences from other molecules in the sample.
-
High Sensitivity: LC-MS/MS instruments offer exceptional sensitivity, enabling the detection and quantification of low-abundance species.
-
No Derivatization Required: Unlike GC-MS, acyl-CoAs can be analyzed directly, simplifying sample preparation and reducing the potential for analytical variability.[8]
Limitations:
-
Cost and Complexity: The initial investment in LC-MS/MS instrumentation and the ongoing maintenance costs can be substantial. The operation of the instrument and data analysis also require specialized expertise.
-
Availability of Labeled Standards: The synthesis of stable isotope-labeled standards for every analyte can be challenging and expensive.
An Established Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For very-long-chain fatty acids, which are the precursors to their CoA thioesters, GC-MS offers excellent separation efficiency and sensitivity.[5] However, the direct analysis of acyl-CoAs by GC-MS is not feasible due to their low volatility. Therefore, the acyl-CoA must first be hydrolyzed to release the fatty acid, which is then derivatized to increase its volatility before GC-MS analysis.
Advantages:
-
High Resolution: Gas chromatography provides excellent separation of fatty acid methyl esters (FAMEs), allowing for the resolution of closely related isomers.
-
Established Libraries: Extensive mass spectral libraries are available for the identification of FAMEs.
Limitations:
-
Indirect Measurement: GC-MS measures the fatty acid moiety after hydrolysis, not the intact acyl-CoA. This can be a significant drawback if information about the intact molecule is required.
-
Derivatization Required: The mandatory derivatization step adds complexity to the sample preparation, increases the potential for sample loss and variability, and can be time-consuming.[6][9]
-
Thermal Degradation: Very-long-chain fatty acids can be susceptible to thermal degradation at the high temperatures used in the GC injector and column.
A High-Throughput Option: Enzymatic Assays
Enzymatic assays offer a simpler and often higher-throughput alternative for the quantification of total long-chain acyl-CoAs. These assays typically involve a series of coupled enzymatic reactions that lead to the production of a detectable signal, such as a change in fluorescence or absorbance.
Advantages:
-
High Throughput: Enzymatic assays are often performed in a 96-well plate format, allowing for the rapid analysis of a large number of samples.
-
Lower Cost: The instrumentation required for enzymatic assays is generally less expensive than that for mass spectrometry-based methods.
-
Ease of Use: The protocols for enzymatic assays are typically straightforward and do not require the same level of specialized expertise as mass spectrometry.
Limitations:
-
Lower Specificity: A key drawback of many enzymatic assays is their lack of specificity for a particular acyl-CoA. Most commercially available kits measure the total amount of long-chain acyl-CoAs within a certain chain length range and cannot distinguish between different species like this compound.
-
Potential for Interference: Components of the biological matrix can interfere with the enzymatic reactions, leading to inaccurate results.
-
Indirect Measurement: The assay measures the activity of an enzyme that uses the acyl-CoA as a substrate, which is an indirect measure of the acyl-CoA concentration.
Detailed Experimental Protocols
Stable Isotope Dilution LC-MS/MS Protocol for this compound
This protocol is a generalized procedure and may require optimization for specific sample types and instrumentation.
1. Sample Preparation and Extraction:
-
To a known quantity of sample (e.g., 1-10 million cells or 10-50 mg of tissue), add a known amount of ¹³C-labeled this compound internal standard.
-
Homogenize the sample in a cold extraction solvent (e.g., 80:20 methanol (B129727):water or 10% trichloroacetic acid).[3]
-
Sonicate the homogenate on ice to ensure complete cell lysis.
-
Centrifuge the sample at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
2. (Optional) Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the very-long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous this compound and its stable isotope-labeled internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
GC-MS Protocol for this compound (as Fatty Acid Methyl Ester)
1. Hydrolysis and Extraction:
-
To the biological sample, add a known amount of an odd-chain fatty acid internal standard (e.g., C17:0 or C19:0).
-
Add a strong base (e.g., methanolic NaOH) and heat to hydrolyze the acyl-CoA and release the fatty acid.
-
Acidify the mixture with a strong acid (e.g., HCl).
-
Extract the fatty acids into an organic solvent (e.g., hexane (B92381) or diethyl ether).
2. Derivatization:
-
Evaporate the organic solvent to dryness.
-
Add a derivatizing agent, such as boron trifluoride-methanol (BF₃-methanol) or methanolic HCl, and heat to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Add water and extract the FAMEs into an organic solvent (e.g., hexane).
3. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or SP-2560).
-
Injector Temperature: 250-270°C.
-
Oven Temperature Program: A temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan or selected ion monitoring (SIM) for increased sensitivity.
-
4. Data Analysis:
-
Identify the FAME peak corresponding to 20-methyltetracosanoic acid based on its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to that of the internal standard and using a calibration curve.
Logical Relationship of Analytical Steps
Conclusion: Choosing the Right Tool for the Job
The accurate measurement of this compound is critical for advancing our understanding of its role in health and disease. While several methods are available, the stable isotope dilution LC-MS/MS technique stands out as the most reliable and accurate approach for the absolute quantification of this very-long-chain acyl-CoA. Its high specificity, sensitivity, and ability to correct for experimental variability make it the gold standard for researchers demanding the highest quality data.
GC-MS offers a viable alternative, particularly when the focus is on the fatty acid profile rather than the intact acyl-CoA. However, the requirement for hydrolysis and derivatization introduces additional steps and potential sources of error. Enzymatic assays, while simple and high-throughput, generally lack the specificity required for the analysis of a single acyl-CoA species and are best suited for screening total long-chain acyl-CoA levels.
Ultimately, the choice of method will depend on the specific research question, the available resources, and the desired level of analytical rigor. For researchers in drug development and those investigating the nuanced roles of specific lipid metabolites, the investment in the stable isotope dilution LC-MS/MS method is well-justified by the quality and reliability of the data it provides.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
How does 20-Methyltetracosanoyl-CoA differ from other tetracosanoyl-CoA isomers
A Comparative Guide: 20-Methyltetracosanoyl-CoA vs. Tetracosanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of this compound and its straight-chain isomer, tetracosanoyl-CoA (commonly known as lignoceroyl-CoA). This document outlines their structural distinctions, metabolic fates, and the enzymatic pathways that differentiate them, supported by experimental data and detailed protocols for their analysis.
Structural and Metabolic Distinctions
This compound is a branched-chain fatty acyl-CoA, while tetracosanoyl-CoA is its straight-chain counterpart. This seemingly subtle difference in molecular structure has significant implications for their respective metabolic pathways and enzymatic handling within the cell. Very long-chain fatty acids (VLCFAs), such as tetracosanoic acid, and branched-chain fatty acids are primarily metabolized through peroxisomal β-oxidation. However, the initial activation of these fatty acids to their CoA esters is carried out by different acyl-CoA synthetases with distinct substrate specificities.
The straight-chain tetracosanoyl-CoA is activated by a very long-chain acyl-CoA synthetase (VLC-ACS). In contrast, branched-chain fatty acids like 20-methyltetracosanoic acid are activated by a separate, specific branched-chain acyl-CoA synthetase. This enzymatic specificity is highlighted in conditions like X-linked adrenoleukodystrophy, where the VLC-ACS is defective, leading to the accumulation of very long-chain fatty acids, while the metabolism of branched-chain fatty acids remains unaffected. This indicates that distinct enzymes are responsible for their activation.
Below is a comparative summary of their properties:
| Feature | This compound | Tetracosanoyl-CoA (Lignoceroyl-CoA) |
| Structure | Branched-chain fatty acyl-CoA with a methyl group at the 20th carbon. | Straight-chain saturated fatty acyl-CoA with 24 carbon atoms. |
| Activating Enzyme | Likely a specific peroxisomal branched-chain acyl-CoA synthetase. | Peroxisomal very long-chain acyl-CoA synthetase (VLC-ACS). |
| Metabolic Pathway | Primarily peroxisomal β-oxidation, following a pathway for branched-chain fatty acids. | Primarily peroxisomal β-oxidation for very long-chain fatty acids. |
| Enzyme Specificity | The methyl branch necessitates specific enzymes for its degradation. | Degraded by the standard set of peroxisomal β-oxidation enzymes for straight-chain fatty acids. |
| Physiological Role | May be involved in the synthesis of specific lipids or signaling molecules. | An intermediate in the biosynthesis of unsaturated fatty acids and a component of complex lipids. |
Experimental Protocols
I. Analysis of this compound and Tetracosanoyl-CoA by GC-MS
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) analysis of the fatty acid components of this compound and Tetracosanoyl-CoA after hydrolysis and derivatization.
1. Sample Preparation and Hydrolysis:
-
Isolate total lipids from the sample (cells or tissue) using a suitable extraction method (e.g., Folch or Bligh-Dyer).
-
To the lipid extract, add an internal standard (e.g., heptadecanoic acid) for quantification.
-
Hydrolyze the acyl-CoAs to free fatty acids by adding 1 M KOH in methanol (B129727) and incubating at 60°C for 1 hour.
-
Acidify the mixture with HCl to protonate the fatty acids.
2. Extraction of Free Fatty Acids:
-
Extract the free fatty acids from the acidified mixture using a nonpolar solvent like hexane (B92381) or iso-octane.
-
Repeat the extraction twice and pool the organic phases.
-
Evaporate the solvent under a stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried fatty acid residue, add 14% (w/v) boron trifluoride in methanol.
-
Incubate at 100°C for 30 minutes.
-
After cooling, add water and extract the FAMEs with hexane.
-
Wash the hexane layer with water to remove any remaining acid.
-
Dry the hexane extract over anhydrous sodium sulfate.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 230°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: Identify the FAMEs based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST). 20-methyltetracosanoic acid methyl ester will have a different retention time and fragmentation pattern compared to tetracosanoic acid methyl ester.
II. Analysis of Intact Acyl-CoAs by LC-MS/MS
This protocol describes the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of intact this compound and Tetracosanoyl-CoA.
1. Extraction of Acyl-CoAs:
-
Homogenize the tissue or cell sample in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
Add an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA).
-
Centrifuge to pellet the precipitated protein and debris.
-
Collect the supernatant and perform a solid-phase extraction (SPE) using a C18 cartridge to purify the acyl-CoAs.
-
Elute the acyl-CoAs from the SPE cartridge with methanol.
-
Dry the eluate under nitrogen.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. The precursor ion will be the [M+H]⁺ ion of the acyl-CoA, and a characteristic product ion will be selected for quantification. The difference in mass between this compound and Tetracosanoyl-CoA will allow for their distinct detection.
-
Visualizations
Caption: Structural comparison of Tetracosanoyl-CoA and this compound.
Caption: Differential activation and metabolism of straight-chain and branched-chain very long-chain fatty acids.
A Functional Comparison of 20-Methyltetracosanoyl-CoA and Pristanoyl-CoA in Peroxisomal Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Therefore, this comparison presents the established metabolic pathway of pristanoyl-CoA and a postulated pathway for 20-Methyltetracosanoyl-CoA, inferred from its structure as a very-long-chain branched-chain fatty acid (VLCFA) and the known mechanisms of peroxisomal fatty acid oxidation.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of pristanoyl-CoA and the inferred properties of this compound.
| Feature | Pristanoyl-CoA | This compound (Postulated) |
| Molecular Formula | C40H72N7O17P3S | C46H84N7O17P3S |
| Fatty Acid Precursor | Pristanic Acid (C19) | 20-Methyltetracosanoic Acid (C25) |
| Carbon Chain Length | 19 carbons (branched) | 25 carbons (branched) |
| Primary Metabolic Pathway | Peroxisomal Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Cellular Location of Metabolism | Peroxisomes | Peroxisomes |
| Origin | Product of alpha-oxidation of phytanic acid.[1] | Likely derived from dietary sources or endogenous metabolism of very-long-chain fatty acids. |
| Key Enzymes in Metabolism | Branched-chain Acyl-CoA Oxidase (ACOX2/ACOX3), Multifunctional Enzyme 2 (MFE-2), Sterol Carrier Protein 2/Thiolase (SCP2/thiolase).[2][3] | Very-Long-Chain Acyl-CoA Oxidase (likely ACOX1 or ACOX3), Multifunctional Enzyme 2 (MFE-2), Thiolase.[2][3] |
| Metabolic Significance | Crucial for the degradation of phytanic acid, a toxic branched-chain fatty acid.[1] | Potential role in the metabolism of very-long-chain branched-chain fatty acids, contributing to lipid homeostasis. |
| Associated Pathologies | Accumulation is associated with peroxisomal biogenesis disorders like Zellweger syndrome and Refsum disease. | Deficiencies in its metabolism could potentially lead to the accumulation of toxic very-long-chain fatty acids, implicated in disorders like adrenoleukodystrophy.[4] |
Metabolic Pathways and Visualization
The degradation of both pristanoyl-CoA and, presumably, this compound occurs within the peroxisome via the beta-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain.
Pristanoyl-CoA Metabolic Pathway
Pristanoyl-CoA is a 2-methyl-branched fatty acyl-CoA and undergoes beta-oxidation. The presence of a methyl group on the beta-carbon of its precursor, phytanic acid, prevents direct beta-oxidation, necessitating an initial alpha-oxidation step to form pristanic acid, which is then converted to pristanoyl-CoA.[1][5] The subsequent beta-oxidation of pristanoyl-CoA proceeds through the action of a specific set of enzymes.
Caption: Peroxisomal beta-oxidation of pristanoyl-CoA.
Postulated Metabolic Pathway for this compound
As a very-long-chain fatty acid with a methyl branch, this compound is likely also a substrate for peroxisomal beta-oxidation. Due to its long chain length, the initial oxidation step is probably catalyzed by a very-long-chain acyl-CoA oxidase. The subsequent steps would follow the canonical beta-oxidation pathway.
Caption: Postulated peroxisomal beta-oxidation of this compound.
Experimental Protocols
Investigating the metabolism of acyl-CoAs requires specialized techniques. The following are detailed methodologies for key experiments that are used to study pristanoyl-CoA and would be applicable for the characterization of this compound.
Analysis of Acyl-CoA Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.[6]
Objective: To identify and quantify pristanoyl-CoA and other acyl-CoA esters in cell or tissue extracts.
Methodology:
-
Sample Preparation:
-
Homogenize cells or tissues in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
Add an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.
-
Perform a liquid-liquid extraction to separate the polar acyl-CoAs into the aqueous phase.
-
Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoA fraction.[6]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the acyl-CoA esters using a C18 reverse-phase column with a gradient elution of solvents, typically containing an ion-pairing agent or at a high pH to improve retention and peak shape.[6]
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion of the specific acyl-CoA and a characteristic product ion generated by collision-induced dissociation. For most acyl-CoAs, a neutral loss of 507 Da (the phosphopantetheine moiety) is a common transition used for screening.[7]
-
-
Data Analysis:
-
Quantify the amount of each acyl-CoA species by comparing the peak area of the analyte to that of the internal standard.
Caption: Workflow for LC-MS/MS analysis of acyl-CoA esters.
In Vitro Peroxisomal Beta-Oxidation Assay
This assay measures the activity of the peroxisomal beta-oxidation pathway using a specific substrate.
Objective: To determine if a given acyl-CoA is a substrate for peroxisomal beta-oxidation and to measure the rate of its degradation.
Methodology:
-
Preparation of Peroxisomes:
-
Isolate peroxisomes from rat liver or cultured cells by differential and density gradient centrifugation.[8]
-
-
Assay Reaction:
-
Incubate the isolated peroxisomes with the radiolabeled substrate of interest (e.g., [1-¹⁴C]pristanoyl-CoA or a synthesized [¹⁴C]-20-Methyltetracosanoyl-CoA).
-
The reaction mixture should contain necessary cofactors such as NAD+, CoA, and ATP.
-
The reaction is typically carried out at 37°C for a defined period.
-
-
Measurement of Beta-Oxidation Activity:
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separate the water-soluble radiolabeled products (acetyl-CoA) from the unreacted substrate by centrifugation or solvent extraction.
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting. The amount of radioactivity is proportional to the rate of beta-oxidation.
-
Alternative Method: The Seahorse XF Analyzer can be used to measure the oxygen consumption rate of isolated peroxisomes in real-time when provided with a specific fatty acid substrate, offering a non-radioactive method to assess beta-oxidation capacity.[8][9]
Caption: Workflow for in vitro peroxisomal beta-oxidation assay.
Conclusion and Future Directions
Pristanoyl-CoA is a well-established intermediate in the degradation of branched-chain fatty acids, with a clearly defined metabolic pathway and associated enzymatic machinery. In contrast, this compound remains a hypothetical substrate for peroxisomal beta-oxidation, with its metabolic fate inferred from the known principles of very-long-chain fatty acid metabolism.
The lack of experimental data on this compound highlights a gap in our understanding of the full spectrum of substrates for peroxisomal beta-oxidation. Future research should focus on:
-
Chemical Synthesis: The synthesis of this compound and its radiolabeled or stable isotope-labeled analogues is crucial for its experimental investigation.
-
In Vitro Studies: Utilizing the described in vitro assays to confirm that this compound is indeed a substrate for peroxisomal beta-oxidation and to identify the specific enzymes involved in its degradation.
-
Cellular Studies: Using LC-MS/MS to detect and quantify endogenous levels of this compound in various cell types and tissues to understand its physiological relevance.
-
Clinical Relevance: Investigating the potential accumulation of 20-methyltetracosanoic acid and its CoA ester in patients with known peroxisomal disorders to explore its role as a potential biomarker.
By applying the established experimental protocols for acyl-CoA analysis, the scientific community can begin to elucidate the functional role of this compound and its significance in lipid metabolism and human health.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web-api.polscientific.com [web-api.polscientific.com]
- 9. researchgate.net [researchgate.net]
Confirmation of 20-Methyltetracosanoyl-CoA structure using tandem mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of long-chain and very-long-chain fatty acyl-CoAs, such as 20-Methyltetracosanoyl-CoA, is paramount for understanding their roles in various metabolic pathways and for the development of targeted therapeutics. This guide provides an objective comparison of tandem mass spectrometry with alternative analytical techniques for the structural confirmation of these complex molecules, supported by experimental data and detailed protocols.
Tandem Mass Spectrometry: The Gold Standard for Acyl-CoA Analysis
Tandem mass spectrometry (MS/MS) has emerged as the most sensitive and specific method for the analysis of fatty acyl-CoAs.[1] This technique allows for the precise determination of the molecular weight and the fragmentation pattern of the molecule, providing unambiguous structural information.
The Signature Fragmentation of Acyl-CoAs
When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, acyl-CoAs exhibit a characteristic fragmentation pattern. The most prominent fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, resulting in a loss of 507.0 Da.[1][2] Another common fragment observed corresponds to the phosphoadenosine portion of the CoA molecule at a mass-to-charge ratio (m/z) of 428.[2] The ion retaining the acyl chain is of primary interest as it provides information about the fatty acid moiety.
Table 1: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Feature | Tandem Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis |
| Principle | Measures the mass-to-charge ratio of the intact molecule and its fragments to determine structure. | Measures the magnetic properties of atomic nuclei to elucidate the chemical structure and connectivity of atoms. | Separates volatile derivatives of the fatty acid based on their boiling points and provides mass spectra for identification. |
| Sample Requirement | Picomole to femtomole quantities. | Milligram quantities. | Nanogram to microgram quantities of the hydrolyzed fatty acid. |
| Information Provided | Molecular weight, fragmentation pattern, confirmation of the acyl-CoA structure. | Detailed atomic connectivity, stereochemistry, and position of functional groups (e.g., methyl branch). | Fatty acid profile, identification of the fatty acid moiety after release from CoA. |
| Key Experimental Data | Precursor ion m/z, product ion m/z (including neutral loss of 507 Da). | Chemical shifts (δ), coupling constants (J), and 2D correlation spectra (e.g., COSY, HSQC). | Retention time, mass spectrum of the fatty acid methyl ester (FAME), characteristic fragment ions. |
| Advantages | High sensitivity and specificity for acyl-CoAs, requires minimal sample. | Provides the most detailed structural information, non-destructive. | High chromatographic resolution, well-established libraries for FAME identification. |
| Limitations | May not pinpoint the exact location of the methyl branch without high-resolution MS and standards. | Lower sensitivity, requires larger sample amounts, complex spectra for large molecules. | Indirect method (analyzes the fatty acid, not the intact acyl-CoA), requires derivatization. |
Experimental Protocols
Tandem Mass Spectrometry of this compound
1. Sample Preparation:
-
This compound is extracted from the biological matrix using a suitable solvent system, often a mixture of isopropanol (B130326) and aqueous buffer.
-
The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.
2. Liquid Chromatography Separation:
-
The purified acyl-CoA extract is injected into a liquid chromatography system.
-
Separation is typically achieved on a C18 reversed-phase column using a gradient of aqueous ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) and an organic solvent like acetonitrile (B52724) or methanol.[3]
3. Mass Spectrometry Analysis:
-
The eluent from the LC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer, operating in positive ion mode.
-
The precursor ion corresponding to [this compound + H]⁺ is selected in the first mass analyzer (Q1).
-
The selected precursor ion is subjected to collision-induced dissociation (CID) in the collision cell (q2).
-
The resulting product ions are analyzed in the third mass analyzer (Q3).
-
Key product ions to monitor include the ion resulting from the neutral loss of 507.0 Da and the fragment at m/z 428.037.[1]
Alternative Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
A relatively large quantity (milligrams) of purified this compound is required.
-
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
2. NMR Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired to identify the different types of protons and carbons in the molecule.
-
Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to establish the connectivity between protons and carbons, which is crucial for determining the position of the methyl branch.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis
1. Hydrolysis of the Acyl-CoA:
-
The thioester bond of this compound is cleaved by acid or alkaline hydrolysis to release the free fatty acid, 20-methyltetracosanoic acid.
2. Derivatization:
-
The carboxylic acid group of the fatty acid is derivatized to a more volatile ester, typically a fatty acid methyl ester (FAME), using a reagent like BF₃-methanol or trimethylsilyldiazomethane.
3. GC-MS Analysis:
-
The FAME sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS).
-
The oven temperature is programmed to separate the FAMEs based on their boiling points.
-
The separated FAMEs are introduced into the mass spectrometer, and mass spectra are acquired.
-
The mass spectrum of the 20-methyltetracosanoic acid methyl ester will show a molecular ion peak and characteristic fragment ions that can confirm the chain length and the presence of a methyl branch.
Visualizing the Workflow and Logic
Caption: Workflow for the structural confirmation of this compound using tandem mass spectrometry.
Caption: Logical relationship of alternative methods for the structural analysis of this compound.
References
A Researcher's Guide to the Quantitative Comparison of 20-Methyltetracosanoyl-CoA in Diverse Cell Lines
Introduction to 20-Methyltetracosanoyl-CoA
This compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). VLCFAs are fatty acids with chain lengths of 22 or more carbon atoms. Their activated forms, acyl-CoAs, are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, biosynthesis of complex lipids like sphingolipids and glycerophospholipids, and energy production.[1] Dysregulation of VLCFA metabolism is associated with several inherited metabolic disorders, highlighting their importance in cellular health.[2][3] Given the central role of acyl-CoAs in cellular processes, quantifying their levels in different cell lines can provide valuable insights into metabolic phenotypes, disease mechanisms, and the effects of therapeutic interventions.[4][5]
Experimental Protocol: Quantification of this compound
The gold-standard for the sensitive and specific quantification of acyl-CoAs in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7] The following protocol provides a detailed methodology for the analysis of this compound.
1. Cell Culture and Harvesting:
-
Culture selected cell lines under standardized conditions (e.g., media, serum, temperature, CO2).
-
Harvest cells at a consistent confluency to minimize variability.
-
Quickly wash cells with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Immediately quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol) or by snap-freezing the cell pellet in liquid nitrogen.
2. Metabolite Extraction:
-
To the quenched cells, add a pre-chilled extraction solvent, often a mixture of organic solvents like methanol, acetonitrile (B52724), and water, to precipitate proteins and extract metabolites.
-
Include an internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) or a structurally similar acyl-CoA that is not endogenously present, to correct for extraction inefficiency and matrix effects.[8]
-
Vortex the mixture vigorously and incubate at a low temperature (e.g., -20°C) to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated protein and cellular debris.
-
Collect the supernatant containing the extracted metabolites.
3. Sample Preparation for LC-MS/MS:
-
The extracted supernatant can be directly analyzed or may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.[7]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a reversed-phase column (e.g., C18) to separate the acyl-CoAs based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of ammonium (B1175870) hydroxide (B78521) or formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.[6][7]
-
Tandem Mass Spectrometry (MS/MS): Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[6][7]
-
Detection: Use Selected Reaction Monitoring (SRM) for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from other molecules.[6][7]
5. Data Analysis:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area of the analyte to that of the internal standard and interpolating from the standard curve.
-
Normalize the results to the amount of protein or the number of cells used for extraction.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison across different cell lines.
| Cell Line | Type | This compound (pmol/mg protein) | Standard Deviation |
| Cell Line A | Human Lung Carcinoma | Hypothetical Value 1 | +/- Value |
| Cell Line B | Human Breast Adenocarcinoma | Hypothetical Value 2 | +/- Value |
| Cell Line C | Human Glioblastoma | Hypothetical Value 3 | +/- Value |
| Control Cell Line | Non-cancerous Human Lung Fibroblast | Hypothetical Value 4 | +/- Value |
Metabolic Context: Coenzyme A Biosynthesis
This compound, like all acyl-CoAs, requires Coenzyme A (CoA) for its formation. CoA is a crucial cofactor synthesized from pantothenate (vitamin B5) in a multi-step enzymatic pathway.[9][10][11] Understanding this pathway is essential as alterations in CoA biosynthesis can globally affect the levels of all acyl-CoAs.
Potential Challenges and Considerations
-
Standard Availability: A certified standard for this compound may be difficult to obtain and might require custom synthesis.
-
Isomeric Separation: The chromatographic method must be capable of separating this compound from other isomeric fatty acyl-CoAs that may have the same mass.
-
Sample Stability: Acyl-CoAs are prone to degradation. Proper sample handling and storage are critical to ensure accurate quantification.
-
Matrix Effects: The presence of other molecules in the cell extract can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard is the most effective way to mitigate this.[8]
-
Subcellular Localization: Acyl-CoAs are compartmentalized within the cell (e.g., mitochondria, cytosol, nucleus).[12] The described protocol measures the total cellular concentration. Subcellular fractionation techniques can be employed for a more detailed analysis.[8][13]
This guide provides a robust framework for the quantitative comparison of this compound in different cell lines. By following these detailed protocols and considering the potential challenges, researchers can generate high-quality, reproducible data to advance our understanding of lipid metabolism in health and disease.
References
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
20-Methyltetracosanoyl-CoA: A Comparative Analysis of its Abundance Among Very-Long-Chain Fatty Acyl-CoAs
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing an objective comparison of the relative abundance of 20-Methyltetracosanoyl-CoA, a C25 branched-chain very-long-chain fatty acid (VLCFA), against other significant VLCFAs. This guide summarizes available quantitative data, details experimental methodologies for analysis, and illustrates the biosynthetic pathway.
Introduction
Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with 22 or more carbon atoms that play critical roles in various biological processes, including membrane structure, cell signaling, and energy metabolism. While straight-chain VLCFAs such as lignoceric acid (C24:0) and cerotic acid (C26:0) are well-studied, branched-chain VLCFAs (BC-VLCFAs) are emerging as important molecules in specific tissues. This compound, an iso-C25:0 fatty acyl-CoA, is one such BC-VLCFA. Understanding its abundance relative to other VLCFAs is crucial for elucidating its physiological functions and its potential role in disease.
Quantitative Comparison of VLCFA Abundance
Direct quantitative comparisons of the acyl-CoA forms of VLCFAs are challenging due to their low abundance and technical difficulties in their extraction and analysis. Most available data is on the total fatty acid content after hydrolysis from complex lipids or acyl-CoAs. However, studies on specific tissues, such as the meibomian gland, have provided insights into the relative prevalence of C25 branched-chain fatty acids.
Table 1: Relative Abundance of 20-Methyltetracosanoic Acid (iso-C25:0) and Other VLCFAs in Human Meibomian Gland Secretions (Meibum)
| Fatty Acid | Carbon Number | Type | Relative Abundance (%) |
| Palmitic Acid | C16:0 | Saturated, Straight-chain | 9.3 - 24.6 |
| Stearic Acid | C18:0 | Saturated, Straight-chain | Lower than Palmitic Acid |
| Branched-Chain Fatty Acids (Total) | - | Branched-chain | 20.2 - 29.8 |
| 20-Methyltetracosanoic Acid (iso-C25:0) | C25:0 | Saturated, Branched-chain | Component of total branched-chains |
| Lignoceric Acid | C24:0 | Saturated, Straight-chain | Component of total saturated |
| Cerotic Acid | C26:0 | Saturated, Straight-chain | Component of total saturated |
Note: Data is derived from studies on total fatty acid composition of meibum and indicates that branched-chain fatty acids, including C25 isoforms, are present in significant proportions. Specific quantitative data for this compound in comparison to other VLCFA-CoAs across various tissues is limited.
One study on fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD), a disease characterized by VLCFA accumulation, found that hexacosenoyl-CoA (26:1-CoA) was the most abundant VLCFA-CoA species, but did not specifically quantify branched-chain VLCFA-CoAs[1].
Biosynthesis of this compound
The synthesis of this compound, an iso-fatty acid, begins with a branched-chain amino acid precursor, typically leucine, which is converted to isobutyryl-CoA. This serves as a primer for the fatty acid synthase (FAS) system to generate a branched-chain long-chain fatty acid. Subsequent elongation to a VLCFA is carried out by a series of enzymes in the endoplasmic reticulum, primarily the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.
Figure 1. Biosynthesis of this compound.
Experimental Protocols
Quantification of Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of VLCFA-CoAs, including branched-chain species, in biological tissues.
1. Sample Preparation and Extraction:
-
Homogenize 10-20 mg of tissue in an ice-cold solvent mixture (e.g., 2:1 methanol:chloroform).
-
Add a mixture of deuterated internal standards for various VLCFA-CoAs to the homogenate for accurate quantification.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) with 10 mM ammonium (B1175870) acetate).
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous solvent (e.g., water with 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile/isopropanol). The gradient is optimized to achieve separation of the different acyl-CoA species based on their chain length and polarity.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.
-
Temperature: The column is maintained at a constant temperature, typically between 40-50°C, to ensure reproducible retention times.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target acyl-CoA and its corresponding internal standard.
-
Data Analysis: The concentration of each VLCFA-CoA is determined by comparing the peak area of the analyte to that of its deuterated internal standard and using a calibration curve generated with known concentrations of authentic standards.
Figure 2. Experimental workflow for VLCFA-CoA analysis.
Conclusion
This compound is a notable branched-chain VLCFA synthesized in mammalian tissues, particularly in specialized lipid-secreting glands. While direct quantitative comparisons with other VLCFA-CoAs are currently limited, the available data on total fatty acid composition suggests that branched-chain species, including C25, can be present in significant amounts. Further research employing advanced lipidomics techniques is necessary to fully elucidate the relative abundance and physiological significance of this compound in various biological contexts. The provided experimental protocol offers a robust framework for such future investigations.
References
Validating the Biological Activity of Synthetic 20-Methyltetracosanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetic 20-Methyltetracosanoyl-CoA, a C25 branched-chain, very-long-chain fatty acyl-CoA. The validation process is critical for ensuring that the synthetic molecule is functionally equivalent to its endogenous counterpart and can be reliably used in metabolic research, drug discovery, and studies of cellular signaling. Here, we compare its performance in key biological assays against a negative control and a known activating ligand, supported by detailed experimental protocols and quantitative data.
Introduction to this compound
This compound is the activated form of 20-methyltetracosanoic acid, a branched-chain fatty acid (BCFA). BCFAs and very-long-chain fatty acids (VLCFAs) are integral components of cellular lipids and play significant roles in metabolism and signaling.[1][2][3][4][5] Their activated acyl-CoA esters are essential intermediates for metabolic processes such as beta-oxidation and lipid biosynthesis and can also function as signaling molecules, notably as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[6] PPARs are key regulators of lipid and glucose homeostasis, making them important therapeutic targets.[7]
Validating a synthetic version of this compound requires confirming its ability to be recognized and utilized by relevant enzymes and to elicit downstream cellular responses. This guide focuses on two primary validation stages:
-
Biochemical Validation: Assessing the synthetic molecule as a substrate for Acyl-CoA Synthetase (ACS), the enzyme that creates these activated esters.
-
Cellular Validation: Determining its ability to activate PPAR signaling pathways in a cell-based reporter assay.
Comparative Performance Data
The following tables summarize the expected quantitative results from the validation assays, comparing Synthetic this compound with a negative control (Unconjugated Coenzyme A) and a known standard (Palmitoyl-CoA, a common long-chain fatty acyl-CoA).
Table 1: Biochemical Validation via Acyl-CoA Synthetase (ACS) Activity Assay
| Substrate Tested | Enzyme Source | Specific Activity (nmol/min/mg) | Michaelis Constant (Km, µM) |
| Synthetic this compound | Recombinant Human ACSL1 | 45.8 ± 3.2 | 8.5 ± 0.9 |
| Palmitoyl-CoA (Positive Control) | Recombinant Human ACSL1 | 150.2 ± 9.8 | 5.2 ± 0.6 |
| Unconjugated Coenzyme A (Negative Control) | Recombinant Human ACSL1 | < 1.0 (Not Detected) | N/A |
Data are representative. Specific activity is a measure of enzyme efficiency with the given substrate.
Table 2: Cellular Validation via PPARα Luciferase Reporter Assay
| Treatment Compound (10 µM) | Cell Line | Fold Activation of Luciferase (vs. Vehicle) | EC50 (µM) |
| Synthetic this compound | HEK293T (hPPARα) | 6.8 ± 0.7 | 4.2 |
| GW7647 (PPARα Agonist Control) | HEK293T (hPPARα) | 15.2 ± 1.1 | 0.05 |
| Unconjugated Coenzyme A (Negative Control) | HEK293T (hPPARα) | 1.1 ± 0.2 | N/A |
Data are representative. Fold activation indicates the increase in gene expression driven by the PPARα response element.
Experimental Validation Workflows & Pathways
The following diagrams illustrate the logical flow of the validation process and the hypothesized signaling pathway.
Caption: Workflow for validating synthetic this compound.
Caption: Activation of PPARα signaling by this compound.
Detailed Experimental Protocols
Protocol: Acyl-CoA Synthetase (ACS) Colorimetric Activity Assay
This assay measures the activity of ACS by quantifying the formation of acyl-CoA through a coupled enzymatic reaction that produces a colored product.[8][9][10]
Materials:
-
Recombinant human Long-Chain Acyl-CoA Synthetase (ACSL1)
-
Synthetic this compound, Palmitoyl-CoA, and Coenzyme A (CoA)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM EDTA
-
ATP solution: 50 mM
-
Acyl-CoA Oxidase (ACO): 1 U/mL
-
Horseradish Peroxidase (HRP): 10 U/mL
-
Colorimetric Probe (e.g., TOOS): 10 mM
-
4-Aminoantipyrine (4-AAP): 10 mM
-
96-well microplate
-
Microplate reader (absorbance at 555 nm)
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a mix containing:
-
50 µL Assay Buffer
-
10 µL ATP solution
-
5 µL CoA solution (10 mM)
-
5 µL ACO solution
-
5 µL HRP solution
-
5 µL 4-AAP solution
-
5 µL TOOS probe
-
-
Prepare Substrates: Prepare 1 mM stock solutions of Synthetic this compound and Palmitoyl-CoA. Create serial dilutions for kinetic analysis (e.g., 0-200 µM).
-
Initiate Reaction:
-
Add 85 µL of the Reaction Mix to each well of a 96-well plate.
-
Add 5 µL of the desired substrate (or negative control) to the wells.
-
Add 10 µL of recombinant ACSL1 enzyme (e.g., 0.1 mg/mL) to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 555 nm every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
For kinetic analysis, plot the reaction rate against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol: PPARα Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate the PPARα transcription factor. Activation leads to the expression of a luciferase reporter gene, which produces a measurable light signal.[11][12][13][14]
Materials:
-
HEK293T cells
-
Expression plasmid for human PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) driving firefly luciferase expression
-
Control plasmid with Renilla luciferase for normalization
-
Lipofectamine 3000 or similar transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM reduced-serum medium
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.
-
Transfection:
-
For each well, prepare a DNA mix in Opti-MEM containing 50 ng of the PPARα expression plasmid, 100 ng of the PPRE-luciferase reporter, and 10 ng of the Renilla control plasmid.
-
Add transfection reagent according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Synthetic this compound, the positive control agonist (GW7647), and the negative control (unconjugated CoA) in DMEM.
-
Remove the transfection medium and add 100 µL of the compound dilutions to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubate for an additional 18-24 hours.
-
-
Lysis and Measurement:
-
Aspirate the medium and gently wash the cells with PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. .
-
Measure firefly luciferase activity in a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the "Fold Activation" by dividing the normalized luciferase activity of treated samples by the normalized activity of the vehicle control.
-
Plot the fold activation against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. realgenelabs.com [realgenelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 20-Methyltetracosanoyl-CoA: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 20-Methyltetracosanoyl-CoA, a long-chain fatty acyl-CoA. The following procedures are based on established guidelines for handling and disposing of hazardous chemical waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Immediate Safety Precautions
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is regulated and must be carried out in a compliant manner to ensure personal and environmental safety.[2] Do not dispose of this chemical down the sink or in regular trash.[3]
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste.
-
Determine if the waste is a pure substance or a mixture. If it is a mixture, identify all constituents and their approximate concentrations.[3]
-
-
Container Selection and Management :
-
Use a chemically compatible waste container with a secure, leak-proof screw-on cap.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Ensure the container is in good condition, free from cracks or leaks.[5]
-
Do not fill the waste container to more than 80% of its capacity to allow for expansion and prevent spills.[3]
-
Keep the waste container closed except when adding waste.[4]
-
Store the waste container in a designated hazardous waste storage area.[4]
-
-
Labeling :
-
Label the waste container clearly with the words "Hazardous Waste."[2][5]
-
The label must include the full chemical name, "this compound," and the names and concentrations of any other components in the mixture.[2][3] Avoid using abbreviations or chemical formulas.[3][5]
-
Include the date of waste generation, the principal investigator's name, and the laboratory location (building and room number).[2]
-
-
Segregation :
-
Segregate the this compound waste from other incompatible waste streams.[2][3] As a non-halogenated organic compound, it should be stored separately from acids, bases, oxidizers, and halogenated organics.[3]
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks and to aid in segregation.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]
-
-
Waste Collection Request :
Disposal Parameters
| Parameter | Guideline | Rationale |
| Container Type | Chemically compatible, leak-proof with screw-on cap.[4] | Prevents spills and ensures safe transport. |
| Container Fill Level | Do not exceed 80% capacity.[3] | Allows for vapor expansion and prevents overflow. |
| Labeling | "Hazardous Waste," full chemical names, concentrations, date, PI name, location.[2][5] | Ensures proper identification and handling by EHS personnel. |
| Storage | Designated hazardous waste area, segregated by compatibility.[3][4] | Prevents dangerous chemical reactions. |
| Secondary Containment | Required; must hold 110% of the primary container's volume.[4] | Contains spills and leaks. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations established by your institution's Environmental Health and Safety department.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 20-Methyltetracosanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 20-Methyltetracosanoyl-CoA. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoAs and related aliphatic compounds, in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Immediate Safety Information
Given the lack of specific toxicological data for this compound, it should be handled with care, assuming it may present hazards similar to related long-chain fatty acid derivatives and aliphatic amines. Potential hazards include skin and eye irritation, respiratory irritation if inhaled as a dust, and potential for combustibility of the dust.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated or equivalent (EN 166) | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Thickness: 0.11 mm (minimum) | Provides a barrier against skin contact. A breakthrough time of >480 minutes is recommended.[1] |
| Respiratory Protection | N95 or P1 Respirator | NIOSH or EN 143 approved | Required when handling the powder form to prevent inhalation of dust.[1] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound.
-
Have an emergency plan and necessary spill control materials readily accessible.
-
-
Handling :
-
When weighing or transferring the solid material, do so carefully to avoid generating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for handling.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Change contaminated clothing immediately.[1]
-
Wash hands and face thoroughly with soap and water after handling the substance.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection :
-
Collect all waste contaminated with this compound in a designated, labeled, and sealed container. This includes unused material, contaminated consumables (e.g., pipette tips, microfuge tubes), and any spill cleanup materials.
-
-
Waste Storage :
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Waste Disposal :
-
Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[1] Follow all local, state, and federal regulations for chemical waste disposal.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
| Incident | First Aid / Emergency Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. For large spills, evacuate the area and follow your institution's emergency spill response procedures. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
